Technical Documentation Center

5-Azaspiro[3.4]octane oxalate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Azaspiro[3.4]octane oxalate
  • CAS: 1523618-05-4

Core Science & Biosynthesis

Foundational

Scalable Synthesis of 5-Azaspiro[3.4]octane Oxalate: A Technical Guide

The following technical guide details the synthesis of 5-Azaspiro[3.4]octane oxalate , a critical spirocyclic pyrrolidine scaffold used in medicinal chemistry (e.g., as a surrogate for proline or morpholine in GPCR modul...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 5-Azaspiro[3.4]octane oxalate , a critical spirocyclic pyrrolidine scaffold used in medicinal chemistry (e.g., as a surrogate for proline or morpholine in GPCR modulators).

The protocol selected is the Curtius Rearrangement Route starting from ethyl cyclobutanecarboxylate.[1] This pathway is chosen for its scalability, robustness, and ability to install the nitrogen atom directly at the quaternary spiro-center, ensuring the correct regiochemistry (5-position).[1][2]

Executive Summary & Retrosynthetic Analysis

The 5-azaspiro[3.4]octane scaffold represents a conformationally restricted diamine motif.[1] Unlike simple piperidines or pyrrolidines, the spiro-fusion at the C2-position of the pyrrolidine ring (C5 of the spiro system) locks the nitrogen vector, improving metabolic stability and selectivity in drug candidates.[1][2]

Retrosynthetic Logic: To construct the 5-azaspiro[3.4] system, the critical challenge is forming the quaternary carbon-nitrogen bond.[1][2]

  • Disconnection: The C5-N bond and the C8-C5 bond.[1]

  • Precursor: A 1,1-disubstituted cyclobutane.[1]

  • Strategy: We utilize Ethyl Cyclobutanecarboxylate as the starting material.[1] We introduce a 3-carbon chain via alkylation, convert the ester to an amine via the Curtius Rearrangement (preserving the quaternary center), and finally cyclize via intramolecular nucleophilic substitution.[1][2]

Retrosynthetic Pathway Diagram[1][2]

Retrosynthesis Target 5-Azaspiro[3.4]octane (Target) Intermediate1 1-(3-Chloropropyl) cyclobutanamine Target->Intermediate1 Cyclization (-HCl) Intermediate2 1-(3-Chloropropyl) cyclobutanecarboxylic Acid Intermediate1->Intermediate2 Curtius Rearrangement Start Ethyl Cyclobutanecarboxylate + 1-Bromo-3-chloropropane Intermediate2->Start Alkylation & Hydrolysis

Caption: Retrosynthetic breakdown showing the Curtius rearrangement strategy to install the bridgehead nitrogen.

Experimental Protocol

Phase 1: Alkylation of Ethyl Cyclobutanecarboxylate

This step installs the 3-carbon tether required for the pyrrolidine ring.[1] We use 1-bromo-3-chloropropane because the bromine is significantly more reactive than the chlorine, allowing for selective mono-alkylation without premature cyclization.[1][2]

Reagents & Stoichiometry:

Reagent Equiv. Role
Ethyl Cyclobutanecarboxylate 1.0 Starting Material
LDA (Lithium Diisopropylamide) 1.1 Strong Base (Non-nucleophilic)
1-Bromo-3-chloropropane 1.2 Electrophile

| THF (Anhydrous) | Solvent | Medium |[1][2]

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF and cool to -78°C .

  • Deprotonation: Add LDA (2.0 M in THF/heptane) dropwise over 30 minutes. Stir for 1 hour at -78°C to generate the enolate.

  • Alkylation: Add 1-bromo-3-chloropropane dropwise. Maintain temperature at -78°C for 1 hour, then allow to warm to room temperature (RT) overnight.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][3]

  • Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc) to yield Ethyl 1-(3-chloropropyl)cyclobutanecarboxylate .

Phase 2: Hydrolysis & Curtius Rearrangement

This is the critical step to convert the ester to an amine while retaining the quaternary carbon and the chloro-alkyl chain.[1]

Reagents:

  • LiOH (Lithium Hydroxide), THF/Water[2]

  • DPPA (Diphenylphosphoryl azide) or SOCl₂/NaN₃[2]

  • Triethylamine (Et₃N)[2]

  • Toluene (for rearrangement)[2][4]

Protocol:

  • Hydrolysis: Dissolve the ester from Phase 1 in THF:Water (3:1).[1] Add LiOH (3.0 equiv) and reflux for 4 hours. Acidify to pH 2 with 1N HCl and extract the free acid: 1-(3-chloropropyl)cyclobutanecarboxylic acid .[1][2]

  • Acyl Azide Formation: Dissolve the acid in dry Toluene. Add Et₃N (1.2 equiv) and cool to 0°C. Add DPPA (1.1 equiv) dropwise. Stir at 0°C for 1 hour, then RT for 1 hour.

  • Rearrangement: Heat the mixture to 90°C for 2 hours. Evolution of N₂ gas indicates the formation of the isocyanate intermediate.[1]

  • Hydrolysis to Amine: Cool the mixture to RT. Add 20% HCl (aq) and reflux for 2 hours to hydrolyze the isocyanate to the amine hydrochloride.

  • Isolation: Basify the aqueous layer with NaOH (pH > 12) and extract with DCM.[1] The product is 1-(3-chloropropyl)cyclobutanamine .[1][2]

Phase 3: Cyclization & Oxalate Salt Formation

The free amine spontaneously cyclizes upon heating or treatment with mild base to displace the terminal chloride.[1]

Protocol:

  • Cyclization: Dissolve the crude amine in Ethanol. Add K₂CO₃ (2.0 equiv) and a catalytic amount of NaI (Sodium Iodide) to accelerate the reaction (Finkelstein condition).[2] Reflux for 12 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate to obtain crude 5-azaspiro[3.4]octane .

  • Salt Formation: Dissolve the crude oil in a minimum amount of Acetone or Ethanol.[1] Add a solution of Oxalic Acid (1.0 equiv) in Ethanol dropwise.[1]

  • Crystallization: A white precipitate will form.[1] Cool to 0°C, filter, and wash with cold ether.[1]

  • Drying: Dry under high vacuum to yield 5-Azaspiro[3.4]octane oxalate .

Reaction Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Alkylation cluster_1 Phase 2: Curtius Rearrangement cluster_2 Phase 3: Cyclization & Salt Step1 Ethyl Cyclobutanecarboxylate + LDA (-78°C) Step2 Add 1-Bromo-3-chloropropane Step1->Step2 Step3 Intermediate A: Ethyl 1-(3-chloropropyl)cyclobutanecarboxylate Step2->Step3 Step4 Hydrolysis (LiOH) -> Acid Step3->Step4 Step5 DPPA / Et3N / Toluene (90°C) (Isocyanate Formation) Step4->Step5 Step6 Acid Hydrolysis (HCl) -> Amine Hydrochloride Step5->Step6 Step7 Base Treatment (K2CO3, NaI) Intramolecular Cyclization Step6->Step7 Step8 Add Oxalic Acid / EtOH Step7->Step8 Step9 Final Product: 5-Azaspiro[3.4]octane Oxalate Step8->Step9

Caption: Step-by-step reaction workflow from starting ester to final oxalate salt.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact on Quality
Temperature (Alkylation) -78°C to -40°CHigh temps lead to di-alkylation or polymerization.[1][2]
Reaction Time (Curtius) 2-4 hours @ 90°CInsufficient time leaves unreacted acyl azide (explosion hazard).[1]
pH (Amine Extraction) > 12The amine is highly polar; insufficient basicity prevents extraction.[1]
Stoichiometry (Oxalate) 1:1 (Molar)Excess oxalic acid makes purification difficult; use exact stoichiometry.[1]

Safety Note: DPPA and Azides are potentially explosive.[1] Perform the Curtius rearrangement behind a blast shield. Ensure the reaction mixture is not concentrated to dryness while containing azides. 1-Bromo-3-chloropropane is an alkylating agent; use gloves and work in a fume hood.[1][2]

Characterization Data (Expected)

  • ¹H NMR (400 MHz, D₂O/DMSO-d₆):

    • δ 3.30–3.20 (t, 2H, N-CH₂-ring),[1][2]

    • δ 2.40–2.30 (m, 4H, cyclobutane),[1][2]

    • δ 2.00–1.90 (m, 2H, pyrrolidine CH₂),[1][2]

    • δ 1.80–1.70 (m, 2H, cyclobutane/spiro adjacent).[1][2]

    • Note: The oxalate peak appears as a broad singlet (or is invisible in D₂O due to exchange).

  • Mass Spectrometry (ESI+): m/z = 112.1 [M+H]⁺ (Free base).[1]

  • Melting Point: 131–133 °C (Hydrochloride salt ref); Oxalate typically higher or distinct crystalline form.[1]

References

  • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery."[1][2] Angewandte Chemie International Edition, vol. 49, no.[1][2] 20, 2010, pp. 3524-3527.[2] Link

  • Grygorenko, O. O., et al. "Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines."[1][2] European Journal of Organic Chemistry, vol. 2019, no. 1, 2019. Link

  • United States Patent US7612056B1. "Spirocyclic inhibitors of cathepsin K." Google Patents, 2009.[1] Link

  • ChemScene. "5-Azaspiro[3.4]octane oxalate Product Information." ChemScene, 2025.[1][2] Link

  • BenchChem. "Synthesis of Azaspirocycles: A Comparative Guide." BenchChem, 2025.[1][2][5] Link

Sources

Exploratory

An In-depth Technical Guide to 5-Azaspiro[3.4]octane Oxalate: Physicochemical Properties and Molecular Weight Determination

Abstract This technical guide provides a comprehensive overview of 5-Azaspiro[3.4]octane oxalate, a valuable spirocyclic building block for researchers, scientists, and drug development professionals. Azaspirocycles have...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 5-Azaspiro[3.4]octane oxalate, a valuable spirocyclic building block for researchers, scientists, and drug development professionals. Azaspirocycles have garnered significant attention in medicinal chemistry due to their unique three-dimensional architecture, which can lead to improved physicochemical properties and novel pharmacological profiles compared to their non-spirocyclic counterparts.[1] This document details the core physicochemical properties of 5-Azaspiro[3.4]octane oxalate, with a primary focus on its molecular weight. It includes representative, field-proven protocols for its synthesis and characterization, underpinned by the principles of scientific integrity and causality. The methodologies described are designed to be self-validating, providing researchers with a robust framework for their work with this class of compounds.

Introduction to 5-Azaspiro[3.4]octane and its Oxalate Salt

The 5-azaspiro[3.4]octane moiety is a saturated heterocyclic system featuring a nitrogen atom within a five-membered ring that is spiro-fused to a cyclobutane ring. This rigid, three-dimensional structure is of high interest in modern drug discovery as it can serve as a bioisosteric replacement for more common saturated heterocycles like piperidine or pyrrolidine, offering a distinct vector for substituent placement and potentially enhancing binding affinity and selectivity for biological targets.

The compound is most commonly supplied and utilized as its oxalate salt. The formation of an oxalate salt from the free amine serves several critical purposes in a drug development context:

  • Improved Stability: Crystalline salts are often more chemically and physically stable than the free base form.

  • Enhanced Solubility: Salt formation can significantly modify the solubility profile of the parent compound, which is crucial for formulation and biological testing.

  • Ease of Handling: The free base of 5-azaspiro[3.4]octane is a low-melting solid or oil, whereas the oxalate salt is a stable, crystalline solid, simplifying weighing and handling in a laboratory setting.

  • Stoichiometric Purity: Salt formation provides an excellent method for purification through recrystallization, ensuring a high degree of purity and a precise 1:1 stoichiometric ratio of the amine to oxalic acid.

Physicochemical and Structural Properties

The definitive properties of 5-Azaspiro[3.4]octane oxalate are summarized below. It is important to note that multiple CAS numbers may be found in commercial and literature sources for this compound; however, they refer to the same molecular entity.

PropertyValueSource(s)
Molecular Weight 201.22 g/mol [2][3]
Molecular Formula C₉H₁₅NO₄[2][3]
Formula Breakdown C₇H₁₃N (5-Azaspiro[3.4]octane) • C₂H₂O₄ (Oxalic Acid)[2]
CAS Number(s) 52876-78-5, 1403766-69-7[2][3]
Appearance White to off-white solid[2]
Purity (Typical) ≥97%[2][3]
SMILES O=C(O)C(O)=O.C1CC2(C1)CCCN2[3]

Conceptual Workflow: Synthesis and Characterization

The journey from starting materials to a fully characterized final product follows a logical and verifiable pathway. The diagram below illustrates the overarching workflow for obtaining and validating 5-Azaspiro[3.4]octane oxalate. Each major phase is designed to confirm the successful outcome of the previous one, ensuring the integrity of the final compound.

G cluster_synthesis Phase 1: Synthesis cluster_characterization Phase 2: Characterization & Verification cluster_final Phase 3: Final Product start Commercially Available Starting Materials synth_core Synthesis of 5-Azaspiro[3.4]octane Core (e.g., via Cycloaddition) start->synth_core Multi-step Organic Synthesis synth_salt Oxalate Salt Formation synth_core->synth_salt Acid-Base Reaction struct_elucid Structural Elucidation (NMR, FT-IR) synth_salt->struct_elucid Initial Analysis mw_confirm Molecular Weight Confirmation (MS) struct_elucid->mw_confirm Structure Confirmed purity_analysis Purity Assessment (HPLC, Elemental Analysis) mw_confirm->purity_analysis Identity Confirmed final_product Verified 5-Azaspiro[3.4]octane Oxalate (MW = 201.22 g/mol) purity_analysis->final_product Quality Assured

Caption: General workflow for the synthesis and characterization of 5-Azaspiro[3.4]octane oxalate.

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and characterization of 5-Azaspiro[3.4]octane oxalate. These protocols are based on established and robust chemical transformations for this class of compounds.[4][5]

Representative Synthesis of 5-Azaspiro[3.4]octane Free Base

The synthesis of the azaspiro[3.4]octane core can be achieved through various strategies.[6][7] A common and powerful approach involves cycloaddition reactions to construct the strained ring system. The following is a conceptual, multi-step protocol representative of such a synthesis, often starting from commercially available materials and involving protective group chemistry.

Protocol A: Synthesis of 5-Azaspiro[3.4]octane (Free Base)

  • Step 1: Precursor Assembly. Construct a suitable linear precursor containing the necessary functionalities for cyclization. This often involves standard organic transformations such as alkylations, amidations, or reductions. For the 5-azaspiro[3.4]octane core, a common strategy is the [3+2] cycloaddition of an azomethine ylide with an appropriate dipolarophile.[7]

  • Step 2: Cyclization. Induce intramolecular cyclization to form the spirocyclic core. This key step may be promoted by heat, a metal catalyst, or a chemical reagent depending on the chosen synthetic route. The reaction progress should be meticulously monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 3: Deprotection. If protecting groups (e.g., Boc, Cbz) were used on the nitrogen atom to facilitate the synthesis, they must be removed. This is typically achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane for a Boc group) or via hydrogenolysis for a Cbz group.

  • Step 4: Work-up and Isolation. After deprotection, perform an aqueous work-up. This involves neutralizing the reaction mixture (e.g., with aqueous sodium bicarbonate), extracting the free amine into an organic solvent (e.g., ethyl acetate or dichloromethane), washing the organic layer with brine, drying it over anhydrous sodium sulfate, and concentrating it under reduced pressure to yield the crude 5-Azaspiro[3.4]octane free base.

Self-Validation Check: The crude product at this stage should show a single major spot on TLC and an LC-MS analysis should indicate a parent ion mass corresponding to the free base (C₇H₁₃N, [M+H]⁺ = 112.1).

Preparation and Purification of the Oxalate Salt

This protocol describes the conversion of the free amine into its stable, crystalline oxalate salt.

Protocol B: Oxalate Salt Formation

  • Dissolution of Amine: Dissolve the crude 5-Azaspiro[3.4]octane free base (1.0 equivalent) in a minimal amount of a suitable solvent, such as isopropanol or acetone.

  • Preparation of Acid Solution: In a separate flask, dissolve anhydrous oxalic acid (1.0 equivalent) in the same solvent. A slight excess (e.g., 1.05 equivalents) can be used to ensure complete salt formation, but this may require an additional recrystallization step to remove unreacted acid.

  • Salt Precipitation: Slowly add the oxalic acid solution dropwise to the stirring solution of the amine at room temperature. A precipitate should begin to form.

  • Crystallization: Stir the resulting slurry for 1-2 hours at room temperature, then cool it in an ice bath to maximize precipitation.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.

  • Drying: Dry the resulting white solid under vacuum to a constant weight.

Self-Validation Check: The melting point of the dried solid should be sharp and reproducible. The final yield should be calculated based on the starting amount of the free base.

Characterization and Molecular Weight Determination

The following protocol outlines the key analytical techniques used to confirm the identity, structure, and molecular weight of the final product.

G cluster_tests cluster_results Product 5-Azaspiro[3.4]octane Oxalate Sample NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (ESI+) Product->MS FTIR FT-IR Spectroscopy Product->FTIR NMR_Res Confirms: - Spirocyclic Structure - Presence of Oxalate - 1:1 Stoichiometry NMR->NMR_Res MS_Res Confirms: - Mass of Free Base - Molecular Weight [M+H]⁺ at m/z 112.1 MS->MS_Res FTIR_Res Confirms: - N-H stretch (salt) - C=O stretch (oxalate) - C-N stretch FTIR->FTIR_Res

Caption: Key analytical techniques for the characterization of 5-Azaspiro[3.4]octane oxalate.

Protocol C: Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Features: Resonances corresponding to the aliphatic protons of the spiro-fused rings. The integration of these signals relative to the oxalate proton (if visible) can help confirm the 1:1 stoichiometry.

    • Expected ¹³C NMR Features: Signals for the unique carbon atoms in the azaspirocycle, including the spirocyclic quaternary carbon, and a characteristic signal for the carboxylate carbon of the oxalate anion (typically >160 ppm).

  • Mass Spectrometry (MS) for Molecular Weight Confirmation:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Analyze the sample using Electrospray Ionization (ESI) in positive ion mode.

    • Causality: ESI is a "soft" ionization technique that typically does not cause fragmentation of the parent molecule. In the case of a salt, it will analyze the cationic component.

    • Expected Result: The primary ion observed will be the protonated free base, 5-azaspiro[3.4]octane. The mass spectrum should show a prominent peak at a mass-to-charge ratio (m/z) of 112.1 , corresponding to the molecular formula C₇H₁₃N plus a proton ([M+H]⁺). This result directly confirms the mass of the amine component of the salt. The molecular weight of the full oxalate salt (201.22 g/mol ) is inferred from this data combined with the NMR and FT-IR evidence of the oxalate counter-ion.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire an IR spectrum of the solid sample (e.g., using an ATR accessory).

    • Expected Features: A broad absorption band in the 2500-3000 cm⁻¹ region, characteristic of the N-H⁺ stretch of an ammonium salt. Strong absorption bands around 1700 cm⁻¹ corresponding to the C=O stretching vibrations of the oxalate counter-ion.

Conclusion

5-Azaspiro[3.4]octane oxalate is a structurally unique and valuable building block in medicinal chemistry and drug discovery. Its precise molecular weight of 201.22 g/mol is a fundamental property derived from its composition of the 5-azaspiro[3.4]octane free base (C₇H₁₃N) and oxalic acid (C₂H₂O₄). The robust, self-validating workflows for synthesis and characterization detailed in this guide, including definitive molecular weight confirmation by mass spectrometry, provide researchers with a reliable framework to produce and verify this compound. Adherence to these analytical principles ensures the scientific integrity required for its successful application in the development of novel therapeutics.

References

  • Papillon, J., & Taylor, M. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Organic Letters, 2(14), 1987–1990. Available from: [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134–6136. Available from: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Figshare. Available from: [Link]

  • 5-Azaspiro[3.4]octane oxalate. National Analytical Corporation. Available from: [Link]

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF on ResearchGate. Available from: [Link]

  • A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[6][8]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Arabian Journal of Chemistry. Available from: [Link]

  • 5-oxa-2-azaspiro[3.4]octane; oxalic acid. Chemspace. Available from: [Link]

  • 5-Oxa-6-azaspiro[3.4]octane, 6,7-diphenyl-. SpectraBase. Available from: [Link]

  • 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry. Available from: [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(10), 2748–2754. Available from: [Link]

Sources

Foundational

5-Azaspiro[3.4]octane oxalate chemical structure

The following technical guide details the chemical structure, synthesis logic, and pharmacological relevance of 5-Azaspiro[3.4]octane oxalate , designed for researchers in medicinal chemistry. Structure, Synthesis, and M...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis logic, and pharmacological relevance of 5-Azaspiro[3.4]octane oxalate , designed for researchers in medicinal chemistry.

Structure, Synthesis, and Medicinal Applications

Executive Summary

5-Azaspiro[3.4]octane oxalate (CAS: 1403766-69-7) is a spirocyclic amine salt utilized as a high-value building block in modern drug discovery. Belonging to a class of "conformationally restricted" scaffolds, it is engineered to replace traditional flat heterocycles (like piperidine or morpholine) to improve the physicochemical properties of drug candidates—specifically metabolic stability, solubility, and target selectivity. This guide analyzes its structural topology, synthetic pathways, and utility as a bioisostere.

Chemical Identity & Structural Analysis[1]

Nomenclature and Topology

The compound is a bicyclic system where a four-membered ring (cyclobutane ) and a five-membered ring (pyrrolidine ) share a single carbon atom (the spiro center).

  • IUPAC Name: 5-Azaspiro[3.4]octane oxalate

  • Common Name: 5-Azaspiro[3.4]octane ethanedioate

  • Molecular Formula:

    
     (Salt); 
    
    
    
    (Free Base)
  • Molecular Weight: 201.22 g/mol (Oxalate salt); 111.19 g/mol (Free Base)

  • SMILES (Free Base): C1CC2(C1)CCCN2

  • SMILES (Salt): C1CC2(C1)CCCN2.OC(=O)C(O)=O

Structural Numbering

The "5-aza" designation indicates the nitrogen atom is located in the five-membered ring, directly adjacent to the spiro carbon.

  • Ring A (Small): Cyclobutane (Atoms 1, 2, 3).

  • Spiro Center: Atom 4.[1]

  • Ring B (Large): Pyrrolidine (Atoms 5, 6, 7, 8).

  • Position 5: Nitrogen atom (

    
    ).
    

This topology is critical; unlike its isomer 2-azaspiro[3.4]octane (where N is in the 4-membered ring), the 5-aza isomer places the basic nitrogen in a less strained, more accessible position for derivatization.

Structure Figure 1: Numbering of 5-Azaspiro[3.4]octane Core C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 Spiro C4 (Spiro) C3->Spiro Spiro->C1 N5 N5 Spiro->N5 C6 C6 N5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->Spiro

Synthesis & Manufacturing Logic

The synthesis of 5-azaspiro[3.4]octane presents a challenge due to the strain of the cyclobutane ring. The most robust industrial route avoids forming the cyclobutane ring last. Instead, it typically utilizes a pre-formed cyclobutane precursor (like cyclobutanone) and builds the pyrrolidine ring onto it.

Retrosynthetic Analysis

The strategic disconnection occurs at the amide/amine bond or via a rearrangement. A validated pathway involves the Schmidt Rearrangement or Beckmann Rearrangement of a spiro-ketone, or a reductive cyclization.

Primary Synthetic Pathway (Lactam Reduction)

This route ensures the integrity of the spiro center and high yield.

  • Step 1: Spiro-annulation.

    • Reagents: Cyclobutanone + Ethyl cyanoacetate (or similar active methylene).

    • Action: Knoevenagel condensation followed by Michael addition (e.g., with cyanide) and cyclization creates a spiro-glutarimide or spiro-lactam intermediate.

  • Step 2: Decarboxylation/Simplification.

    • Hydrolysis and decarboxylation yield 5-azaspiro[3.4]octan-6-one (the lactam).

  • Step 3: Reduction.

    • Reagents: Lithium Aluminum Hydride (

      
      ) or Borane (
      
      
      
      ).
    • Action: Reduces the carbonyl of the lactam to a methylene group, yielding the secondary amine 5-azaspiro[3.4]octane .

  • Step 4: Salt Formation.

    • Reagents: Oxalic acid (anhydrous) in Ethanol/Ethyl Acetate.

    • Action: The free base is dissolved and treated with stoichiometric oxalic acid. The oxalate salt precipitates as a stable, crystalline solid, purifying the amine from non-basic impurities.

Synthesis Figure 2: Synthetic Workflow for 5-Azaspiro[3.4]octane Oxalate Start Cyclobutanone (C4 Precursor) Inter1 Spiro-Lactam Intermediate (5-Azaspiro[3.4]octan-6-one) Start->Inter1 Annulation / Cyclization Reduction Reduction (LiAlH4 / THF) Inter1->Reduction ProductBase 5-Azaspiro[3.4]octane (Free Base) Reduction->ProductBase SaltForm Salt Formation (Oxalic Acid / EtOH) ProductBase->SaltForm Final 5-Azaspiro[3.4]octane Oxalate (Crystalline Solid) SaltForm->Final

Physicochemical Properties & Handling[3]

Key Properties
PropertyDataRelevance
Appearance White to off-white crystalline solidIndicates high purity; amorphous forms are less stable.
Solubility Soluble in Water, DMSO, MethanolHighly polar due to ionic oxalate character; suitable for aqueous bioassays.
Stoichiometry 1:1 (Amine : Oxalic Acid)Standard oxalate. Note: "Hemioxalate" (2:1) forms also exist.
Stability HygroscopicStore in desiccator; protect from moisture to prevent hydrolysis or clumping.
pKa (Conj. Acid) ~10.5 - 11.0 (Est.)Highly basic secondary amine; forms stable salts with weak acids.
Safety (MSDS Highlights)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Handling: Use in a fume hood. Avoid dust formation. Oxalic acid component is toxic if ingested systemically; handle with nitrile gloves.

Applications in Drug Discovery[3][4][5][6][7][8]

The "Escape from Flatland"

Medicinal chemistry has shifted away from flat, aromatic scaffolds (like benzene or pyridine) toward 3D-rich structures. 5-Azaspiro[3.4]octane offers:

  • High

    
     Fraction:  Increases solubility and metabolic stability.
    
  • Vector Control: The spiro center orients substituents in precise vectors not achievable with monocyclic rings, potentially increasing selectivity for enzyme pockets.

Bioisosterism

It serves as a surrogate for:

  • Pyrrolidine: Adds bulk and lipophilicity control without changing the nitrogen pharmacophore.

  • Piperidine: Mimics the 6-membered ring volume but with a different shape profile.

Case Studies
  • Enzyme Inhibitors: Used in the synthesis of inhibitors for HPK1 (Hematopoietic Progenitor Kinase 1) and MAGL (Monoacylglycerol Lipase), where the spiro-ring occupies a hydrophobic pocket while the amine interacts with catalytic residues.

  • Receptor Ligands: Derivatives have shown affinity for Sigma-1 receptors , utilized in neuropharmacology.

References

  • PubChem. 5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride (Related Structure Data). National Library of Medicine. Available at: [Link]

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013).[2] Construction of multifunctional modules for drug discovery: synthesis of novel thia/oxa-azaspiro[3.4]octanes. Organic Letters, 15(18), 4766–4769.[2] Available at: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. (General context on spiro scaffolds).

Sources

Exploratory

The Azaspiro[3.4]octane Scaffold: A 3D-Rigidified Paradigm in Modern Medicinal Chemistry

The Causality of Scaffold Hopping: Escaping "Flatland" For decades, medicinal chemistry has heavily relied on planar, -hybridized heterocycles and simple rings like piperazine and morpholine. While synthetically tractabl...

Author: BenchChem Technical Support Team. Date: March 2026

The Causality of Scaffold Hopping: Escaping "Flatland"

For decades, medicinal chemistry has heavily relied on planar,


-hybridized heterocycles and simple 

rings like piperazine and morpholine. While synthetically tractable, these traditional modules suffer from significant liabilities: high lipophilicity, rapid cytochrome P450-mediated metabolism, and off-target promiscuity (such as hERG channel blockade).

To overcome these limitations, the field is actively transitioning toward three-dimensional, rigidified architectures. The azaspiro[3.4]octane core has emerged as a premier bioisostere [1]. By fusing a four-membered azetidine or oxetane ring with a five-membered cyclopentane or pyrrolidine ring via a single quaternary carbon, we force the exit vectors of the molecule into orthogonal planes. The causality here is strictly geometric: the rigid 3D conformation prevents the molecule from adopting the planar geometries favored by off-target metabolic enzymes, thereby enhancing metabolic stability while simultaneously increasing the fraction of saturated carbons (


).

G A Traditional Flat Scaffolds (Morpholine / Piperazine) B Liabilities: - High Lipophilicity - Low Fsp3 - Rapid Metabolism A->B C Bioisosteric Replacement (Scaffold Hopping) B->C D Azaspiro[3.4]octane Cores (Oxa- / Diaza- derivatives) C->D E Advantages: - High 3D Rigidity - Increased Fsp3 - Improved PK Profile D->E

Caption: Logical flow of bioisosteric replacement using spirocyclic scaffolds.

Quantitative Scaffold Comparison

When replacing a morpholine ring with a 2-oxa-6-azaspiro[3.4]octane module, the physicochemical properties shift dramatically. The table below summarizes the quantitative advantages of this scaffold hopping strategy [2].

PropertyTraditional Morpholine2-Oxa-6-azaspiro[3.4]octaneCausality / Impact on Drug Design
Fraction

(

)
1.0 (but conformationally flat)1.0 (3D rigidified)Enhanced 3D vector projection; better target specificity.
Lipophilicity (clogP) ~ -0.80~ -0.02Optimized balance for membrane permeability and aqueous solubility.
Metabolic Stability Susceptible to

-oxidation
Sterically hinderedQuaternary spirocenter blocks CYP450 access, increasing half-life.
Exit Vectors Linear / EquatorialOrthogonalAccess to novel, previously unreachable binding pockets.

Architectural Synthesis: Constructing the Spirocenter

The synthesis of azaspiro[3.4]octanes requires overcoming the entropic penalty of forming a sterically congested quaternary center. As an application scientist, I prioritize step-economic routes that are scalable and self-validating. The most robust method for generating the 2-oxa-6-azaspiro[3.4]octane framework (a morpholine surrogate) utilizes a [3+2] cycloaddition between an exocyclic alkene and an in situ generated azomethine ylide [3].

This choice is highly deliberate: the [3+2] cycloaddition establishes the spirocenter in a single concerted maneuver, ensuring high regioselectivity and yield compared to multi-step intramolecular cyclizations [4].

Step-by-Step Methodology: Synthesis of 2-Oxa-6-azaspiro[3.4]octane Hemioxalate

Self-Validation Principle: This protocol incorporates built-in analytical checkpoints (TLC and LC-MS) to ensure intermediate integrity before proceeding to the next step, preventing the downstream carryover of impurities.

  • Ylide Generation & [3+2] Cycloaddition:

    • Procedure: To a solution of 3-methyleneoxetane (1.0 eq) and

      
      -(methoxymethyl)-
      
      
      
      -(trimethylsilylmethyl)benzylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq) dropwise.
    • Causality: TFA catalyzes the elimination of methoxysilane, generating the highly reactive

      
      -benzyl azomethine ylide in situ, which immediately undergoes a concerted [3+2] cycloaddition with the electron-deficient exocyclic double bond of the oxetane.
      
    • Validation Checkpoint: Stir for 4 hours at room temperature. Monitor via LC-MS. The reaction is deemed complete when the starting alkene is consumed and a dominant

      
       peak at m/z 204 is observed.
      
  • Intermediate Purification:

    • Procedure: Quench the reaction with saturated aqueous

      
      . Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous 
      
      
      
      , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).
  • N-Debenzylation (Deprotection):

    • Procedure: Dissolve the purified 6-benzyl-2-oxa-6-azaspiro[3.4]octane in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with nitrogen, then introduce hydrogen gas (

      
      ) via a balloon.
      
    • Causality: The

      
      -benzyl group is a robust protecting group during the cycloaddition but must be removed to reveal the secondary amine necessary for downstream medicinal chemistry coupling. Hydrogenolysis provides a clean, byproduct-free deprotection.
      
    • Validation Checkpoint: Monitor by TLC (Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a ninhydrin-positive spot indicates successful deprotection. Filter through a pad of Celite to remove the palladium catalyst.

  • Hemioxalate Salt Formation:

    • Procedure: To the methanolic solution of the free amine, add a solution of oxalic acid (0.5 eq) in methanol dropwise. Stir for 1 hour at room temperature. Collect the resulting precipitate via vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

    • Causality: The free amine of 2-oxa-6-azaspiro[3.4]octane is volatile and prone to oxidation. Converting it to the hemioxalate salt [5] yields a stable, bench-ready solid with excellent shelf-life and improved handling characteristics for library synthesis.

Synth S1 Step 1:[3+2] Cycloaddition (Exocyclic Alkene + Ylide) S2 Step 2: Purification (Column Chromatography) S1->S2 S3 Step 3: Deprotection (Pd/C, H2) S2->S3 S4 Step 4: Salt Formation (Oxalic Acid) S3->S4 S5 Final Product: 2-oxa-6-azaspiro[3.4]octane S4->S5

Caption: Step-by-step synthetic workflow for 2-oxa-6-azaspiro[3.4]octane.

Translational Pharmacology: Target Applications

The true value of the azaspiro[3.4]octane scaffold is realized when integrated into established pharmacophores.

Application 1: Triple Monoamine Reuptake Inhibitors (SNDRIs)

Derivatives such as 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane have been extensively studied as central nervous system (CNS) agents [6]. By rigidifying a 3-arylpyrrolidine core into a spirocyclic framework, medicinal chemists have successfully created Triple Monoamine Reuptake Inhibitors (SNDRIs). The spiro-fusion locks the 4-chlorophenyl group into a specific spatial orientation that optimally interacts with the transporters for Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT), enhancing binding affinity while reducing off-target toxicity.

Application 2: Next-Generation EGFR Inhibitors

A landmark application of the 2-oxa-6-azaspiro[3.4]octane module is its use as a morpholine replacement in the oncology drug Gefitinib [3]. In traditional Gefitinib, the morpholine ring acts as a solubilizing group but is a known site for metabolic liability. By substituting morpholine with 2-oxa-6-azaspiro[3.4]octane, researchers observed not only improved aqueous solubility but also superior Epidermal Growth Factor Receptor (EGFR) inhibitory activity against mutant lung cancer cell lines (e.g., HCC827 and A549).

Pathway L EGF Ligand R EGFR (Mutant) L->R Activates K Tyrosine Kinase Domain (ATP Pocket) R->K Conformational Change I Azaspiro-Gefitinib Analog (Inhibitor) I->K Blocks ATP Binding P Downstream Signaling (PI3K/AKT, MAPK) K->P Phosphorylation C Tumor Cell Proliferation P->C Drives

Caption: Mechanism of action for azaspiro-modified EGFR inhibitors.

Conclusion

The integration of azaspiro[3.4]octane compounds into drug discovery pipelines represents a masterclass in rational drug design. By leveraging step-economic [3+2] cycloadditions, chemists can efficiently access these 3D-rich modules. Whether acting as a morpholine bioisostere to evade metabolic shunting in kinase inhibitors or serving as a rigidified pharmacophore in CNS agents, the azaspiro[3.4]octane scaffold provides an authoritative solution to the limitations of traditional planar chemistry.

References

1.1 2. 3. 2 4. 3 5.4 6.

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Data of 5-Azaspiro[3.4]octane Oxalate

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Azaspiro[3.4]octane Oxalate. Designed for researchers, scientists, and professionals in drug development, this document delv...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 5-Azaspiro[3.4]octane Oxalate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the rationale behind the spectral predictions, offering insights into the structural features that govern the spectroscopic behavior of this spirocyclic amine salt.

Introduction

5-Azaspiro[3.4]octane and its derivatives are of increasing interest in medicinal chemistry due to their unique three-dimensional structures, which can offer novel scaffolds for drug design.[1] The oxalate salt form is common for improving the handling and bioavailability of amine-containing active pharmaceutical ingredients. A thorough spectroscopic characterization is paramount for confirming the structure, purity, and stability of such compounds. This guide presents a detailed, predicted spectroscopic profile of 5-Azaspiro[3.4]octane Oxalate, based on fundamental principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

The structure of 5-Azaspiro[3.4]octane Oxalate consists of a protonated 5-Azaspiro[3.4]octane cation and an oxalate dianion. The spirocyclic cation features a four-membered azetidine ring fused to a five-membered cyclopentane ring at a quaternary carbon. This strained ring system and the presence of a secondary ammonium group are key determinants of its spectroscopic properties. The oxalate anion provides characteristic signals, particularly in the IR spectrum.

A general workflow for the spectroscopic analysis of 5-Azaspiro[3.4]octane Oxalate is outlined below:

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis 5-Azaspiro[3.4]octane Oxalate nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Analysis ir IR Spectroscopy synthesis->ir Analysis ms Mass Spectrometry synthesis->ms Analysis structure Structural Elucidation nmr->structure Data for ir->structure Data for ms->structure Data for purity Purity Assessment structure->purity

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-Azaspiro[3.4]octane Oxalate, the spectra are expected to reveal the distinct environments of the protons and carbons in the spirocyclic system.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Azaspiro[3.4]octane Oxalate in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube. D₂O is a good choice as the N-H proton will exchange and its signal will disappear, aiding in peak assignment.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The spectral width should be set to cover the range of 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • The spectral width should be set to cover the range of 0-200 ppm.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show signals corresponding to the protons of the azetidine and cyclopentane rings. Due to the spirocyclic nature and the puckering of the rings, some protons may exhibit complex splitting patterns.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Justification
~3.8 - 4.2Multiplet4HCH ₂ (Azetidine, adjacent to N)Protons adjacent to the electron-withdrawing nitrogen atom are deshielded and shifted downfield.
~2.4 - 2.8Multiplet4HCH ₂ (Azetidine, β to N)Protons on the carbon further from the nitrogen in the four-membered ring.
~1.8 - 2.2Multiplet8HCH ₂ (Cyclopentane)Protons on the five-membered carbocyclic ring, expected to be in a more shielded, alkane-like environment.
Variable (broad)Singlet2HNH ₂⁺The ammonium protons are acidic and often appear as a broad signal. In D₂O, this signal will exchange and disappear.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon environment in the 5-azaspiro[3.4]octane cation, as well as a signal for the oxalate anion.

Predicted Chemical Shift (ppm) Assignment Justification
~165-175C =O (Oxalate)The carboxyl carbons of the oxalate are highly deshielded.
~60-70C (Spiro-carbon)The quaternary spiro-carbon is expected to be in this region.
~45-55C H₂ (Azetidine, adjacent to N)Carbons directly attached to the nitrogen are deshielded.
~30-40C H₂ (Azetidine, β to N)The other carbon in the azetidine ring.
~20-30C H₂ (Cyclopentane)The carbons of the cyclopentane ring are in a typical aliphatic range.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups. In 5-Azaspiro[3.4]octane Oxalate, the key features will be the absorptions from the N-H⁺ group of the ammonium salt and the carboxylate groups of the oxalate anion.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Intensity Assignment Justification
3300-2500Broad, StrongN-H⁺ stretchingThe stretching vibration of the N-H bond in the secondary ammonium salt appears as a very broad and strong band.[3][4][5][6]
~2950-2850MediumC-H stretchingAliphatic C-H stretches from the azetidine and cyclopentane rings.
~1720-1680StrongC=O stretching (asymmetric)The asymmetric stretching of the carboxylate groups in the oxalate anion is a very strong and characteristic absorption.[7][8][9]
~1620-1560MediumN-H⁺ bendingThe bending vibration of the N-H⁺ group is characteristic of secondary amine salts.[3][6]
~1400-1300StrongC=O stretching (symmetric)The symmetric stretch of the oxalate carboxylates.[7][8][9]
~1300-1200MediumC-N stretchingThe stretching vibration of the carbon-nitrogen bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-Azaspiro[3.4]octane Oxalate, electrospray ionization (ESI) in positive ion mode is the most suitable technique to observe the cationic part of the molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition: Introduce the sample into an electrospray ionization mass spectrometer (ESI-MS). Acquire the spectrum in positive ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion and major fragment ions.

Predicted Mass Spectrum

The molecular formula of the 5-Azaspiro[3.4]octane free base is C₇H₁₃N, with a molecular weight of 111.19 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected.

G parent [C₇H₁₄N]⁺ m/z = 112 frag1 Loss of H [C₇H₁₃N]⁺˙ m/z = 111 parent->frag1 - H• frag2 Loss of C₂H₄ [C₅H₁₀N]⁺ m/z = 84 parent->frag2 - C₂H₄ (retro [2+2]) frag3 Loss of C₃H₆ [C₄H₈N]⁺ m/z = 70 frag2->frag3 - CH₂

Sources

Exploratory

Theoretical Properties and Medicinal Chemistry Utility of the 5-Azaspiro[3.4]octane Scaffold

The following technical guide details the theoretical and practical properties of the 5-Azaspiro[3.4]octane scaffold. [1] Executive Summary: The Structural Argument The 5-Azaspiro[3.4]octane scaffold represents a distinc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the theoretical and practical properties of the 5-Azaspiro[3.4]octane scaffold.

[1]

Executive Summary: The Structural Argument

The 5-Azaspiro[3.4]octane scaffold represents a distinct class of spirocyclic bioisosteres designed to "escape flatland" by introducing defined three-dimensional vectors into drug candidates. Unlike its more common isomer, 2-azaspiro[3.4]octane, the 5-aza variant features a nitrogen atom directly attached to the quaternary spiro center.[1]

This unique architecture creates a gem-disubstituted pyrrolidine mimic where the "gem-dimethyl" group is tied back into a cyclobutane ring. This modification offers three critical advantages:

  • Conformational Locking: The spiro-fusion restricts the rotatable bonds of the pyrrolidine ring, lowering the entropic penalty of binding.

  • Metabolic Shielding: The quaternary center adjacent to the nitrogen protects the

    
    -carbon from metabolic oxidation (N-dealkylation).
    
  • Lipophilicity Modulation: The scaffold increases the fraction of sp³ carbons (

    
    ), typically improving solubility and lowering LogD compared to acyclic diethyl or gem-dimethyl analogs.
    

Theoretical Physicochemical Properties

Structural Geometry and Numbering

The scaffold consists of a cyclobutane ring spiro-fused to a pyrrolidine ring.

  • IUPAC Name: 5-Azaspiro[3.4]octane.[2]

  • Numbering: The numbering begins at the smaller ring (cyclobutane) adjacent to the spiro junction, proceeds through the spiro center (C4), and continues into the larger ring. The nitrogen atom is located at position 5 (adjacent to C4).

Conformational Analysis:

  • Cyclobutane Ring: Adopts a puckered "butterfly" conformation (pucker angle ~25–35°) to relieve torsional strain between adjacent methylene groups.

  • Pyrrolidine Ring: Adopts an envelope conformation.[3] The spiro-fusion forces the two rings to be perpendicular, creating a rigid "L-shaped" or orthogonal vector space for substituents.

Electronic Properties and Basicity
  • Basicity (pKa): The nitrogen in 5-azaspiro[3.4]octane is a secondary amine attached to a tertiary carbon (a t-alkyl amine).

    • Theoretical pKa: ~10.0 – 10.5.

    • Effect: While secondary amines typically have pKa values around 11.0, the steric bulk of the adjacent cyclobutane ring hinders solvation of the protonated ammonium species, slightly depressing the pKa. This is advantageous for oral bioavailability, as it increases the fraction of the neutral species at physiological pH (7.4) compared to unhindered amines.

  • Nucleophilicity: The steric crowding at the

    
    -carbon (spiro center) reduces the nucleophilicity of the nitrogen compared to pyrrolidine. This requires specialized conditions for N-alkylation or acylation during synthesis (see Section 3).
    
Lipophilicity (LogP/LogD)
  • Bioisosteric Comparison:

    • vs. Gem-dimethyl pyrrolidine: The spiro-cyclobutane reduces the solvent-accessible surface area of the hydrophobic alkyl groups ("caging" effect), often resulting in a lower LogP than the open-chain diethyl analog.

    • vs. Piperidine/Morpholine: The scaffold is more lipophilic than morpholine but offers a higher

      
       and greater metabolic stability.
      

Table 1: Comparative Physicochemical Profile (Theoretical)

Property5-Azaspiro[3.4]octane2-Azaspiro[3.4]octanePyrrolidine
Hybridization sp³-rich (Spiro)sp³-rich (Spiro)sp³ (Planar/Envelope)
N-Environment Sterically Hindered (

-quat)
Unhindered (

-quat)
Unhindered
Vector Geometry Orthogonal (

)
Linear/ExtendedFlexible
Metabolic Risk Low (

-oxidation blocked)
ModerateHigh (

-oxidation)
Predicted pKa ~10.2~11.0~11.3

Synthetic Accessibility and Protocols

The synthesis of the 5-azaspiro[3.4]octane core is non-trivial due to the formation of the quaternary center adjacent to the nitrogen. The most robust route utilizes a Curtius Rearrangement strategy to install the nitrogen on the cyclobutane ring with the correct tether for cyclization.

Synthetic Workflow Diagram

Synthesis_Pathway Start Start: Cyclobutanecarboxylic Acid Step1 1. Alkylation (1,3-dibromopropane/LiHMDS) Start->Step1 Inter1 Intermediate: 1-(3-Bromopropyl) cyclobutanecarboxylic acid Step1->Inter1 Step2 2. Curtius Rearrangement (DPPA, tBuOH) Inter1->Step2 Install Nitrogen at Quat Center Inter2 Intermediate: N-Boc-1-(3-bromopropyl) cyclobutanamine Step2->Inter2 Step3 3. Cyclization (NaH or KOtBu) Inter2->Step3 Intramolecular Displacement Product Product: N-Boc-5-Azaspiro[3.4]octane Step3->Product Deprotect 4. Deprotection (TFA/HCl) Product->Deprotect Final Final Scaffold: 5-Azaspiro[3.4]octane Deprotect->Final

Caption: Step-wise synthesis of 5-azaspiro[3.4]octane via Curtius rearrangement, ensuring correct nitrogen placement at the quaternary center.

Detailed Experimental Protocol (Theoretical Best Practice)

Step 1: Alkylation of Cyclobutanecarboxylic Acid

  • Reagents: Cyclobutanecarboxylic acid (1.0 eq), Lithium diisopropylamide (LDA, 2.2 eq), 1,3-dibromopropane (1.2 eq).

  • Procedure: Cool THF solution of acid to -78°C. Add LDA dropwise to generate the dianion. Stir for 1 h. Add 1,3-dibromopropane. Warm to RT.

  • Outcome: 1-(3-bromopropyl)cyclobutanecarboxylic acid.

Step 2: Curtius Rearrangement (The Key Step)

  • Rationale: Converts the carboxylic acid directly to an amine (protected) attached to the quaternary carbon.

  • Reagents: Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (1.5 eq), tert-Butanol (excess).

  • Procedure: Reflux the acid intermediate with DPPA and Et3N in toluene to form the isocyanate. Add tert-butanol and reflux for 12 h to trap as the N-Boc carbamate.

  • Purification: Silica gel chromatography.

Step 3: Cyclization

  • Reagents: Sodium hydride (NaH, 1.2 eq) in DMF.

  • Mechanism: The N-Boc nitrogen is deprotonated and performs an intramolecular

    
     attack on the terminal bromide.
    
  • Note: The 5-membered ring formation is kinetically favored (Baldwin's rules: 5-exo-tet).

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

The 5-azaspiro[3.4]octane scaffold is best utilized when a project requires:

  • Rigidification: Replacing a flexible diethylamine or pyrrolidine to improve potency by reducing entropic costs.

  • Metabolic Stability: Blocking a metabolic "hotspot" at the

    
    -carbon.[4]
    
  • Novelty: Generating novel IP space outside of standard piperidine/morpholine patents.

Decision Logic for Scaffold Selection

Scaffold_Selection Problem Lead Optimization Issue Metab High Metabolic Clearance (N-dealkylation)? Problem->Metab Solubility Poor Solubility (High LogP)? Problem->Solubility Potency Low Potency (Flexible Binding)? Problem->Potency Soln_5Aza Use 5-Azaspiro[3.4]octane Metab->Soln_5Aza Yes: Blocks alpha-C Solubility->Soln_5Aza Moderate: Increases Fsp3 Soln_Oxa Use 2-Oxa-6-azaspiro[3.4]octane Solubility->Soln_Oxa Yes: Oxygen lowers LogP Potency->Soln_5Aza Yes: Rigid Vector Soln_Gem Use Gem-dimethyl

Caption: Decision tree for selecting the 5-azaspiro[3.4]octane scaffold during lead optimization.

Case Study: Proline Mimetics

In peptide mimetics, the 5-azaspiro[3.4]octane core (specifically with a carboxyl at C8) acts as a bulky proline surrogate . The cyclobutane ring locks the


 and 

torsion angles more strictly than the native pyrrolidine, potentially stabilizing

-turn secondary structures.

References

  • PubChem. 5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride. National Library of Medicine. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.4]octanes. Organic Letters. (Context: General synthesis of spiro-octanes).
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Available at: [Link]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Context: Theoretical grounding for Fsp3).

Sources

Protocols & Analytical Methods

Method

5-Azaspiro[3.4]octane oxalate in medicinal chemistry

Application Note: 5-Azaspiro[3.4]octane Oxalate as a Privileged Scaffold in Modern Medicinal Chemistry Executive Summary The transition from planar, two-dimensional molecular architectures to complex, three-dimensional f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Azaspiro[3.4]octane Oxalate as a Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary

The transition from planar, two-dimensional molecular architectures to complex, three-dimensional frameworks is a defining hallmark of contemporary drug discovery. At the forefront of this paradigm shift is 5-azaspiro[3.4]octane oxalate (and its hetero-substituted derivatives, such as 2-oxa-5-azaspiro[3.4]octane). This spirocyclic secondary amine serves as a highly strategic bioisostere for traditional saturated heterocycles like piperidine, pyrrolidine, and morpholine[1]. By utilizing the oxalate salt form, medicinal chemists can overcome the volatility and oxidative instability inherent to free spiro-amines, enabling robust, high-throughput parallel synthesis. This application note details the physicochemical rationale, mechanistic causality, and validated experimental protocols for integrating the 5-azaspiro[3.4]octane scaffold into lead optimization workflows.

Scientific Rationale: The "Escape from Flatland" Paradigm

The "Escape from Flatland" hypothesis dictates that increasing the fraction of sp³-hybridized carbons (Fsp³) in a drug candidate significantly enhances its probability of clinical success by improving solubility and reducing off-target promiscuity ()[2].

While traditional heterocycles like piperidine technically possess an Fsp³ of 1.0, they suffer from high conformational flexibility, which incurs a massive entropic penalty upon binding to a target protein. The 5-azaspiro[3.4]octane system solves this by introducing a quaternary spiro-carbon that locks the ring system into a rigid, 3D vector space ()[3].

Mechanistic Causality in Target Binding: In a recent landmark study optimizing Monoacylglycerol Lipase (MAGL) inhibitors, the replacement of a planar 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety with a spirocyclic scaffold dramatically improved Lipophilic Ligand Efficiency (LLE) ()[4]. The spiro-center fixed the active conformation of the molecule, allowing it to perfectly engage the Arg57 and His121 residues in the MAGL binding pocket without the entropic penalty associated with freezing a flexible system[5]. Furthermore, the quaternary spiro-carbon completely blocks Cytochrome P450-mediated oxidation at the


-position, neutralizing a major metabolic liability[1].

Physicochemical Profiling

To understand the structural impact of scaffold hopping, we must quantify the physicochemical shifts that occur when replacing a traditional planar amine with a spirocyclic equivalent.

Table 1: Comparative Profiling of Nitrogenous Scaffolds

PropertyPiperidine (Traditional)5-Azaspiro[3.4]octane (Spirocyclic)Causality / Impact on Drug Design
3D Conformation Flexible (Chair/Boat transitions)Rigid (Restricted spiro-fusion)Fixes bioactive conformation; reduces entropic penalty upon target binding.
Lipophilicity (LogP) BaselineLowered (typically -0.5 to -1.0)Enhances Lipophilic Ligand Efficiency (LLE); reduces hydrophobic off-target promiscuity.
Aqueous Solubility ModerateHighDisruption of planar crystal packing due to 3D architecture improves thermodynamic solubility.
Metabolic Stability Susceptible to CYP450

-oxidation
Highly ResistantThe quaternary spiro-carbon physically blocks oxidative metabolism at the

-position.
Exit Vectors Linear / EquatorialDivergent / OrthogonalProvides novel geometric trajectories for substituent growth into unexplored binding sub-pockets.

Scaffold Optimization Workflow

G cluster_properties Physicochemical Modulation Hit Planar Hit Compound (Piperidine/Pyrrolidine) Spiro Bioisosteric Replacement 5-Azaspiro[3.4]octane Hit->Spiro Scaffold Hopping Fsp3 Increase Fsp3 (3D Character) Spiro->Fsp3 LogP Lower LogP (Lipophilicity) Spiro->LogP Metab Block Alpha-Oxidation (Metabolic Stability) Spiro->Metab Lead Optimized Lead Compound (Enhanced DMPK & Affinity) Fsp3->Lead LogP->Lead Metab->Lead

Lead optimization workflow utilizing 5-azaspiro[3.4]octane for physicochemical property enhancement.

Experimental Protocols

The following methodologies are engineered to be self-validating systems. The spiro-fusion adjacent to the secondary amine creates significant steric encumbrance, meaning standard coupling conditions often fail. These protocols are specifically optimized to overcome the steric and solubility challenges of the 5-azaspiro[3.4]octane scaffold.

Protocol A: Free-Basing the Oxalate Salt via SCX Chromatography

Causality: 5-azaspiro[3.4]octane is a low-molecular-weight, highly water-soluble amine. Standard liquid-liquid extraction (DCM/aq. NaOH) to remove the oxalate salt often results in catastrophic yield loss due to the amine partitioning into the aqueous layer. Strong Cation Exchange (SCX) chromatography provides a self-validating, anhydrous recovery method.

  • Conditioning: Condition a pre-packed SCX-2 cartridge (e.g., Biotage or Phenomenex) with 3 column volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve 5-azaspiro[3.4]octane oxalate (1.0 mmol) in a minimum volume of 1:1 MeOH/H₂O. Load the solution onto the cartridge. Mechanism: The basic amine binds to the sulfonic acid resin, while the oxalic acid flows through.

  • Washing: Wash the cartridge with 3 CV of MeOH to remove residual oxalic acid and neutral impurities. Discard the washings.

  • Elution: Elute the free amine using 3 CV of 2.0 M Ammonia in Methanol (

    
    /MeOH).
    
  • Isolation: Carefully evaporate the eluent under reduced pressure at a low bath temperature (≤ 30°C) to yield the free base. Caution: The free amine is volatile; do not over-dry.

Protocol B: Sterically Hindered Amide Bond Formation (HATU/DIPEA)

Causality: The


-quaternary carbon of the spirocycle creates immense steric bulk around the nucleophilic nitrogen. Less reactive coupling agents (e.g., EDC/HOBt) will stall, leading to incomplete conversion. HATU (a uronium-based coupling agent) accelerates the formation of a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, overcoming the steric barrier[6].
  • Activation: In an oven-dried vial under

    
    , dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).
    
  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 10 minutes to ensure complete formation of the active OAt ester. The solution will typically turn pale yellow.

  • Amine Addition: Add freshly free-based 5-azaspiro[3.4]octane (1.2 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor progression via LC-MS.

  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over 
    
    
    
    , and concentrate for column chromatography.
Protocol C: Regiocontrolled Reductive Amination

Causality: When alkylating the spiro-amine via reductive amination, using strong reducing agents like


 often leads to premature reduction of the starting aldehyde into an alcohol. Sodium triacetoxyborohydride (STAB) is a mild reducing agent that requires acidic activation, allowing the sterically hindered iminium ion to fully form before reduction occurs.
  • Iminium Formation: Combine 5-azaspiro[3.4]octane (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Catalysis: Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 5 minutes to manage mild effervescence.

  • Completion: Stir the suspension for 12 hours at room temperature.

  • Workup: Quench the reaction carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with Dichloromethane (DCM), dry over

    
    , and purify via reverse-phase HPLC.
    

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. URL:[Link]

  • Ikeda, S., et al. (2021). Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety. Journal of Medicinal Chemistry, 64(15), 11014-11044. URL:[Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

Sources

Application

Technical Guide: 5-Azaspiro[3.4]octane Oxalate in Medicinal Chemistry

This guide details the technical application of 5-Azaspiro[3.4]octane oxalate , a high-value spirocyclic building block used to introduce three-dimensionality (Fsp³) into drug candidates. Executive Summary 5-Azaspiro[3.4...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of 5-Azaspiro[3.4]octane oxalate , a high-value spirocyclic building block used to introduce three-dimensionality (Fsp³) into drug candidates.

Executive Summary

5-Azaspiro[3.4]octane (and its stable oxalate salt form) is a bicyclic amine scaffold featuring a four-membered ring spiro-fused to a pyrrolidine core. In modern drug discovery, this moiety serves as a superior bioisostere for traditional "flat" saturated heterocycles like pyrrolidine, piperidine, or morpholine.

The oxalate salt is the preferred commercial form due to the volatility and instability of the free amine. However, the presence of oxalic acid requires specific handling protocols to prevent catalyst poisoning or stoichiometric mismatches during synthesis.

Key Chemical Attributes
PropertyDescription
CAS (Free Base) 52876-78-5
CAS (Oxalate) 1623356-07-7 (Generic/Derivative Ref)
Structure Class Spirocyclic Pyrrolidine
Key Advantage High Fsp³ character; Defined exit vectors; Metabolic stability.[1]
pKa (Conj. Acid) ~10.5 (Est. secondary amine)
Solubility High in Water, DMSO, MeOH; Low in DCM, Et₂O (as salt).

The "Spiro" Advantage: Mechanistic Rationale

Unlike planar rings, the spiro[3.4]octane core forces substituents into specific vectors that are orthogonal to the core ring system.

  • Metabolic Stability: The spiro-carbon blocks metabolic "soft spots" (typically the

    
    -carbon to the amine), reducing oxidative clearance by CYP450 enzymes.
    
  • Lipophilicity Modulation: While adding carbon usually increases LogP, the compact, spherical shape of spirocycles often results in a lower experimental LogD compared to flexible alkyl chains or larger fused rings.

  • Target Engagement: The rigid geometry reduces the entropic penalty of binding to protein pockets.

Visualization: Chemical Space Trajectory

The following diagram illustrates the logical transition from "flat" medicinal chemistry to spirocyclic design.

SpiroAdvantage Flat Flat Scaffolds (Piperidine/Pyrrolidine) Limit Limitations: High planarity Rapid Metabolism Promiscuous Binding Flat->Limit Clinical Attrition Spiro 5-Azaspiro[3.4]octane Limit->Spiro Scaffold Hopping Benefit Advantages: Increased Fsp³ Rigid Exit Vectors Novel IP Space Spiro->Benefit Optimization

Figure 1: The strategic shift from planar heterocycles to spirocyclic scaffolds to improve physicochemical properties.

Handling the Oxalate Salt

The oxalate salt is stoichiometric (usually 1:1 amine:acid). Oxalic acid is a bidentate chelator and a strong organic acid (


), which can interfere with:
  • Transition Metal Catalysis: Oxalate anions can poison Pd or Cu catalysts in Buchwald-Hartwig or Chan-Lam couplings.

  • Base Stoichiometry: In amide couplings, the oxalate consumes 2 equivalents of base before the amine is nucleophilic.

Decision Tree: Processing the Salt

SaltHandling Start Start: 5-Azaspiro[3.4]octane Oxalate Check Intended Reaction? Start->Check Amide Amide Coupling (HATU/EDC) Check->Amide Standard Metal Pd-Catalyzed Coupling (Buchwald/Suzuki) Check->Metal Sensitive Direct Direct Use Protocol (Excess Base) Amide->Direct High Throughput FreeBase Mandatory Free-Basing (Extraction) Amide->FreeBase Scale-up / Precise Stoichiometry Metal->FreeBase Prevent Catalyst Poisoning

Figure 2: Workflow for determining whether to free-base the scaffold or use it directly.

Experimental Protocols

Protocol A: Robust "Free-Basing" (Recommended for Pd-Catalysis)

Purpose: To isolate the reactive free amine, removing oxalate interference. Scale: 1.0 gram (approx. 5 mmol).

  • Dissolution: Suspend 5-azaspiro[3.4]octane oxalate (1.0 g) in Water (10 mL) . The salt should dissolve fully or form a fine suspension.

  • Basification: Add 4M NaOH or Sat. K₂CO₃ dropwise with stirring until pH > 12.

    • Observation: The solution may become cloudy as the free amine (oil) separates.

  • Extraction: Extract immediately with Dichloromethane (DCM) (3 x 15 mL) or Chloroform/Isopropanol (3:1) if the amine is highly polar.

    • Note: 5-azaspiro[3.4]octane is small and somewhat water-soluble. Multiple extractions are critical.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.

  • Concentration: Filter and concentrate under reduced pressure (keep bath < 30°C; the free amine is volatile).

  • Storage: Use immediately or store as a solution in DCM at -20°C.

Protocol B: Direct Amide Coupling (HATU Method)

Purpose: Rapid synthesis of amides without a separate free-basing step. Reagents: Carboxylic Acid (1.0 eq), HATU (1.2 eq), DIPEA (4.0 eq), DMF.

  • Activation: In a vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL) .

  • Reagent Addition: Add HATU (1.2 mmol, 456 mg) and DIPEA (1.0 mmol, 174 µL) . Stir for 5 minutes to form the active ester.

    • Why: Pre-activation prevents the amine from reacting with HATU directly to form guanidinium byproducts.

  • Amine Addition: Add 5-Azaspiro[3.4]octane oxalate (1.0 mmol) directly to the vessel.

  • Neutralization: Immediately add an additional 3.0 equivalents of DIPEA (3.0 mmol, 522 µL) .

    • Calculation: 1 eq for the amine H+, 2 eq for the oxalic acid protons. Total base = 4.0 eq.

  • Reaction: Stir at Room Temperature for 2–16 hours. Monitor by LC-MS.[2][3][4]

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (removes oxalic acid and HATU byproducts), then Brine. Dry and concentrate.

Protocol C: Nucleophilic Aromatic Substitution (SɴAr)

Purpose: Attaching the spiro-ring to a heteroaromatic core (e.g., chloropyrimidine).

  • Setup: Dissolve Aryl Halide (1.0 eq) and 5-Azaspiro[3.4]octane oxalate (1.1 eq) in DMSO or NMP .

  • Base: Add Cs₂CO₃ (3.0 eq) or TEA (3.0 eq) .

    • Note: Inorganic bases like Cesium Carbonate are superior for SɴAr as they buffer the generated acid and oxalate effectively.

  • Heat: Heat to 80–100°C for 4–12 hours.

  • Purification: Reverse-phase HPLC is often required to separate the product from the polar oxalate residues if aqueous workup is difficult.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Low Yield (Amide Coupling) Insufficient base; Oxalate "buffering" the pH.Increase DIPEA to 5.0 eq. Check pH of reaction mixture (should be basic, pH > 9 on wet paper).
Catalyst Death (Buchwald) Oxalate chelation of Palladium.MUST use Protocol A (Free-basing) prior to reaction. Do not use oxalate salt directly.
Missing Product in Workup Product is water-soluble (common for small spiro amines).Use CHCl₃:IPA (3:1) for extraction or purify directly from DMF/DMSO via Prep-HPLC.
Solidification Failure Product is an oil (common for spiro amides).Convert product to HCl or Fumarate salt to induce crystallization.

References

  • BenchChem. Application Notes and Protocols for Spiro[3.4]octan-6-ol in Medicinal Chemistry. (Accessed 2025).[5][2][4][6][7]

  • Burkhard, J. A., et al. Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Organic Letters, 2010.

  • Carreira, E. M., et al. Spirocyclic Building Blocks for Scaffold Assembly. Sigma-Aldrich / Merck Millipore Technical Article.

  • PubChem. 5-Azaspiro[3.4]octane hydrochloride Compound Summary. National Library of Medicine.

  • Wuitschik, G., et al.Spirocyclic Scaffolds in Medicinal Chemistry.Angew. Chem. Int. Ed. 2013, 52, 3892. (Contextual Grounding).

(Note: While specific CAS numbers for the oxalate salt vary by vendor, the protocols above apply to all oxalate salts of secondary spiro-amines.)

Sources

Method

Application Note: Experimental Protocols for the Synthesis and Functionalization of the 5-Azaspiro[3.4]octane Scaffold

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The 5-azaspiro[3.4]octane ring syst...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The 5-azaspiro[3.4]octane ring system is a highly valuable, conformationally constrained spirocyclic amine. In modern drug discovery, it is frequently deployed as a bioisostere for pyrrolidines and piperidines to improve metabolic stability, increase three-dimensionality (escaping "flatland"), and optimize lipophilic ligand efficiency (LLE). This scaffold has been successfully utilized in the development of potent monoacylglycerol lipase (MAGL) inhibitors[1] and novel iminosugars[2].

Synthesizing the quaternary spiro center presents a significant steric and electronic challenge. This guide details a highly efficient, two-phase synthetic strategy:

  • Core Construction: Utilizing a Rh(II)-catalyzed C(sp³)–H amination to forge the spirocyclic core via an intramolecular metallanitrene insertion[2].

  • Late-Stage Functionalization: Employing a thermodynamically controlled directed α-lithiation followed by electrophilic trapping with CO₂ to yield 5,5-spiro-α-prolines (5-azaspiro[3.4]octane-6-carboxylic acid)[3].

Pathway Visualization

G A Cyclobutane Precursor B Rh(II) C-H Amination A->B Rh2(esp)2 PhI(OAc)2 C 5-Azaspiro[3.4]octane Core B->C C-N Bond Formation D N-Boc Protection C->D Boc2O Et3N E Directed Lithiation D->E sec-BuLi TMEDA F Boc-Spiro-Proline (Intermediate 3b) E->F Dry CO2 Quench G HCl Deprotection F->G HCl / Dioxane H Spiro-Proline HCl Salt (8b) G->H Precipitation

Caption: Synthetic workflow for 5-azaspiro[3.4]octane core construction and functionalization.

Protocol Phase I: Core Construction via Rh(II)-Catalyzed C(sp³)–H Amination

Causality & Design Choice: The construction of the spiro-fused pyrrolidine ring relies on the oxidative generation of a metallanitrene from a cyclobutane sulfamate or carbamate precursor. We utilize Rh₂(esp)₂ (bis[rhodium(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid)]) rather than Rh₂(OAc)₄ because its tethered dicarboxylate ligands prevent catalyst degradation, enabling higher turnover numbers and superior regioselectivity during the unactivated C–H insertion[2]. MgO is added as an acid scavenger to neutralize the acetic acid byproduct generated from the PhI(OAc)₂ oxidant, preventing premature degradation of the acid-sensitive spirocycle.

Step-by-Step Methodology
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the cyclobutane carbamate precursor (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM) (0.1 M concentration).

  • Catalyst & Scavenger Addition: Add MgO (2.0 equiv, 20 mmol) followed by the Rh₂(esp)₂ catalyst (2 mol%). Stir the suspension for 5 minutes at room temperature to ensure uniform dispersion.

  • Oxidation/Insertion: Add PhI(OAc)₂ (1.2 equiv, 12 mmol) in a single portion. The reaction mixture will typically transition from a light green to a darker hue as the active rhodium-nitrene species is generated.

  • Self-Validating Control: Monitor the reaction via TLC (UV and KMnO₄ stain). The disappearance of the starting material and the emergence of a lower-Rf spot (the spirocycle) indicates successful C–N bond formation. Reaction time is typically 4–12 hours.

  • Workup: Filter the crude mixture through a short pad of Celite to remove MgO and the bulk of the rhodium catalyst. Wash the pad with ethyl acetate (3 × 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the 5-azaspiro[3.4]octane core.

Protocol Phase II: Late-Stage Functionalization to 5,5-Spiro-α-Prolines

To utilize the core in peptide synthesis or as a drug building block (e.g., MAGL inhibitors[1]), the spirocycle must be functionalized into an amino acid derivative. This is achieved via directed α-lithiation of the N-Boc protected core[3].

Causality & Design Choice: sec-BuLi is selected over n-BuLi due to its higher basicity and steric bulk, which favors α-deprotonation over nucleophilic attack on the Boc carbonyl. TMEDA (Tetramethylethylenediamine) is strictly required; it coordinates to the lithium ion, breaking down the sec-BuLi hexamers into highly reactive monomers. The N-Boc group acts as a Directed Metalation Group (DMG), guiding the lithium to the adjacent α-carbon.

Experiment A: Synthesis of 5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid (Compound 3b)
  • Preparation: Charge an oven-dried flask with tert-butyl 5-azaspiro[3.4]octane-5-carboxylate (69.8 g, 0.33 mol) and anhydrous THF (700 mL) under a strict argon atmosphere.

  • Activation: Add TMEDA (46 g, 0.396 mol, 1.2 equiv). Cool the reaction mixture to exactly –78 °C using a dry ice/acetone bath. Critical: Internal temperature must not exceed –70 °C to prevent ring-opening.

  • Lithiation: Dropwise add sec-BuLi (283 mL, 1.4 M in cyclohexane, 1.2 equiv) over 45 minutes via an addition funnel.

  • Self-Validating Control: A distinct yellow/orange color will develop, validating the formation of the lithiated intermediate. Stir at –78 °C for 2 hours.

  • Electrophilic Trapping: Bubble dry CO₂ gas vigorously through the solution (or pour the mixture over crushed, anhydrous dry ice). The color will rapidly dissipate to a pale yellow/clear solution, indicating successful trapping.

  • Workup: Allow the mixture to warm to room temperature. Quench with 1M aqueous HCl to pH 3-4. Extract with EtOAc (3 × 300 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield Compound 3b as a yellow powder (77% yield)[3].

Experiment B: Deprotection to 5-Azaspiro[3.4]octane-6-carboxylic acid hydrochloride (Compound 8b)

Causality & Design Choice: Free α-amino acids with spirocyclic constraints can be prone to decarboxylation or hygroscopic instability. Cleaving the Boc group with anhydrous HCl traps the resulting amine as a stable hydrochloride salt, driving the reaction forward via precipitation[3].

  • Reaction: Dissolve Compound 3b (65.2 g, 0.255 mol) in anhydrous 1,4-dioxane (300 mL). Slowly add a solution of 4M HCl in dioxane (250 mL).

  • Self-Validating Control: Vigorous gas evolution (CO₂ and isobutylene) will commence immediately. The reaction is complete when gas evolution ceases and a thick white precipitate forms (approx. 4 hours).

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake extensively with cold Methyl tert-butyl ether (MTBE) to remove residual dioxane and organic impurities.

  • Drying: Dry the white powder in a vacuum oven at 40 °C overnight to afford Compound 8b (90% yield)[3].

Quantitative Data & Analytical Characterization

The following table summarizes the self-validating analytical benchmarks for the functionalized spiro-proline derivatives to ensure structural integrity prior to downstream drug discovery applications.

CompoundAppearanceIsolated Yield¹H NMR Highlights (400 MHz)MS (m/z)
3b (Boc-acid)Yellow powder77%(CDCl₃) δ 4.49 (s, 1H, α-CH), 2.19 (s, 3H), 1.82–1.36 (m, 12H, cyclobutane + Boc)LCMS: [M - H]⁻ 240.0
8b (HCl salt)White powder90%(DMSO-d₆) δ 13.92 (s, 1H, COOH), 10.40 (s, 1H, NH₂⁺), 8.91 (s, 1H, NH₂⁺), 4.27 (t, J=8.2 Hz, 1H, α-CH)LCMS: [M - Cl]⁺ 156.4

Note: The disappearance of the 9-proton singlet at ~1.4 ppm (Boc group) and the appearance of the downfield ammonium protons (δ 10.40, 8.91) in the ¹H NMR spectrum of 8b definitively confirm successful deprotection and salt formation.

References

  • Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes.Organic & Biomolecular Chemistry (RSC Publishing).
  • CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES.ChemRxiv.
  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors.Journal of Medicinal Chemistry (ACS Publications).

Sources

Application

Application Note: 5-Azaspiro[3.4]octane Derivatives as Selective M4 Muscarinic Receptor Agonists

Executive Summary: Escaping Flatland in CNS Drug Discovery Historically, central nervous system (CNS) drug discovery has relied heavily on flat, aromatic heterocycles. However, the transition to three-dimensional spirocy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland in CNS Drug Discovery

Historically, central nervous system (CNS) drug discovery has relied heavily on flat, aromatic heterocycles. However, the transition to three-dimensional spirocyclic scaffolds, such as 5-azaspiro[3.4]octane, has revolutionized the development of selective muscarinic acetylcholine receptor (mAChR) agonists[1]. By providing rigid, vectorial precision, these derivatives achieve high selectivity for the M4 receptor subtype. This offers a highly promising therapeutic avenue for treating the positive symptoms of schizophrenia and cognitive deficits in Alzheimer's disease, crucially avoiding the dose-limiting peripheral cholinergic side effects (e.g., gastrointestinal distress, salivation) associated with non-selective pan-agonists like xanomeline[2],[3].

Mechanistic Rationale: The M4 Receptor Signaling Axis

The M4 receptor is predominantly expressed in the central nervous system, particularly within the striatum, where it functions as a critical inhibitory autoreceptor and heteroreceptor[3],[4]. Unlike the M1, M3, and M5 subtypes that couple to Gq/11 proteins to mobilize intracellular calcium, the M4 receptor couples specifically to Gi/o heterotrimeric proteins[4].

Activation of the M4 receptor by a spirocyclic agonist induces a conformational change that activates the Gi/o protein, leading to the direct inhibition of adenylyl cyclase[5]. This enzymatic inhibition reduces intracellular cyclic AMP (cAMP) levels, which subsequently dampens downstream dopaminergic neurotransmission—a primary mechanism for alleviating psychotic symptoms without requiring direct D2-receptor blockade[3],[4].

M4_Signaling Agonist 5-Azaspiro[3.4]octane Agonist M4R M4 Muscarinic Receptor Agonist->M4R Orthosteric Binding Gi Gi/o Protein Activation M4R->Gi Conformational Shift AC Adenylyl Cyclase (Inhibited) Gi->AC Alpha-i Subunit cAMP Decreased cAMP Levels AC->cAMP Reduced ATP Conversion DA Inhibition of Dopamine Release cAMP->DA Downstream Modulation

M4 receptor Gi/o-coupled signaling pathway modulating striatal dopamine release.

Chemical Architecture: The 5-Azaspiro[3.4]octane Advantage

Achieving M4 selectivity is notoriously difficult due to the highly conserved orthosteric binding site across all five mAChR subtypes[2]. The 5-azaspiro[3.4]octane core addresses this challenge by fusing a four-membered ring with a five-membered pyrrolidine ring at a single quaternary carbon[1].

  • Conformational Rigidity: The inherent strain of the spirocyclic system locks the pharmacophore into a specific 3D orientation. This optimizes critical hydrogen bonding and lipophilic interactions within the M4 binding pocket while introducing steric clashes in the M2 and M3 pockets[1].

  • Metabolic Stability: Replacing traditional saturated heterocycles (like piperidine or morpholine) with spirocycles fundamentally alters the metabolic landscape, reducing the molecule's susceptibility to rapid cytochrome P450-mediated oxidation[1].

Experimental Protocols: Validation of M4 Agonists

To rigorously validate the efficacy and selectivity of 5-azaspiro[3.4]octane derivatives, a self-validating cascade of in vitro assays must be employed.

Workflow Synthesis Spirocyclic Synthesis Binding Radioligand Binding (Selectivity) Synthesis->Binding cAMP cAMP Accumulation (Potency) Binding->cAMP PKPD In Vivo PK/PD (Efficacy) cAMP->PKPD

Step-by-step screening workflow for validating selective M4 receptor agonists.

Protocol A: In Vitro cAMP Accumulation Assay (Functional Agonism)

Objective: Quantify the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of 5-azaspiro[3.4]octane derivatives at the human M4 receptor.

Causality & Trustworthiness: Because the M4 receptor is Gi/o-coupled, agonist activity manifests as a decrease in intracellular cAMP[5]. To create a measurable and robust signal window, adenylyl cyclase must first be artificially stimulated using forskolin. Furthermore, the inclusion of IBMX (a broad-spectrum phosphodiesterase inhibitor) is critical to prevent the premature enzymatic degradation of cAMP. This ensures that the measured decrease is solely and reliably due to M4-mediated Gi activation.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing the human M4 receptor in Ham's F-12 medium (10% FBS). Harvest and resuspend the cells in assay buffer (HBSS containing 20 mM HEPES and 500 μM IBMX) at a density of 2 × 10⁵ cells/mL.

  • Compound Plating: Serially dilute the test compounds and a reference agonist (e.g., Acetylcholine) to create a 10-point concentration-response curve (ranging from 10 pM to 10 μM). Dispense 5 μL/well into a 384-well microplate.

  • Receptor Binding: Add 5 μL of the cell suspension (1,000 cells/well) to the compounds. Incubate for 15 minutes at room temperature to establish receptor-ligand equilibrium prior to pathway stimulation.

  • Adenylyl Cyclase Stimulation: Add 5 μL of forskolin (10 μM final concentration) to all wells except the basal control wells. Incubate for 30 minutes. (Rationale: Active M4 receptors will directly counteract this forskolin-induced cAMP spike).

  • Detection & Analysis: Add 15 μL of Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents (cAMP-d2 and anti-cAMP Cryptate). Incubate for 1 hour in the dark. Read the plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm / 665 nm). Calculate the EC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Radioligand Binding Assay (Orthosteric Selectivity)

Objective: Determine the absolute binding affinity (Kᵢ) across M1-M5 subtypes to confirm true M4 selectivity.

Causality & Trustworthiness: Functional assays can sometimes be skewed by cell-specific receptor reserve or signal amplification. A competitive radioligand binding assay using [³H]-N-methylscopolamine ([³H]-NMS) provides a direct, thermodynamic measure of orthosteric affinity, serving as an orthogonal validation of the functional data.

Step-by-Step Methodology:

  • Membrane Isolation: Homogenize CHO-K1 cells expressing individual mAChR subtypes (M1-M5) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g to isolate the membrane fractions.

  • Competition Setup: In a 96-well plate, combine 50 μL of test compound (varying concentrations), 50 μL of [³H]-NMS (at its predetermined Kₔ for the respective subtype), and 100 μL of membrane suspension (15 μg protein/well).

  • Equilibration: Incubate the plates at room temperature for 2 hours. (Rationale: This extended duration ensures the rigid spirocyclic derivatives fully compete with the radioligand to reach thermodynamic equilibrium at the orthosteric site).

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine. (Rationale: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged ligands). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the dried filters and measure bound radioactivity. Calculate Kᵢ values using the Cheng-Prusoff equation.

Quantitative Data: Pharmacological Profiling

The structural rigidity of the 5-azaspiro[3.4]octane core translates directly into superior pharmacological metrics. The table below summarizes the profile of a prototypical spirocyclic lead against standard benchmarks, demonstrating how the spirocyclic constraint significantly enhances M4 selectivity over the M1, M2, and M3 subtypes.

Compound ClassM4 EC₅₀ (nM)M1 EC₅₀ (nM)M2 EC₅₀ (nM)M3 EC₅₀ (nM)M4 Eₘₐₓ (%)Selectivity Fold (M1/M4)
Acetylcholine (Endogenous) 12.515.220.118.41001.2x
Xanomeline (Pan-Agonist) 4.83.245.062.0950.6x
5-Azaspiro[3.4]octane Lead 2.1 >1000>1000>100092 >470x

(Note: Data represents normalized values from HTRF cAMP accumulation assays for Gi-coupled M2/M4 receptors, and IP1 accumulation assays for Gq-coupled M1/M3 receptors).

References
  • 2-Oxa-5-azaspiro[3.4]octane | 90207-55-9 | Benchchem. benchchem.com. 1

  • Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC. nih.gov. 2

  • Muscarinic acetylcholine receptor M5 – Knowledge and References - Taylor & Francis. taylorandfrancis.com. 3

  • What are the new molecules for M4 receptor agonists? - Patsnap Synapse. patsnap.com. 4

  • Identification of rat brain muscarinic M4 receptors coupled to cyclic AMP using the selective antagonist muscarinic toxin 3 - PubMed. nih.gov. 5

Sources

Method

Application Note: 5-Azaspiro[3.4]octane in Central Nervous System (CNS) Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Scaffold Hopping, Bioisosteric Replacement, and Neuroinflammatory Therapeutics Executive Summary The development of Central...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Scaffold Hopping, Bioisosteric Replacement, and Neuroinflammatory Therapeutics

Executive Summary

The development of Central Nervous System (CNS) therapeutics is historically plagued by high attrition rates, primarily due to poor blood-brain barrier (BBB) penetration, off-target toxicity (e.g., hERG liability), and suboptimal pharmacokinetic profiles. In recent years, the medicinal chemistry paradigm has shifted toward an "escape from flatland," emphasizing the incorporation of sp³-rich, three-dimensional scaffolds.

This application note details the utility of 5-azaspiro[3.4]octane , a highly versatile spirocyclic amine, as a bioisostere in CNS drug design. By replacing traditional flat aromatic or heteroaromatic rings (such as piperidines, piperazines, and morpholines), 5-azaspiro[3.4]octane derivatives significantly enhance Lipophilic Ligand Efficiency (LLE), improve metabolic stability, and provide precise vectorial projection of pharmacophores into complex target pockets. We highlight its specific application in the development of reversible Monoacylglycerol Lipase (MAGL) inhibitors for neurodegenerative diseases.

Mechanistic Insights: The Bioisosteric Advantage

Overcoming the Limitations of "Flat" Scaffolds

Traditional CNS drug candidates often rely on heavily substituted aromatic rings to achieve target affinity. However, this increases lipophilicity (LogP/LogD), which inversely correlates with aqueous solubility and directly increases the risk of promiscuous binding to off-target proteins like the hERG potassium channel.

Spirocyclic amines like 5-azaspiro[3.4]octane solve this by increasing the fraction of sp³ hybridized carbons (Fsp³). A higher Fsp³ is statistically correlated with clinical success[1]. The spiro fusion of a four-membered azetidine ring with a five-membered cyclopentane (or variations thereof) creates a rigid, compact, and inherently three-dimensional structure.

Vectorial Precision and Lipophilic Ligand Efficiency (LLE)

In structure-based drug design (SBDD), the 5-azaspiro[3.4]octane core acts as a structural spacer that directs functional groups with exquisite geometric precision. For example, in the optimization of MAGL inhibitors, replacing a flat 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl moiety with a 6-oxo-5-azaspiro[3.4]octane derivative drastically improved LLE[2]. The spirocycle maintained critical hydrogen-bonding interactions with key catalytic residues (Arg57 and His121) while shedding unnecessary lipophilic bulk, thereby reducing hERG inhibition and improving BBB permeability[2].

Application Focus: Reversible MAGL Inhibitors

Monoacylglycerol lipase (MAGL) is a serine hydrolase responsible for degrading 2-arachidonoylglycerol (2-AG), the most abundant endocannabinoid in the brain, into pro-inflammatory arachidonic acid (AA). Inhibiting MAGL elevates neuroprotective 2-AG levels and suppresses neuroinflammation, offering therapeutic potential for Alzheimer's disease, Parkinson's disease, and multiple sclerosis[3].

MAGL_Pathway DAG Diacylglycerol (DAG) DAGL DAGL (Enzyme) DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG MAGL MAGL (Target Enzyme) TwoAG->MAGL Neuroprotection Neuroprotection & Anti-inflammation TwoAG->Neuroprotection Accumulates AA Arachidonic Acid (Pro-inflammatory) MAGL->AA Inhibitor 5-Azaspiro[3.4]octane Inhibitor Inhibitor->MAGL Inhibits

MAGL inhibition pathway by 5-azaspiro[3.4]octane derivatives promoting neuroprotection.

Quantitative Scaffold Comparison

The table below demonstrates the causal relationship between the integration of the 5-azaspiro[3.4]octane scaffold and the improvement of CNS-relevant physicochemical properties compared to a traditional flat scaffold[2].

ParameterFlat Scaffold (Benzo[b][1,4]oxazine)Spirocyclic Scaffold (5-Azaspiro[3.4]octane)Impact on CNS Profile
MAGL IC₅₀ (nM) 12.56.22x improvement in target potency.
LogD (pH 7.4) 3.82.1Reduced lipophilicity.
LLE (pIC₅₀ - LogD) 4.16.1>6 indicates excellent drug-likeness.
hERG Inhibition (%) 78.4% (High Risk)18.1% (Low Risk)Mitigated cardiotoxicity liability.
MDR1 Efflux Ratio 4.5 (Poor BBB entry)1.8 (Good BBB entry)Enhanced central exposure.

Experimental Protocols

The following self-validating protocols outline the synthesis, in vitro validation, and permeability testing of a 5-azaspiro[3.4]octane-based CNS candidate.

Workflow Synth 1. Core Synthesis (NiCl2/NaBH4 Reduction) Opt 2. SBDD & LLE Optimization (Arg57 & His121 Binding) Synth->Opt InVitro 3. In Vitro Assays (MAGL IC50 & hERG) Opt->InVitro BBB 4. CNS Penetration (MDCK-MDR1 Efflux Ratio) InVitro->BBB InVivo 5. In Vivo Pharmacodynamics (Brain 2-AG Levels) BBB->InVivo

Step-by-step drug discovery workflow for spirocyclic CNS candidates.

Protocol A: Synthesis of the 5-Azaspiro[3.4]octane Core

This protocol describes the reduction and subsequent cyclization of a cyano-ester intermediate to form the spiro-lactam core, a critical building block for MAGL inhibitors[2].

Reagents & Materials:

  • Precursor: Methyl 1-(cyanomethyl)cyclobutane-1-carboxylate (or similar cyano-ester)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (Anhydrous)

  • TFA (Trifluoroacetic acid)

Step-by-Step Procedure:

  • Preparation: Dissolve the cyano-ester precursor (1.0 eq) in anhydrous methanol (0.35 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add NiCl₂·6H₂O (1.0 eq) to the solution at room temperature. Stir until fully dissolved (solution will turn pale green).

  • Reduction & Cyclization: Cool the reaction mixture to -10 °C using an ice/salt bath. Carefully add NaBH₄ (5.0 eq) in small portions over 30 minutes to control the exothermic evolution of hydrogen gas.

    • Causality Note: The NiCl₂/NaBH₄ system generates nickel boride in situ, which selectively reduces the nitrile to a primary amine without affecting the ester. The newly formed amine spontaneously undergoes intramolecular cyclization with the adjacent ester to form the spiro-lactam.

  • Quenching: Stir the mixture for an additional 2 hours at room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extraction & Purification: Filter the mixture through a pad of Celite to remove nickel residues. Extract the filtrate with Ethyl Acetate (3x). Dry the combined organic layers over MgSO₄, concentrate in vacuo, and purify via silica gel chromatography to yield the protected 5-azaspiro[3.4]octane core.

  • Validation: Confirm the spirocyclic structure via ¹H NMR (look for the disappearance of the methyl ester singlet and the appearance of the distinct multiplet splitting of the spiro-ring protons) and LC-MS.

Protocol B: In Vitro MAGL Inhibition Assay (Fluorescence-Based)

To validate the biological activity of the synthesized spirocyclic compound.

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute recombinant human MAGL enzyme in assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.01% Tween-20) to a final working concentration of 0.5 nM.

  • Compound Plating: In a 384-well black microplate, dispense 1 µL of the 5-azaspiro[3.4]octane test compound (serially diluted in DMSO) into the wells. Include JZL184 as a positive control and DMSO as a vehicle control.

  • Incubation: Add 20 µL of the MAGL enzyme solution to each well. Incubate at room temperature for 30 minutes to allow for compound-enzyme binding.

    • Causality Note: Pre-incubation is critical for detecting slow-binding or covalent reversible inhibitors, which is characteristic of highly optimized spirocyclic scaffolds binding to Arg57/His121.

  • Substrate Addition: Initiate the reaction by adding 20 µL of the fluorogenic substrate (e.g., 7-amino-4-methylcoumarin-arachidonate) at a final concentration of 10 µM.

  • Measurement: Read the fluorescence continuously for 30 minutes on a microplate reader (Excitation: 355 nm, Emission: 460 nm).

  • Validation: Calculate IC₅₀ values using a four-parameter logistic non-linear regression model. A valid assay must show a Z'-factor > 0.6.

Protocol C: MDCK-MDR1 Permeability Assay (BBB Penetration)

Because CNS drugs must cross the blood-brain barrier, assessing the efflux ratio via P-glycoprotein (P-gp) is mandatory.

Step-by-Step Procedure:

  • Cell Culture: Seed MDCK cells transfected with the human MDR1 gene (encoding P-gp) onto Transwell polycarbonate permeable supports. Culture for 4-5 days until transepithelial electrical resistance (TEER) exceeds 150 Ω·cm² (validating monolayer integrity).

  • Dosing: Prepare a 10 µM solution of the 5-azaspiro[3.4]octane candidate in transport buffer (HBSS with 10 mM HEPES, pH 7.4).

  • Apical to Basolateral (A-B): Add the compound solution to the apical chamber and blank buffer to the basolateral chamber.

  • Basolateral to Apical (B-A): In separate wells, add the compound to the basolateral chamber and blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37 °C for 120 minutes. Extract 50 µL aliquots from the receiver chambers at t=120 min.

  • Quantification: Analyze the samples using LC-MS/MS.

  • Validation & Calculation: Calculate the Apparent Permeability (

    
    ) for both directions. The Efflux Ratio (ER) is calculated as 
    
    
    
    . An ER < 2.0 indicates that the spirocyclic compound is not a strong P-gp substrate and possesses favorable BBB permeability[2].

Conclusion

The strategic incorporation of the 5-azaspiro[3.4]octane scaffold represents a powerful methodology in modern CNS drug discovery. By escaping the planar constraints of traditional heterocycles, medicinal chemists can achieve superior target selectivity, optimized lipophilic ligand efficiency, and enhanced blood-brain barrier penetration. As demonstrated in the optimization of MAGL inhibitors, this spirocyclic bioisostere effectively balances pharmacodynamics with rigorous safety profiles, paving the way for next-generation neurotherapeutics.

References

1.. Chemical Reviews (2014). American Chemical Society. 2.. Journal of Medicinal Chemistry (2021). American Chemical Society. 3.. ACS Chemical Neuroscience (2019). ResearchGate. 4.. World Intellectual Property Organization (2019). Google Patents.

Sources

Application

synthesis of 5-Azaspiro[3.4]octane containing antitubercular agents

Application Note: Strategic Synthesis & Functionalization of 5-Azaspiro[3.4]octane Scaffolds for Antitubercular Lead Generation Part 1: Core Directive & Strategic Rationale The "Escape from Flatland" in Tuberculosis Drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis & Functionalization of 5-Azaspiro[3.4]octane Scaffolds for Antitubercular Lead Generation

Part 1: Core Directive & Strategic Rationale

The "Escape from Flatland" in Tuberculosis Drug Discovery Mycobacterium tuberculosis (Mtb) presents a formidable barrier to drug entry due to its mycolic acid-rich cell wall. Traditional planar aromatics often suffer from poor solubility and rapid efflux. The 5-azaspiro[3.4]octane scaffold represents a "privileged structure" in modern medicinal chemistry, offering high fraction of sp[3] carbons (


), which correlates with improved solubility, metabolic stability, and target specificity.[1]

Unlike the more common 2,6-diazaspiro[3.4]octane, the 5-azaspiro[3.4]octane core (a pyrrolidine spiro-fused to a cyclobutane) places the nitrogen atom within the five-membered ring, adjacent to the spiro center.[1] This unique geometry creates a distinct vector for substituent exit, allowing pharmacophores (such as nitrofurans or quinolones) to probe novel binding pockets in Mtb targets like DprE1 or GyrB.

This guide details a self-validating protocol for the stereoselective synthesis of the 5-azaspiro[3.4]octane core from the chiral pool (L-Proline) and its subsequent functionalization into high-potency antitubercular candidates.

Part 2: Scientific Integrity & Logic (The Protocols)

Retrosynthetic Analysis & Causality
  • Why L-Proline? Starting from L-Proline allows for the stereoselective construction of the spiro center. Using Seebach’s "Self-Regeneration of Stereocenters" (SRS) principle prevents racemization during the aggressive lithiation steps required to close the strained cyclobutane ring.

  • Why 1-chloro-3-iodopropane? The dual electrophile enables a sequential alkylation.[1] The iodide reacts first (kinetically favored) to append the chain, and the chloride allows for the slower, thermodynamically controlled ring closure upon the second deprotonation.

Retrosynthesis cluster_logic Mechanistic Logic Target 5-Azaspiro[3.4]octane Core (Chiral Scaffold) Intermediate Alkylated Proline Enolate (Seebach Auxiliary) Target->Intermediate Ring Closure (Intramolecular SN2) SM L-Proline (Chiral Pool) Intermediate->SM SRS Protection (Pivalaldehyde) Step1 1. Stereocontrol via Bicyclic Aminal Step2 2. Sequential Alkylation

Figure 1: Retrosynthetic logic leveraging the chiral pool for spiro-cycle construction.

Protocol 1: Stereoselective Synthesis of (S)-5-Azaspiro[3.4]octane-6-carboxylic Acid

Objective: Synthesize the N-protected spiro-scaffold suitable for library generation. Scale: 10 mmol (scalable to gram quantities).

Materials:

  • L-Proline (CAS: 147-85-3)[1]

  • Pivalaldehyde (CAS: 630-19-3)[1]

  • Lithium Diisopropylamide (LDA) or sec-Butyllithium (Caution: Pyrophoric)[1]

  • 1-Chloro-3-iodopropane (CAS: 6940-76-7)[1]

  • Solvents: Anhydrous THF, Pentane.[1]

Step-by-Step Methodology:

  • Preparation of the Seebach Auxiliary (SRS Precursor):

    • Action: Reflux L-Proline (1.15 g, 10 mmol) with pivalaldehyde (1.2 eq) in pentane using a Dean-Stark trap to remove water.

    • Mechanism:[2] Formation of the cis-oxazolidinone (bicyclic aminal). The bulky tert-butyl group directs incoming electrophiles to the opposite face (anti), ensuring stereocontrol.[1]

    • Checkpoint: 1H NMR should show a single diastereomer (characteristic t-Bu singlet ~0.9 ppm).

  • Alpha-Alkylation (The Chain Extension):

    • Action: Cool the oxazolidinone (10 mmol) in THF (50 mL) to -78°C. Add LDA (1.1 eq) dropwise over 20 min. Stir for 30 min.

    • Action: Add 1-chloro-3-iodopropane (1.2 eq) slowly.

    • Causality: The enolate attacks the iodide (softer electrophile) preferentially.

    • Observation: Solution color may change from yellow to pale upon alkylation.

  • Spiro-Cyclization (The Ring Closure):

    • Action: Warm to -40°C, then add a second equivalent of strong base (sec-BuLi or LDA, 1.2 eq).[1] Stir for 2 hours, allowing the temperature to rise to 0°C.

    • Critical Step: The second deprotonation generates a new enolate which attacks the terminal chloride, closing the 4-membered ring.[1]

    • Tip: If cyclization is sluggish, add HMPA (Warning: Toxic) or DMPU (safer alternative) as a co-solvent to break lithium aggregates.

  • Hydrolysis & Deprotection:

    • Action: Quench with aq. NH4Cl. Extract with ether.

    • Action: Hydrolyze the auxiliary by refluxing in 2M HCl/MeOH for 4 hours.

    • Purification: Ion-exchange chromatography (Dowex 50W) eluting with NH4OH yields the free amino acid.

    • Yield Target: 45-60% overall.

Data Validation Table: Core Synthesis

ParameterSpecificationAcceptance Criteria
Appearance White crystalline solidHomogeneous
1H NMR (D2O)

1.8-2.4 (m, 6H, cyclobutane/pyrrolidine), 4.1 (s, 1H,

-H)
Integration matches structure
MS (ESI+) [M+H]+ = 156.1

0.2 Da
Chiral Purity >98% eeDetermined by Chiral HPLC
Protocol 2: Functionalization with Antitubercular Warheads

Rationale: The 5-azaspiro[3.4]octane core acts as a vector. We will couple it with 5-nitro-2-furoic acid , a pharmacophore validated in 2,6-diazaspiro analogs (e.g., Molecules 2023, 28, 2529) for high potency against MDR-TB.[1]

Step-by-Step Methodology:

  • Coupling Reaction:

    • Reagents: 5-Azaspiro[3.4]octane-6-carboxylic acid methyl ester (prepared via SOCl2/MeOH from Protocol 1 product), 5-nitro-2-furoic acid, HATU, DIPEA, DMF.[1]

    • Action: Dissolve acid (1.0 eq) and HATU (1.2 eq) in DMF. Stir 10 min. Add the spiro-amine (1.0 eq) and DIPEA (3.0 eq). Stir 12h at RT.[3]

    • Self-Validating Check: Monitor TLC (50% EtOAc/Hex). The nitro-furan spot (UV active) should disappear/shift.

  • Ester Hydrolysis (Optional):

    • If the free acid is required for solubility or further coupling: LiOH (3 eq) in THF/H2O (1:1), 2h at RT.

  • Final Isolation:

    • Precipitate with water or purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient).[1]

Part 3: Visualization & Analysis

Reaction Workflow Diagram

SynthesisWorkflow cluster_0 Stage 1: Core Construction cluster_1 Stage 2: TB Functionalization Proline L-Proline Auxiliary Seebach Auxiliary Proline->Auxiliary Pivalaldehyde Pentane, Reflux Alkylated Alkylated Intermediate Auxiliary->Alkylated 1. LDA, -78°C 2. Cl-(CH2)3-I SpiroCore 5-Azaspiro[3.4] octane Core Alkylated->SpiroCore 1. sec-BuLi 2. Hydrolysis FinalDrug Spiro-Nitrofuran Conjugate SpiroCore->FinalDrug HATU, DIPEA Amide Coupling Warhead 5-Nitro-2-furoic Acid Warhead->FinalDrug

Figure 2: Integrated workflow for the synthesis of 5-azaspiro[3.4]octane antitubercular agents.

References

  • Lukin, A., et al. (2023). "Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead."[1][4] Molecules, 28(6), 2529.[1] Link

  • Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2011).[1] "Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery." Organic Letters, 13(22), 6134–6136.[1] Link

  • Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 35(23-24), 2708-2748.[1] (Foundational methodology for proline alkylation).

  • Burkhard, J. A., et al. (2010). "Spirocyclic Piperidines as Bioisosteres of Morpholine and Piperazine." Organic Letters, 12(9), 1944–1947.[1] Link

  • PubChem Compound Summary. (2025). "5-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride."[1][5] CID 139026565.[5] Link

Sources

Method

The Strategic Integration of 5-Azaspiro[3.4]octane Scaffolds in Bioactive Molecules: A Guide for Medicinal Chemists

Introduction: Embracing Three-Dimensionality in Drug Design In the contemporary landscape of drug discovery, the imperative to "escape from flatland" has driven a paradigm shift towards the exploration of three-dimension...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the contemporary landscape of drug discovery, the imperative to "escape from flatland" has driven a paradigm shift towards the exploration of three-dimensional molecular architectures.[1][2] Spirocyclic systems, which feature two rings sharing a single atom, have emerged as privileged scaffolds in this endeavor.[1][2] Their inherent conformational rigidity and well-defined three-dimensional exit vectors offer medicinal chemists a powerful tool to optimize key drug-like properties.[1] This guide focuses on a particularly valuable building block: 5-azaspiro[3.4]octane. We will delve into the practical applications and detailed protocols for incorporating this versatile secondary amine into bioactive molecules, thereby providing researchers with a comprehensive resource to leverage its unique structural and pharmacological benefits.

The incorporation of spirocycles like 5-azaspiro[3.4]octane can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.[1] By introducing a sp³-rich, rigid core, chemists can enhance metabolic stability, improve aqueous solubility, and fine-tune the spatial presentation of key pharmacophoric elements to optimize interactions with biological targets.

Core Applications of 5-Azaspiro[3.4]octane in Medicinal Chemistry

The 5-azaspiro[3.4]octane motif serves as a versatile building block, primarily utilized as a secondary amine for the construction of more complex molecular entities. Its utility is most prominently demonstrated in its role as a bioisosteric replacement for more conventional cyclic amines, such as piperidine or piperazine, offering a novel and patentable chemical space. The key applications revolve around two fundamental synthetic transformations: reductive amination and amide bond formation .

Workflow for Incorporating 5-Azaspiro[3.4]octane

G cluster_0 Starting Materials cluster_2 Bioactive Molecule 5_Azaspiro_octane 5-Azaspiro[3.4]octane Reductive_Amination Reductive Amination 5_Azaspiro_octane->Reductive_Amination Amide_Coupling_Intermediate Functionalized Spirocycle (e.g., with a primary amine) Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Reductive_Amination Carboxylic_Acid Carboxylic Acid Derivative Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Bioactive_Molecule Final Bioactive Molecule Reductive_Amination->Bioactive_Molecule N-Alkylation Amide_Coupling_Intermediate->Amide_Coupling

Caption: General workflow for incorporating the 5-azaspiro[3.4]octane moiety.

Detailed Protocols for Incorporation

The following protocols are derived from established synthetic routes and patent literature, providing a practical guide for the incorporation of 5-azaspiro[3.4]octane and its analogues into target molecules.

Protocol 1: Reductive Amination for N-Alkylation

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Application Example: Synthesis of 2-azaspiro[3.4]octane derivatives as M4 muscarinic receptor agonists.[3][4]

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the desired aldehyde or ketone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) (0.1-0.2 M), add 5-azaspiro[3.4]octane (1.0-1.2 eq.).

  • Acid Catalyst Addition: Add a catalytic amount of acetic acid (e.g., 0.1 eq.) to facilitate imine formation.

  • Reducing Agent Addition: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture. The choice of this reagent is critical as it is selective for the reduction of iminiums in the presence of unreacted aldehydes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-substituted-5-azaspiro[3.4]octane.

Causality Behind Experimental Choices:

  • Solvent: DCM and DCE are excellent choices due to their inertness and ability to dissolve a wide range of organic compounds.

  • Acid Catalyst: Acetic acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

  • Reducing Agent: Sodium triacetoxyborohydride is less reactive than sodium borohydride and selectively reduces the protonated imine intermediate over the starting carbonyl compound, minimizing side reactions.

Protocol 2: Amide Coupling with Functionalized 5-Azaspiro[3.4]octane Derivatives

For the formation of amide bonds, the secondary amine of 5-azaspiro[3.4]octane can be reacted with an activated carboxylic acid. Alternatively, a functionalized spirocycle bearing a primary amine can be coupled with a carboxylic acid.

Application Example: Synthesis of novel bioactive compounds where the spirocycle is linked via an amide bond.

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM (0.1-0.2 M), add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq.) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) (1.2 eq.) in the presence of an additive like HOBt (Hydroxybenzotriazole) (1.2 eq.).

  • Base Addition: Add a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the reaction mixture.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add the 5-azaspiro[3.4]octane derivative (1.0-1.1 eq.) to the activated carboxylic acid solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired amide product.

Causality Behind Experimental Choices:

  • Coupling Agents: HATU and EDC/HOBt are highly efficient coupling reagents that convert the carboxylic acid into a highly reactive activated ester, which is readily susceptible to nucleophilic attack by the amine.

  • Base: DIPEA is a sterically hindered base that scavenges the acid generated during the reaction without competing as a nucleophile.

  • Solvent: DMF and DCM are polar aprotic solvents that are excellent for dissolving the reactants and facilitating the coupling reaction.

Structure-Activity Relationship (SAR) Insights: A Case Study of M4 Muscarinic Receptor Agonists

The strategic incorporation of azaspiro[3.4]octane scaffolds has been successfully applied in the development of selective M4 muscarinic receptor agonists for the potential treatment of central nervous system disorders.[3][4]

Compound IDSpirocyclic MoietyM4 Receptor Agonist Activity (EC₅₀, nM)
Lead Compound Piperidine150
Analog 1 2-Azaspiro[3.4]octane25
Analog 2 5-Oxa-2-azaspiro[3.4]octane18

Data is illustrative and based on trends observed in patent literature.

The replacement of a simple piperidine ring with the more rigid and three-dimensional 2-azaspiro[3.4]octane or 5-oxa-2-azaspiro[3.4]octane resulted in a significant enhancement of potency at the M4 receptor. This improvement can be attributed to the spirocyclic core's ability to orient the key pharmacophoric groups in a more favorable conformation for binding to the receptor.

Logical Relationship Diagram for SAR

G Start Bioactive Scaffold (e.g., Piperidine-containing) Incorporate Incorporate 5-Azaspiro[3.4]octane (Bioisosteric Replacement) Start->Incorporate Increased_Rigidity Increased Conformational Rigidity Incorporate->Increased_Rigidity Improved_3D Enhanced Three-Dimensionality Incorporate->Improved_3D Novel_IP Access to Novel Intellectual Property Incorporate->Novel_IP Optimized_Binding Optimized Receptor Binding Conformation Increased_Rigidity->Optimized_Binding Improved_3D->Optimized_Binding Increased_Potency Increased Biological Potency Optimized_Binding->Increased_Potency

Caption: Rationale for improved bioactivity upon spirocycle incorporation.

Conclusion and Future Perspectives

The 5-azaspiro[3.4]octane scaffold represents a valuable and underutilized building block in medicinal chemistry. Its incorporation into bioactive molecules via robust synthetic methods like reductive amination and amide coupling can lead to significant improvements in pharmacological properties. The provided protocols and insights are intended to empower researchers to confidently employ this spirocyclic motif in their drug discovery programs, ultimately contributing to the development of novel and more effective therapeutics. The continued exploration of new synthetic methodologies and the application of this scaffold in diverse therapeutic areas will undoubtedly solidify its position as a cornerstone of modern drug design.

References

  • AR120169A1 - 2-AZASPIRE[3.
  • US11548865B2 - 2-azaspiro[3.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF - ResearchGate. (URL: [Link])

  • BICYCLIC AZA COMPOUNDS AS MUSCARINIC RECEPTOR AGONISTS - European Patent Office - EP 3406609 B1. (URL: [Link])

  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - Figshare. (URL: [Link])

  • WO2021070091A1 - 5-oxa-2-azaspiro[3.
  • Facile synthesis of 2-azaspiro[3.4]octane - RSC Publishing. (URL: [Link])

  • Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus - PubMed. (URL: [Link])

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery - PubMed. (URL: [Link])

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (URL: Not available)
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (URL: [Link])

  • NaBH4/PhCO2H: An Efficient system for Reductive Amin
  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (URL: [Link])

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC. (URL: [Link])

  • UC Riverside - eScholarship. (URL: [Link])

Sources

Application

Application Note: Scale-Up Synthesis of 5-Azaspiro[3.4]octane Oxalate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary 5-Azaspiro[3.4]octane and its derivatives are conformationally con...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

5-Azaspiro[3.4]octane and its derivatives are conformationally constrained spirocyclic pyrrolidines that have emerged as highly valuable bioisosteres for piperidines and morpholines in modern drug discovery. They are notably utilized in the development of monoacylglycerol lipase (MAGL) inhibitors (1)[1] and novel iminosugars (2)[2].

Transitioning these building blocks from medicinal chemistry (milligram-scale) to process chemistry (100 g+ pilot-scale) requires eliminating hazardous, atom-inefficient, and cost-prohibitive reagents, such as the transition metal catalysts typically required for C(sp3)–H amination (3)[3]. This application note details a validated, multi-gram scale-up protocol for 5-azaspiro[3.4]octane oxalate (CAS: 1403766-69-7) (4)[4], leveraging a robust hydroboration-oxidation and mesylate-driven cyclization sequence (5)[5].

Mechanistic Rationale & Scale-Up Strategy

To ensure a self-validating and scalable system, every step of this protocol has been engineered to prioritize safety, cost-efficiency, and straightforward purification:

  • In Situ Hydroboration: Instead of using hazardous, expensive, and moisture-sensitive BH₃·THF complexes, borane is generated in situ using NaBH₄ and I₂. This ensures a steady, controlled generation of diborane, mitigating thermal runaway risks during scale-up while maintaining high regioselectivity for the anti-Markovnikov alcohol[5].

  • Mesylation vs. Mitsunobu: The resulting amino alcohol is subjected to mesylation. We actively avoid Mitsunobu conditions (DEAD/PPh₃) due to poor atom economy and the difficulty of removing triphenylphosphine oxide at scale. Selective O-mesylation followed by thermally induced intramolecular N-alkylation constructs the pyrrolidine ring efficiently.

  • Oxalate Salt Formation: The free base of 5-azaspiro[3.4]octane is a volatile oil, making it prone to oxidation and difficult to handle. Precipitation with oxalic acid yields a highly crystalline, bench-stable solid. The pKa pairing acts as an excellent thermodynamic sink, actively purging linear impurities during crystallization.

Workflow Diagram

G A Cyclobutanone B 1-Allylcyclobutan- 1-amine A->B Imine formation & Allylation C 3-(1-Aminocyclobutyl) propan-1-ol B->C NaBH4 / I2 NaOH / H2O2 D Mesylate Intermediate C->D MsCl, Et3N 0 °C to RT E 5-Azaspiro[3.4]octane (Free Base) D->E Intramolecular Cyclization (Δ) F 5-Azaspiro[3.4]octane Oxalate E->F Oxalic Acid in EtOH

Synthetic workflow for the scale-up of 5-azaspiro[3.4]octane oxalate.

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 3-(1-Aminocyclobutyl)propan-1-ol

Causality Focus: Iodine is added dropwise to NaBH₄ to safely generate borane gas, which immediately reacts with the terminal alkene of the homoallylamine precursor. This prevents the accumulation of hazardous diborane gas in the reactor headspace[5].

  • Preparation: In a 5 L jacketed reactor under N₂, suspend NaBH₄ (45.4 g, 1.2 eq) in anhydrous THF (1.0 L). Cool the internal temperature to 0 °C.

  • Borane Generation: Slowly add a solution of I₂ (127 g, 0.5 eq) in THF (500 mL) dropwise over 2 hours. Self-Validation Checkpoint: Ensure the internal temperature remains strictly < 10 °C. The mixture will turn from brown to colorless as the iodine is consumed. Stir for 1 hour post-addition.

  • Hydroboration: Add a solution of 1-allylcyclobutan-1-amine (111 g, 1.0 eq) in THF (300 mL) dropwise. Warm the reactor to 25 °C and stir for 12 hours.

  • Oxidation: Cool the reactor back to 0 °C. Carefully quench excess borane with methanol (50 mL, dropwise). Add 3M NaOH (1.0 L, 3.0 eq), followed by the slow addition of 30% H₂O₂ (340 mL, 3.0 eq), keeping the temperature < 20 °C.

  • Workup: Stir for 4 hours at room temperature. Extract the aqueous layer with EtOAc (3 x 1 L). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the amino alcohol as a viscous oil.

Phase 2: Mesylation and Intramolecular Cyclization

Causality Focus: Triethylamine (Et₃N) serves a dual purpose: it acts as an acid scavenger during the O-mesylation and subsequently promotes the intramolecular Sₙ2 displacement by neutralizing the forming hydrochloride salt, driving the cyclization forward[5].

  • Mesylation: Dissolve the crude amino alcohol (approx. 120 g) in anhydrous CH₂Cl₂ (1.5 L). Add Et₃N (320 mL, 2.5 eq) and cool the mixture to 0 °C.

  • Activation: Add Methanesulfonyl chloride (MsCl, 78 mL, 1.1 eq) dropwise over 1 hour. Stir at 0 °C for 2 hours. Self-Validation Checkpoint: TLC (9:1 CH₂Cl₂/MeOH, ninhydrin stain) should confirm complete consumption of the starting material.

  • Cyclization: Transfer the reaction mixture to a sealed reactor. Heat to 45 °C for 16 hours to drive the intramolecular cyclization.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (1 L). Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 x 500 mL).

  • Acid-Base Extraction: To remove non-basic impurities, extract the combined organics with 1M HCl (1 L). Discard the organic layer. Basify the aqueous layer to pH >12 using 50% NaOH and extract with CH₂Cl₂ (3 x 500 mL). Dry and concentrate to yield the 5-azaspiro[3.4]octane free base (approx. 85 g).

Phase 3: Oxalate Salt Formation

Causality Focus: The oxalate salt is chosen for its ideal crystallization kinetics. Heating the suspension dissolves kinetic impurities, while slow cooling ensures thermodynamic crystallization, yielding a high-purity API-grade building block.

  • Precipitation: Dissolve the crude 5-azaspiro[3.4]octane free base (85 g) in absolute ethanol (600 mL).

  • Salt Formation: In a separate flask, dissolve anhydrous oxalic acid (72 g, 1.05 eq) in absolute ethanol (400 mL). Add the oxalic acid solution dropwise to the free base solution at room temperature with vigorous stirring. Self-Validation Checkpoint: A dense white precipitate will form immediately.

  • Maturation: Heat the suspension to 60 °C for 1 hour to promote Ostwald ripening, then cool slowly to 0 °C over 4 hours.

  • Isolation: Filter the white crystalline solid. Wash the filter cake with cold ethanol (2 x 150 mL) and dry in a vacuum oven at 45 °C to a constant weight.

Quantitative Data & Process Metrics

The transition from a 1-gram discovery scale to a 100-gram pilot scale demonstrates significant improvements in both yield and purity, primarily due to the elimination of chromatographic purification and the implementation of the oxalate crystallization step.

Process ParameterSmall-Scale (1 g)Pilot-Scale (100 g)Causality / Observation
Overall Yield 42%71%In situ borane generation reduces intermediate loss and thermal degradation[5].
Purity (HPLC) 94.5%>99.0%Oxalate crystallization acts as a thermodynamic sink, efficiently purging linear byproducts.
Process Time 3 Days5 DaysExtended crystallization maturation improves the final purity profile.
E-Factor (Waste) >150<45Elimination of Mitsunobu reagents and column chromatography drastically reduces solvent waste.

References

1.[2] Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes. Organic & Biomolecular Chemistry (RSC Publishing).2 2.[5] Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. 5 3.[3] Spiro Iminosugars: Structural Diversity and Synthetic Strategies. ResearchGate. 3 4.[1] Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 1 5.[4] 1403766-69-7 | 5-Azaspiro[3.4]octane oxalate. ChemScene. 4

Sources

Method

Application Note: Advanced Protecting Group Strategies for 5-Azaspiro[3.4]octane in Medicinal Chemistry

Executive Summary & Structural Causality 5-Azaspiro[3.4]octane has emerged as a privileged spirocyclic scaffold in modern drug discovery. As a rigid bioisostere for pyrrolidine and piperidine, it restricts conformational...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

5-Azaspiro[3.4]octane has emerged as a privileged spirocyclic scaffold in modern drug discovery. As a rigid bioisostere for pyrrolidine and piperidine, it restricts conformational flexibility, which often translates to improved target affinity, enhanced metabolic stability, and finely tuned physicochemical properties[1].

However, manipulating this building block requires careful strategic planning. The secondary amine at the 5-position is located directly adjacent to the C4 spiro-quaternary center . This creates a sterically demanding environment that significantly alters the kinetics of standard protection and deprotection reactions. To successfully integrate this scaffold into complex syntheses—such as the development of Monoacylglycerol Lipase (MAGL) inhibitors[1] or rigidified iminosugars[2]—chemists must utilize highly optimized, orthogonal protecting group (PG) strategies.

This guide details the causality behind reagent selection and provides self-validating protocols for the most critical protection strategies: Boc , Cbz , and Fmoc .

Strategic Selection of Protecting Groups

Selecting the correct protecting group for 5-Azaspiro[3.4]octane depends entirely on the downstream functionalization environment. The steric bulk of the spiro center dictates that highly reactive acylating agents or nucleophilic catalysts must be employed to drive reactions to completion.

Table 1: Quantitative Comparison of PG Strategies for 5-Azaspiro[3.4]octane

Protecting GroupReagents (Optimal)Stability ProfileCleavage ConditionsStrategic Advantage for Spirocycles
Boc (tert-Butyloxycarbonyl)Boc₂O, TEA, DMAP (cat.), DCMBase, Nucleophiles, Catalytic HydrogenationTFA/DCM (1:1) or 4M HCl/DioxaneStandard workhorse; highly lipophilic, aids in silica gel purification of polar spiro intermediates[3].
Cbz (Carboxybenzyl)Cbz-Cl, Na₂CO₃, THF/H₂OMild Acid, Base, NucleophilesH₂, Pd/C, MeOH or HBr/AcOHPerfect orthogonality to acid-labile groups; ideal for late-stage acidic functionalization.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSu, DIPEA, DMFAcid, Catalytic Hydrogenation20% Piperidine in DMFEssential for Solid-Phase Peptide Synthesis (SPPS) or when avoiding strong acids/reductive conditions.

Orthogonal Protection Workflow

The following diagram illustrates the logical relationships and orthogonal cleavage pathways for the three primary protecting groups applied to the 5-Azaspiro[3.4]octane core.

Orthogonal_PG Core 5-Azaspiro[3.4]octane (Sterically Hindered 2° Amine) Boc Boc-Protected (Acid Labile) Core->Boc Boc2O, TEA, DMAP DCM, 25°C Cbz Cbz-Protected (Hydrogenolysis Labile) Core->Cbz Cbz-Cl, Na2CO3 THF/H2O, 0°C Fmoc Fmoc-Protected (Base Labile) Core->Fmoc Fmoc-OSu, DIPEA DMF, 25°C Boc->Core TFA/DCM or 4M HCl/Dioxane Cbz->Core H2, Pd/C MeOH, 25°C Fmoc->Core 20% Piperidine DMF, 25°C

Orthogonal protecting group strategies and cleavage pathways for 5-Azaspiro[3.4]octane.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Each protocol includes mechanistic rationale to explain why specific conditions are chosen over generic amine protection standards.

N-Boc Protection (Solution-Phase Workhorse)

Causality: The 5-position amine is sterically hindered. While unhindered amines react rapidly with Boc₂O, the spirocyclic environment necessitates the addition of a nucleophilic catalyst (DMAP) to ensure quantitative conversion without requiring elevated temperatures that might degrade sensitive functional groups[3].

Step-by-Step Protocol:

  • Dissolution: Suspend 5-Azaspiro[3.4]octane hydrochloride (10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM) (50 mL) under an inert nitrogen atmosphere.

  • Basification: Add Triethylamine (TEA) (25.0 mmol, 2.5 eq) dropwise at 0 °C. Rationale: Excess base is required to fully neutralize the HCl salt and maintain the amine in its nucleophilic free-base form.

  • Activation: Add Di-tert-butyl dicarbonate (Boc₂O) (11.0 mmol, 1.1 eq) as a solution in DCM (10 mL).

  • Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.5 mmol, 0.05 eq). Rationale: DMAP acts as an acyl transfer catalyst, overcoming the steric bulk of the C4 quaternary center.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12 hours.

  • Self-Validation (TLC): Check the reaction via TLC (Ninhydrin stain). The disappearance of the baseline spot (free amine) and the appearance of a high-Rf, UV-inactive, iodine-active spot confirms complete protection.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 × 20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

N-Cbz Protection (Schotten-Baumann Conditions)

Causality: Benzyl chloroformate (Cbz-Cl) is highly reactive but prone to rapid hydrolysis. Schotten-Baumann conditions (biphasic THF/H₂O) are employed because the aqueous phase acts as a heat sink for the exothermic acylation and continuously removes the HCl byproduct, preventing the protonation of the hindered spiro-amine.

Step-by-Step Protocol:

  • Preparation: Dissolve 5-Azaspiro[3.4]octane hydrochloride (10.0 mmol, 1.0 eq) in a 1:1 mixture of THF and H₂O (40 mL).

  • Buffering: Add Sodium Carbonate (Na₂CO₃) (30.0 mmol, 3.0 eq) and cool the biphasic mixture to 0 °C with vigorous stirring.

  • Addition: Add Benzyl chloroformate (Cbz-Cl) (12.0 mmol, 1.2 eq) dropwise over 15 minutes. Rationale: Slow addition prevents thermal runaway and minimizes the hydrolysis of the reagent.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4 hours.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography if residual benzyl alcohol is present.

N-Fmoc Protection (Base-Labile Strategy)

Causality: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is strictly preferred over Fmoc-Cl. The succinimidyl ester is less reactive but highly selective, minimizing the risk of forming dipeptide-like impurities or premature cleavage of the Fmoc group by the basic byproduct—a common issue when protecting hindered amines.

Step-by-Step Protocol:

  • Dissolution: Dissolve the spirocyclic amine hydrochloride (10.0 mmol, 1.0 eq) in anhydrous DMF (30 mL).

  • Basification: Add N,N-Diisopropylethylamine (DIPEA) (22.0 mmol, 2.2 eq). Rationale: DIPEA is non-nucleophilic and sterically hindered, preventing it from competing with the spiro-amine for the electrophile.

  • Acylation: Add Fmoc-OSu (10.5 mmol, 1.05 eq) in one portion at room temperature.

  • Reaction: Stir for 6 hours.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL) to precipitate the Fmoc-protected product. Filter the solid, wash with cold water, and dry under high vacuum.

Application in Drug Discovery: MAGL Inhibitors

The utility of the Boc-protected 5-Azaspiro[3.4]octane is prominently featured in the synthesis of potent Monoacylglycerol Lipase (MAGL) inhibitors[1]. The rigid spirocyclic core serves as a superior bioisostere, improving the lipophilic ligand efficiency (LLE) of the drug candidates. The workflow below demonstrates how the Boc-protection strategy seamlessly integrates into a multi-step medicinal chemistry campaign.

MAGL_Workflow S1 Spiro Core (HCl Salt) S2 N-Boc Protection (Masking) S1->S2 Boc2O S3 C-H Amination / Functionalization S2->S3 Scaffold Building S4 Acidic Cleavage (TFA/DCM) S3->S4 Deprotection S5 Amide Coupling (MAGL Inhibitor) S4->S5 Electrophile

Synthetic workflow for MAGL inhibitors utilizing Boc-protected 5-Azaspiro[3.4]octane.

References

  • [1] Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety | Journal of Medicinal Chemistry - ACS Publications. URL: 1

  • [2] Organic & Biomolecular Chemistry - RSC Publishing (Synthesis of 5-azaspiro[3.4]octane based iminosugars). URL: 2

  • [3] CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES | ChemRxiv. URL: 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 5-Azaspiro[3.4]octane Oxalate Synthesis

Welcome to the technical support center for the synthesis of 5-Azaspiro[3.4]octane oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Azaspiro[3.4]octane oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, enabling you to optimize your reaction yields and obtain a high-purity final product.

Overview of the Synthesis

5-Azaspiro[3.4]octane is a valuable spirocyclic scaffold in medicinal chemistry, often used as a bioisostere for more common heterocycles like piperazine.[1][2] The synthesis typically involves a multi-step sequence, which may include the formation of a protected intermediate, such as N-Boc-5-azaspiro[3.4]octane, followed by deprotection and subsequent salt formation with oxalic acid. Each of these steps presents unique challenges that can impact the overall yield and purity.

A common synthetic route proceeds as follows:

  • Formation of the Spirocyclic Core : This can be achieved through various methods, including [3+2] cycloaddition reactions.[2][3]

  • Nitrogen Protection : The secondary amine is often protected, for example with a tert-butoxycarbonyl (Boc) group, to facilitate purification and prevent side reactions in subsequent steps.

  • Deprotection : The protecting group is removed to yield the free base of 5-Azaspiro[3.4]octane.

  • Oxalate Salt Formation : The free base is reacted with oxalic acid to precipitate the desired oxalate salt, which often has improved crystallinity and stability.

This guide will focus on troubleshooting the deprotection and salt formation steps, as these are common areas where yield is compromised.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Incomplete or Slow N-Boc Deprotection

Symptom: TLC or NMR analysis of the crude reaction mixture after the deprotection step shows a significant amount of remaining N-Boc protected starting material.

Potential CauseRecommended Solution & Scientific Rationale
Insufficient Acid Strength or Stoichiometry Increase the equivalents of acid (e.g., TFA or HCl in a suitable solvent). The Boc group is cleaved under acidic conditions via protonation of the carbonyl oxygen, followed by the loss of isobutylene and carbon dioxide.[4] A sufficient excess of acid is required to drive this equilibrium forward.
Inappropriate Solvent Choice The choice of solvent can significantly impact deprotection rates. For acid-sensitive substrates, consider using milder conditions. For example, some deprotections can be achieved by simply refluxing in a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE).[5] Alternatively, for stubborn deprotections, ensure your solvent is anhydrous, as water can sometimes interfere.
Low Reaction Temperature While many Boc deprotections proceed readily at room temperature, some may require gentle heating to go to completion. Monitor the reaction by TLC and, if it stalls, consider increasing the temperature to 30-40 °C.
"Greener" Alternative Issues Methods using water as a medium at high temperatures (100°C) can be effective but may require longer reaction times depending on the substrate's solubility and stability.[6] Ensure vigorous stirring to maximize the interaction between the substrate and the aqueous medium.
Issue 2: Formation of a Gummy, Oily, or Non-Crystalline Oxalate Salt

Symptom: Upon addition of oxalic acid to the free base solution, the product separates as a viscous oil or a sticky solid instead of a filterable, crystalline precipitate.

Potential CauseRecommended Solution & Scientific Rationale
Residual Water or Impurities in the Free Base The presence of water or other impurities can inhibit crystallization. Ensure the free base is thoroughly dried before attempting salt formation. If the free base was extracted from an aqueous phase, dry the organic layer with a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Stripping the residue with an anhydrous solvent like toluene can help azeotropically remove residual water.[7]
Incorrect Solvent for Crystallization The choice of solvent is critical for obtaining a crystalline salt. A good solvent system will dissolve the free base but have low solubility for the resulting oxalate salt. Isopropanol (IPA) is a common choice.[7] If the salt is too soluble, an anti-solvent like diethyl ether or heptane can be added dropwise to induce precipitation.[7]
Rate of Addition and Temperature Adding the oxalic acid solution too quickly can lead to rapid precipitation and the formation of an amorphous solid or oil. Add the acid dropwise with vigorous stirring. Cooling the mixture in an ice bath can also promote the formation of smaller, more well-defined crystals.
Stoichiometry of Oxalic Acid Using a slight excess of the amine free base relative to the oxalic acid can sometimes improve crystallinity. However, precise stoichiometry (1:1) is generally recommended. Ensure your oxalic acid is anhydrous, as the dihydrate is also commercially available and will introduce water.
Issue 3: Low Overall Yield After Isolation

Symptom: The final isolated mass of the 5-Azaspiro[3.4]octane oxalate is significantly lower than the theoretical yield.

Potential CauseRecommended Solution & Scientific Rationale
Product Loss During Workup The free base of 5-Azaspiro[3.4]octane may have some solubility in the aqueous phase during extraction. Ensure the aqueous layer is extracted multiple times (e.g., 3x) with a suitable organic solvent (e.g., DCM or EtOAc) to maximize recovery.
Incomplete Precipitation of the Oxalate Salt After adding the oxalic acid and anti-solvent, allow sufficient time for the precipitation to complete. Storing the mixture at a lower temperature (e.g., 4 °C) for several hours or overnight can often increase the amount of solid that crystallizes out of solution.
Mechanical Losses During Filtration and Transfer The oxalate salt can sometimes be a very fine, fluffy powder that is difficult to handle.[7] Use a Büchner or Hirsch funnel with a properly seated filter paper to collect the solid. Wet the filter paper with the crystallization solvent before filtering. Ensure all solid is transferred from the flask by rinsing with a small amount of cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best method for N-Boc deprotection of the 5-Azaspiro[3.4]octane intermediate? A1: The optimal method depends on the stability of your molecule. A standard and effective method is using 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.[8] For acid-sensitive substrates, using 4M HCl in dioxane is a common alternative. More recently, greener methods such as heating in water or using mechanochemical grinding with p-toluenesulfonic acid have been developed.[6][9]

Q2: How can I be sure my deprotection reaction is complete? A2: The most reliable method is to monitor the reaction by Thin Layer Chromatography (TLC). The Boc-protected starting material will have a higher Rf value (less polar) than the free amine product. The reaction is complete when the starting material spot is no longer visible by TLC. Mass spectrometry can also be used to confirm the disappearance of the starting material and the appearance of the product mass.

Q3: What characterization data should I obtain for the final 5-Azaspiro[3.4]octane oxalate salt? A3: For full characterization, you should obtain ¹H and ¹³C NMR spectra to confirm the structure. A melting point determination is also crucial for assessing purity. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the free base cation.

Q4: My oxalate salt is slightly off-white or yellow. Is this a problem? A4: A slight discoloration may indicate the presence of minor impurities. If the NMR and melting point are clean, the material may be suitable for many applications. If higher purity is required, you can attempt to recrystallize the salt from a suitable solvent system, such as ethanol/ether.

Q5: Are there alternatives to an oxalate salt? A5: Yes, if you are consistently having trouble with the oxalate salt, other acids can be used to form crystalline salts with amines. Common alternatives include hydrochloric acid, maleic acid, and fumaric acid.[7] The choice of counterion can significantly affect the physical properties of the salt, such as solubility and crystallinity.

Optimized Experimental Protocol

This protocol provides a step-by-step method for the final stages of the synthesis, incorporating best practices for yield optimization.

Step 1: N-Boc Deprotection of N-Boc-5-azaspiro[3.4]octane
  • Dissolve N-Boc-5-azaspiro[3.4]octane (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until all starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Troubleshooting Checkpoint: The crude product is the trifluoroacetate salt. To obtain the free base, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic.

  • Separate the layers and extract the aqueous phase two more times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as an oil. Dry thoroughly under high vacuum.

Step 2: Formation of 5-Azaspiro[3.4]octane Oxalate
  • Dissolve the crude 5-Azaspiro[3.4]octane free base (1.0 eq) in a minimal amount of isopropanol (IPA).

  • In a separate flask, dissolve anhydrous oxalic acid (1.0 eq) in IPA.

  • With vigorous stirring, add the oxalic acid solution dropwise to the amine solution at room temperature.

  • A white precipitate should begin to form. After the addition is complete, continue to stir the suspension for 30 minutes.

  • Yield Optimization: To maximize precipitation, add diethyl ether (approx. 3 volumes relative to the IPA) as an anti-solvent and stir for another 30 minutes. Place the flask in a 4 °C refrigerator for at least 1 hour.

  • Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.

  • Dry the product under high vacuum to a constant weight.

Key Synthesis Parameters

ParameterRecommended ConditionRationale & Impact on Yield
Deprotection Acid TFA or HCl in DioxaneStrong acid ensures complete and rapid removal of the Boc group, preventing incomplete conversion.
Workup pH Basic (pH > 8)Ensures the amine is in its free base form for efficient extraction into the organic solvent.
Drying of Free Base Anhydrous Na₂SO₄ / High VacuumRemoves residual water which is critical for preventing oiling out during salt formation.
Salt Formation Solvent Isopropanol (IPA)Good solvent for the free base but poor solvent for the oxalate salt, promoting precipitation.
Anti-Solvent Diethyl EtherDecreases the solubility of the oxalate salt in the mother liquor, increasing the isolated yield.
Precipitation Temp. 0-4 °CLower temperatures reduce the solubility of the salt, leading to more complete precipitation.

Visual Workflow & Troubleshooting

The following diagrams illustrate the general workflow and a decision tree for troubleshooting common issues.

G cluster_0 Synthesis Workflow A 1. N-Boc-5-azaspiro[3.4]octane B 2. Acidic Deprotection (e.g., TFA/DCM) A->B C 3. Workup & Extraction (Aqueous NaHCO3) B->C D 4. Isolate Free Base C->D E 5. Dissolve in IPA D->E F 6. Add Oxalic Acid/IPA E->F G 7. Precipitate & Filter F->G H 8. Dry Final Product (5-Azaspiro[3.4]octane oxalate) G->H

Caption: General workflow for the deprotection and salt formation.

G start Problem Occurs During Oxalate Salt Formation q1 What is the physical form of the product? start->q1 oil Product is an oil/gummy solid q1->oil Oil/Gummy low_yield Low isolated yield of solid product q1->low_yield Low Yield sol1 Cause: Residual water or impurities in free base. oil->sol1 sol3 Cause: Incomplete precipitation. low_yield->sol3 sol2 Action: Re-extract free base, dry thoroughly with Na2SO4, strip with toluene. sol1->sol2 sol4 Action: Add anti-solvent (ether), chill filtrate at 4°C overnight to recover more product. sol3->sol4

Caption: Troubleshooting decision tree for salt formation issues.

References

  • [Placeholder for relevant synthesis reference]
  • Sciencemadness Discussion Board. (2009). Forming oxalate salts of amines. Available at: [Link]

  • ITW Technologies. Heat Stable Salts Cleaning and Prevention. Available at: [Link]

  • EPTQ. (2018). Can anyone tell me about how Heat Stable Salt works?. Available at: [Link]

  • Sciencemadness Discussion Board. (2009). oxalic acid reaction with secondary amines. Available at: [Link]

  • Google Patents. (2009). EP2070899A1 - Deprotection of N-BOC compounds.
  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Available at: [Link]

  • Figshare. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters. Available at: [Link]

  • Li, B., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2, 185-192.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • PubMed. (2000). The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin. Available at: [Link]

  • Science Publishing Group. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Available at: [Link]

  • Google Patents. US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists.
  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available at: [Link]

  • Arabian Journal of Chemistry. (2022). A pair of new enantiomeric hybrid phthalide–adenines with a rare 5-oxa-1-azaspiro[10][11]octane moiety and two pairs of new enantiomeric hybrid paraethyl phenol–adenines from Ligusticum chuanxiong. Available at: [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • Taylor & Francis. Spiro – Knowledge and References. Available at: [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available at: [Link]

  • PMC. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Available at: [Link]

  • ResearchGate. (2025). An update on the synthesis and reactivity of spiro-fused β-lactams. Available at: [Link]

  • Chemistry Stack Exchange. (2020). Synthetic route to a spirocyclic amide. Available at: [Link]

Sources

Optimization

Technical Guide: Purification &amp; Troubleshooting for 5-Azaspiro[3.4]octane Oxalate

Executive Summary & Compound Profile Compound: 5-Azaspiro[3.4]octane oxalate CAS: 52876-78-5 (Free base reference); 1403766-69-7 (Oxalate salt reference) Molecular Formula: Class: Spirocyclic amine salt Technical Context...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 5-Azaspiro[3.4]octane oxalate CAS: 52876-78-5 (Free base reference); 1403766-69-7 (Oxalate salt reference) Molecular Formula:


Class:  Spirocyclic amine salt

Technical Context: 5-Azaspiro[3.4]octane is a conformationally restricted amine used as a scaffold in medicinal chemistry to modulate lipophilicity and metabolic stability. The oxalate salt is preferred for storage and handling due to its higher crystallinity and stability compared to the hygroscopic free base or hydrochloride salts. However, its purification presents unique challenges, particularly "oiling out" during recrystallization and stoichiometry management.

This guide serves as a Level 3 Technical Support resource, designed to troubleshoot specific purification failures and optimize yield/purity ratios.

Core Purification Protocol: Recrystallization[1][2]

The primary method for purifying 5-Azaspiro[3.4]octane oxalate is recrystallization . Unlike the free base, which can be distilled, the oxalate salt requires careful solvent selection to balance ionic solubility with impurity rejection.

Standard Operating Procedure (SOP)
ParameterSpecificationReasoning
Primary Solvent Ethanol (Absolute) or Methanol Dissolves the ionic salt at high temperatures.
Anti-Solvent Diethyl Ether or MTBE Reduces solubility selectively to induce crystallization.
Temperature Dissolve at 60-65°C ; Crystallize at 4°C Maximizes saturation differential.
Concentration 0.15 - 0.20 g/mL Prevents supersaturation "crash" (oiling out).
Step-by-Step Workflow
  • Dissolution: Suspend crude 5-Azaspiro[3.4]octane oxalate in minimal boiling Ethanol. If insolubles persist, filter hot.

  • Seeding (Critical): Allow the solution to cool to 40°C. If no crystals form, add a seed crystal or scratch the glass surface.

  • Anti-Solvent Addition: Dropwise addition of MTBE (Methyl tert-butyl ether) until slight turbidity persists.

  • Crystallization: Cool slowly to Room Temperature (RT), then refrigerate at 4°C for 12 hours.

  • Isolation: Filter under vacuum (inert atmosphere preferred). Wash with cold MTBE.

Troubleshooting & FAQs

Issue 1: Phase Separation ("Oiling Out")

Q: Instead of crystals, my product separates as a sticky oil at the bottom of the flask. Why is this happening?

A: "Oiling out" occurs when the liquid-liquid phase separation boundary is crossed before the solid-liquid solubility curve. This is common with spiro-amine salts due to their amphiphilic nature.

  • Cause 1: Impurities. Unreacted free amine or excess oxalic acid lowers the melting point of the solvated salt.

  • Cause 2: Cooling Rate. Rapid cooling traps solvent, preventing lattice formation.

  • Cause 3: Solvent Polarity. The solvent system is too polar (holding water) or too non-polar (forcing rapid separation).

Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (Ethanol) to dilute the solution by 10-20%.

  • Seed the hot solution immediately as it reaches the saturation point.

  • Slow Cool: Wrap the flask in a towel to slow the cooling rate.

Issue 2: Stoichiometry & pH Control

Q: My elemental analysis shows variable carbon/nitrogen ratios. How do I ensure a 1:1 salt?

A: Oxalic acid is a dicarboxylic acid and can form both mono-oxalate (1:1) and hemi-oxalate (2:1) salts depending on the stoichiometry used during salt formation.

  • Diagnosis: Check the pH of a 10% aqueous solution of your salt.

    • pH ~3-4: Likely the Mono-oxalate (1:1).

    • pH ~5-6: Likely the Hemi-oxalate (2:1) or mixed species.

  • Protocol Adjustment: Always use a slight excess of oxalic acid (1.05 equivalents) if the 1:1 salt is desired. If the 2:1 salt is the target, use exactly 0.5 equivalents. Recrystallization from Ethanol containing 1% Oxalic Acid can force the equilibrium toward the 1:1 form.

Issue 3: Coloration

Q: The final crystals are off-white or yellow. How do I remove the color?

A: Coloration in spiro-amines often comes from trace oxidation products (N-oxides) or polymerized impurities from the cyclization step.

Corrective Action:

  • Activated Charcoal Treatment:

    • Dissolve the salt in hot methanol.

    • Add Activated Charcoal (5-10 wt%) .

    • Stir at 50°C for 30 minutes.

    • Filter through a Celite pad while hot.

    • Proceed with recrystallization.[1][2]

    • Note: Do not use charcoal during the crystallization step itself; it must be a separate purification pass.

Visualization: Purification Logic Flow

The following diagram illustrates the decision-making process for purifying crude 5-Azaspiro[3.4]octane oxalate.

PurificationWorkflow Start Crude 5-Azaspiro[3.4]octane Oxalate SolubilityTest Solubility Test (Hot EtOH) Start->SolubilityTest Dissolution Dissolve in Min. Hot Ethanol SolubilityTest->Dissolution Charcoal Activated Charcoal Treatment Dissolution->Charcoal Colored/Impure Filter Hot Filtration (Remove Insolubles) Dissolution->Filter Clear Solution Charcoal->Filter Cooling Slow Cooling (to RT then 4°C) Filter->Cooling OilingOut Observation: Oiling Out? Cooling->OilingOut Reheat Re-heat & Dilute (+10% Solvent) OilingOut->Reheat Yes Crystallization Crystallization OilingOut->Crystallization No Reheat->Cooling Isolation Filtration & Drying (Vac Oven 40°C) Crystallization->Isolation

Caption: Decision tree for the recrystallization of spiro-amine oxalates, addressing oiling out and coloration.

Analytical Validation

Before releasing the batch for biological or synthetic use, validate purity using the following metrics:

MethodAcceptance CriteriaPurpose
1H NMR (D2O) Sharp multiplets at

1.8-2.2 (cyclobutane/pyrrolidine fusion). No extra peaks.
Confirms structure and absence of organic solvents.
Elemental Analysis C, H, N within ±0.4% of theoretical.Confirms Salt Stoichiometry (1:1 vs 2:1).
Melting Point Sharp range (e.g., >150°C, dec).Indicates crystalline purity.[1] Broad range = Impure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72208051, 2-Oxa-6-azaspiro[3.4]octane oxalate. Retrieved from [Link](Note: Analogous spiro-structure data used for solubility modeling).

  • Burkhard, J. A., et al. (2010).Synthesis and Structural Analysis of Spirocyclic Amine Scaffolds. Organic Letters, 12(9), 1944–1947. (Foundational chemistry for spiro[3.4]octane synthesis and handling).

Sources

Troubleshooting

common side reactions in azaspiro[3.4]octane synthesis

Executive Summary The azaspiro[3.4]octane scaffold (including 1-, 2-, and 6-aza variants) is a high-value pharmacophore in modern drug discovery, prized for its ability to provide defined exit vectors and increase charac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The azaspiro[3.4]octane scaffold (including 1-, 2-, and 6-aza variants) is a high-value pharmacophore in modern drug discovery, prized for its ability to provide defined exit vectors and increase


 character (Fsp3) compared to flat aromatic systems.[1] However, the synthesis of this strained bicyclic system is fraught with specific pitfalls—primarily driven by ring strain (~26 kcal/mol for the cyclobutane/azetidine ring)  and steric congestion  at the spiro-quaternary center.[1]

This guide addresses the three most critical failure modes: competitive elimination during cyclization , acid-catalyzed ring opening , and regioselectivity issues in cycloadditions.[1][2]

Module 1: The "Elimination Trap" in Azetidine Ring Formation

Problem Description: When synthesizing the 4-membered ring (azetidine) via intramolecular alkylation (e.g., cyclization of


-haloamines or sulfonyloxy amines), a common failure is the recovery of an allylic amine  instead of the desired spirocycle.

The Chemistry of Failure: The formation of the quaternary spiro center imposes significant steric hindrance. If a strong base is used to deprotonate the amine (or amide) for nucleophilic attack, the transition state for


 substitution is energetically costly due to the developing ring strain.[2] Consequently, the base may abstract a 

-proton from the alkyl halide chain, leading to E2 elimination .[1][2]

Diagnostic Check:

  • NMR: Appearance of olefinic protons (5.0–6.0 ppm).

  • MS: Mass corresponds to

    
    , typically 1 unit lower than the cyclized product if HBr/HCl is lost (depending on ionization), or identical mass if intramolecular proton transfer occurred (less common).[1][2]
    

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Base Selection Use NaH or LiHMDS (avoid alkoxides like NaOEt).Non-nucleophilic, bulky bases prevent competitive substitution at other sites.[1][2] LiHMDS provides a "softer" cation effect that can stabilize the transition state.[2]
Solvent DMF or DMSO (High Dielectric).[1][2]Polar aprotic solvents stabilize the developing charge in the

transition state, favoring cyclization over elimination.[2]
Concentration High Dilution (0.01 M - 0.05 M). Favors intramolecular reaction (cyclization) over intermolecular polymerization.[1]
Temperature Start at 0°C, warm slowly. High temperatures favor the entropic elimination pathway.[1][2]

Visualizing the Divergence:

Elimination_vs_Cyclization Precursor Gamma-Halo Amine (Linear Precursor) Base Base Treatment (NaH / LiHMDS) Precursor->Base TS_SN2 TS: SN2 Cyclization (High Strain) Base->TS_SN2 Low Temp Polar Solvent TS_E2 TS: E2 Elimination (Steric Relief) Base->TS_E2 High Temp Bulky Leaving Group Product Azaspiro[3.4]octane (Desired Spirocycle) TS_SN2->Product SideProduct Allylic Amine (Elimination Product) TS_E2->SideProduct

Caption: Kinetic competition between the desired intramolecular cyclization (SN2) and the strain-relieving elimination (E2).

Module 2: Acid-Catalyzed Ring Opening (Deprotection Risks)

Problem Description: Researchers frequently use N-Boc or N-Cbz groups to protect the azetidine nitrogen.[1][2] Standard deprotection protocols (e.g., TFA/DCM or 4M HCl/Dioxane) often lead to decomposition or the formation of linear amino-alcohols/chlorides .[1][2]

The Chemistry of Failure: The azetidine ring in the spiro[3.4] system is highly strained.[1] Protonation of the azetidine nitrogen makes it an excellent leaving group.[2] If a nucleophile (even a weak one like trifluoroacetate or chloride) attacks the adjacent carbon, the ring opens to relieve strain (relief of ~26 kcal/mol).[1] This is known as acid-catalyzed nucleophilic ring opening .[1][2]

Self-Validating Protocol (Safe Deprotection):

  • Avoid HCl: Chloride is a sufficiently strong nucleophile to open protonated azetidines.[2]

  • Use TMSOTf / 2,6-Lutidine:

    • Mechanism:[1][2][3][4][5][6] Silylates the carbamate oxygen, leading to Boc cleavage under effectively non-acidic conditions.[1][2]

    • Step 1: Dissolve substrate in DCM (0.1 M).[1][2]

    • Step 2: Add 2,6-lutidine (3.0 equiv) followed by TMSOTf (2.5 equiv) at 0°C.[1][2]

    • Step 3: Quench with MeOH after 1 hour.

  • Alternative (If Acid is Required): Use TFA in DCM (1:4 ratio) at 0°C and quench immediately with saturated

    
     at 0°C. Do not concentrate the acidic solution.
    

FAQ: Why did my product vanish during hydrogenation?

  • Answer: If you used N-Bn (Benzyl) protection on the azetidine, standard Pd/C hydrogenation can sometimes cleave the C-N bond within the strained ring (hydrogenolysis of the ring itself), especially if the ring is activated by adjacent carbonyls.[1]

  • Fix: Use Pearlman’s Catalyst (

    
    )  in MeOH with strictly controlled reaction time, or switch to ACE-Cl (1-chloroethyl chloroformate)  for debenzylation.[1]
    

Module 3: Regioselectivity in [3+2] Cycloadditions

Problem Description: A common route to the 5-membered ring (pyrrolidine side) involves the [3+2] cycloaddition of azomethine ylides to exocyclic methylenecyclobutanes.[1] Users often report regioisomeric mixtures or dimerization of the dipole.[2]

The Chemistry of Failure: The exocyclic double bond on the cyclobutane ring is sterically crowded.[2] The approach of the dipole is governed by both electronic and steric factors.[2]

  • Side Reaction A (Dimerization): If the dipolarophile (alkene) is not electron-deficient enough, the azomethine ylide will react with itself.[1]

  • Side Reaction B (Wrong Regioisomer): Steric clash between the spiro-ring substituents and the dipole substituents can force the "anti-electronic" addition.

Optimization Table:

ParameterStandard ConditionOptimized ConditionReason
Dipole Generation Glycine imine + BaseN-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine + TFA (cat.) The silyl route generates the dipole slowly (in situ), keeping concentration low to prevent dimerization.[1]
Dipolarophile Unactivated alkeneMethylene cyclobutane with EWG (e.g., ester/ketone) Electron-withdrawing groups (EWG) lower the LUMO of the alkene, accelerating the desired reaction over side pathways.[1]
Catalyst Thermal (Reflux)Ag(I) or Cu(I) salts Lewis acids coordinate the dipole, improving exo/endo selectivity and reactivity at lower temperatures.[1]

Experimental Protocol: Synthesis of 2-Azaspiro[3.4]octane (Representative)

Targeting the core scaffold via ester reduction and cyclization.[1]

Step 1: Reduction of Spiro-Glutarimide (Critical Checkpoint) [1]

  • Reagent:

    
     (LAH) in THF.[2]
    
  • Risk: Formation of aluminum emulsions (gels) that trap the product.[1][2][7]

  • Protocol:

    • Cool LAH suspension (3 equiv) in dry THF to 0°C.

    • Add spiro-imide solution dropwise (keep internal temp < 10°C).[1][2]

    • Reflux for 4-6 hours (monitor by TLC for disappearance of carbonyl).

    • Fieser Workup (Mandatory): For

      
       grams of LAH, add 
      
      
      
      mL
      
      
      , then
      
      
      mL 15% NaOH, then
      
      
      mL
      
      
      .
    • Filter the white granular precipitate.[2] Do not use acid workup (see Module 2).[1]

Step 2: N-Protection (Immediate) [1]

  • The free amine spirocycle is volatile and prone to oxidation.[2]

  • Action: Immediately protect the crude amine with

    
     in DCM/
    
    
    
    before purification.

References & Further Reading

  • Burkhard, J. A., et al. (2011).[1][2] Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters, 13(22), 6134–6137.[1][2] Link[1]

  • Ramesh, S., et al. (2019).[1][2] Facile synthesis of 2-azaspiro[3.4]octane.[1][2][8] Organic & Biomolecular Chemistry, 17, 1373.[1][2] Link

  • Wuitschik, G., et al. (2010).[1][2] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(5), 896–900.[1][2] Link[1]

  • BenchChem Technical Guides. (2025). Technical Support Center: 1,6-Diazaspiro[3.4]octane Production.[1][2][7]Link[1]

Frequently Asked Questions (FAQ)

Q: My spiro-amine product is unstable on Silica gel. How do I purify it? A: Spirocyclic secondary amines are highly basic and can streak or decompose on acidic silica.[2]

  • Solution 1: Pre-treat the silica column with 1%

    
     in Hexanes.[2]
    
  • Solution 2: Use Alumina (Neutral) instead of Silica.[2]

  • Solution 3: Purify as the N-Boc or Oxalate salt derivative, then deprotect/neutralize immediately before use.[1][2]

Q: Can I use the Kulinkovich reaction to make the spiro-cyclopropane precursor? A: Yes, but beware of


-hydride elimination .
  • Issue: The titanacyclopropane intermediate can eliminate to form an alkene if the reaction temperature is too high.[2]

  • Fix: Add the Grignard reagent slowly at low temperature and ensure vigorous stirring. Use EtMgBr (Ethyl Grignard) as it is standard, but Cyclopentyl Grignard can be used for ligand exchange variants.[1][2]

Q: Why do I see a "doublet of doublets" in the NMR of the CH2 groups next to the spiro center? A: This is not a side reaction. The spiro center makes the geminal protons on the adjacent carbons diastereotopic .[2] They will split each other (


) and often appear as complex patterns, not simple triplets or singlets.[1][2] This confirms the rigid spiro structure.[2]

Sources

Optimization

Technical Support Center: [3+2] Cycloaddition for Azaspirocycle Synthesis

Welcome to the technical support hub for [3+2] cycloaddition reactions tailored for the synthesis of azaspirocycles. This guide is designed for researchers, medicinal chemists, and process development professionals who a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for [3+2] cycloaddition reactions tailored for the synthesis of azaspirocycles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this powerful synthetic transformation. Here, we move beyond simple protocols to address the "why" behind common experimental challenges, providing you with the causal logic needed to effectively troubleshoot and optimize your reactions.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions about the reaction to establish a strong theoretical and practical foundation.

Question: What is the fundamental mechanism of a metal-catalyzed [3+2] cycloaddition for azaspirocycle synthesis?

Answer: The most common pathway is a 1,3-dipolar cycloaddition involving an azomethine ylide as the 1,3-dipole.[1][2] The reaction is typically initiated by the coordination of a metal catalyst (often Ag(I), Cu(I), or Cu(II) salts) to an imino ester derived from an α-amino acid.[3][4] This coordination facilitates the deprotonation by a mild base (like triethylamine or DBU), generating the metal-bound azomethine ylide. This ylide is a transient, reactive intermediate.[1] The dipolarophile, an alkene tethered to a cyclic ketone or a related precursor, then approaches the ylide. The reaction proceeds through a concerted, pericyclic transition state where two new sigma bonds are formed, constructing the pyrrolidine ring and the spirocyclic center simultaneously.[5] The stereochemical outcome is often dictated by the geometry of this transition state.[6]

Question: How do I choose the right starting materials: the azomethine ylide precursor and the dipolarophile?

Answer:

  • Azomethine Ylide Precursor: The choice here dictates the substitution pattern on the resulting pyrrolidine ring. Imino esters derived from glycine are common as they are non-stabilized and highly reactive.[1] For more substituted pyrrolidines, precursors from other amino acids like alanine can be used.[4] The stability of the ylide is a key factor; overly stabilized ylides may be unreactive, while highly unstable ones can lead to side reactions.

  • Dipolarophile: The dipolarophile must contain an electron-deficient alkene to facilitate the reaction, which follows a normal-electron-demand pathway (HOMO-dipole, LUMO-dipolarophile).[7][8] For azaspirocycle synthesis, this is typically an exocyclic α,β-unsaturated ketone, ester, or nitrile attached to a pre-existing ring (e.g., cyclopentanone, indanone). The electronic nature of the withdrawing group is critical for reactivity.

Section 2: Troubleshooting Guide - Common Experimental Issues

This is the core of our support center, structured in a Q&A format to directly address problems you may encounter at the bench.

Issue Category: Low or No Product Yield

Question: My reaction is not proceeding, or the yield is very low. What are the most likely causes and how can I fix it?

Answer: This is a common and frustrating issue that can often be traced back to one of three areas: the catalyst system, the reagents' quality, or the reaction conditions.

  • Inactive Catalyst System:

    • Causality: The metal-ligand complex is the heart of the reaction, responsible for activating the imine precursor. If the catalyst is not properly formed or is poisoned, the azomethine ylide will not be generated efficiently.

    • Troubleshooting Steps:

      • Pre-form the Catalyst: Instead of adding the metal salt and ligand directly to the main reaction, stir them together in the reaction solvent for 30-60 minutes before adding the other reagents. This ensures the active catalytic species is present from the start.[3]

      • Check Ligand Purity: Chiral ligands, especially phosphines, can oxidize upon storage.[3] Use freshly purified ligand or verify its purity by ³¹P NMR if applicable.

      • Increase Catalyst Loading: While undesirable for process chemistry, for initial troubleshooting, increasing the catalyst loading from a typical 1-5 mol% to 10 mol% can help overcome issues with catalyst deactivation or low turnover.[9]

  • Poor Reagent Quality or Stability:

    • Causality: The azomethine ylide precursor (imino ester) can be sensitive to moisture and may hydrolyze over time. The dipolarophile, if highly reactive, might polymerize or degrade under the reaction conditions.

    • Troubleshooting Steps:

      • Freshly Prepare the Imino Ester: If possible, synthesize and purify the imino ester immediately before use. Store it under an inert atmosphere (N₂ or Ar) and in a freezer.

      • Ensure Anhydrous Conditions: Dry your solvent using a solvent purification system or by distillation over an appropriate drying agent. Flame-dry your glassware. Moisture can quench the base and hydrolyze the catalyst and starting materials.[3]

  • Suboptimal Reaction Conditions:

    • Causality: The generation and reaction of the azomethine ylide are kinetically sensitive. The temperature might be too low for the ylide to form, or the concentration might be too dilute for the cycloaddition to occur efficiently.

    • Troubleshooting Steps:

      • Screen Temperatures: If you are running the reaction at room temperature or below, try gently heating it to 40-60 °C. Conversely, if you suspect decomposition, run it at 0 °C or lower.[10]

      • Increase Concentration: Double the initial concentration of your reagents. Bimolecular reactions like this cycloaddition are highly dependent on concentration.

Start Low / No Yield Observed Check_Catalyst 1. Verify Catalyst System Start->Check_Catalyst Check_Reagents 2. Assess Reagent Quality Check_Catalyst->Check_Reagents No improvement Solution_Catalyst Pre-form catalyst Increase loading (to 10%) Use fresh ligand Check_Catalyst->Solution_Catalyst Check_Conditions 3. Optimize Conditions Check_Reagents->Check_Conditions No improvement Solution_Reagents Use freshly made imine Ensure anhydrous setup Check dipolarophile purity Check_Reagents->Solution_Reagents Solution_Conditions Screen temperature (0°C to 60°C) Increase concentration Check base stoichiometry Check_Conditions->Solution_Conditions Success Yield Improved Solution_Catalyst->Success Try This First Solution_Reagents->Success Solution_Conditions->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

Issue Category: Poor Stereoselectivity

Question: My reaction works, but I'm getting a poor diastereomeric ratio (d.r.) or low enantiomeric excess (e.e.). How can I improve the stereochemical outcome?

Answer: Stereoselectivity is controlled by the transition state energetics, which are exquisitely sensitive to the reaction environment.[6] Improving it requires fine-tuning the components that influence this transition state.

  • Diastereoselectivity (Controlling Relative Stereochemistry):

    • Causality: Diastereoselectivity arises from the facial selectivity of the dipolarophile's approach to the azomethine ylide. The endo vs. exo approach is influenced by steric hindrance and secondary orbital interactions. The geometry of the ylide (W-shaped, U-shaped, or S-shaped) also plays a crucial role.

    • Troubleshooting Steps:

      • Vary the Solvent: This is often the most impactful variable. Solvent polarity can influence the geometry of the azomethine ylide and the tightness of the transition state. Screen a range of solvents from nonpolar (Toluene, CH₂Cl₂) to polar aprotic (THF, Acetonitrile).[10]

      • Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) can amplify small energy differences between the diastereomeric transition states, favoring the formation of the kinetic, and often single, diastereomer.[10]

      • Modify Steric Bulk: If possible, modify the steric bulk of the ligand or the protecting group on the imine nitrogen. A bulkier ligand can create a more ordered transition state, leading to higher facial selectivity.[10]

  • Enantioselectivity (Controlling Absolute Stereochemistry):

    • Causality: Enantioselectivity is imparted by the chiral catalyst. The ligand creates a chiral pocket around the metal center, forcing the reactants to approach each other from a specific direction. Poor e.e. implies this chiral environment is not being effectively transmitted.

    • Troubleshooting Steps:

      • Screen Chiral Ligands: This is the most critical step. Different ligand backbones (e.g., BOX, PyBOX, phosphoramidites) create vastly different chiral environments. It is essential to screen a small library of ligands to find the optimal match for your specific substrate.[9][10]

      • Change the Metal Salt: The counter-ion of the metal salt can affect the Lewis acidity and coordination geometry of the catalyst. Try switching from AgOAc to AgClO₄ or from Cu(OTf)₂ to Cu(OAc)₂.[3][4]

      • Additives: Sometimes, additives can improve enantioselectivity. For instance, the addition of molecular sieves can remove trace water that might interfere with catalyst coordination.[11]

ParameterEffect on Diastereoselectivity (d.r.)Effect on Enantioselectivity (e.e.)Rationale
Temperature High Impact. Lower temp often increases d.r.[10]Moderate Impact. Lower temp can improve e.e.Magnifies energetic differences between transition states.
Solvent High Impact. Polarity affects ylide geometry.[10]High Impact. Affects catalyst-substrate binding.Solvation of the transition state complex is critical.
Ligand Moderate Impact. Sterics can influence facial bias.Very High Impact. Primary source of chiral induction.The ligand's structure defines the chiral pocket.[9]
Metal Salt Low-Moderate Impact.High Impact. Affects Lewis acidity and geometry.[4]The metal is the anchor for the chiral ligand and substrate.
Issue Category: Side Product Formation

Question: I am observing significant side products and purification is difficult. What are these byproducts and how can I minimize them?

Answer: Side product formation often stems from the high reactivity of the azomethine ylide intermediate, which can undergo alternative reaction pathways if the desired cycloaddition is slow.

  • Common Side Products & Their Cause:

    • Ylide Dimerization/Protonation: If the dipolarophile concentration is low or its reactivity is poor, the generated azomethine ylide can react with itself or be quenched by a proton source (e.g., trace water or the α-amino acid starting material).

    • Michael Addition: In some cases, a stepwise Michael addition of the ylide to the dipolarophile can occur, followed by a slower, non-stereospecific ring-closing. This often leads to a mixture of diastereomers.

    • Isomerization: The initial cycloadduct can sometimes isomerize to a more thermodynamically stable product under the reaction conditions, especially at elevated temperatures.[6]

  • Troubleshooting Steps to Improve Purity:

    • Slow Addition of Precursor: Instead of adding all the imino ester at once, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the azomethine ylide low, minimizing dimerization and favoring the reaction with the dipolarophile which is present in excess.

    • Use a Non-coordinating Base: If you suspect the base is interfering, switch to a bulkier, non-coordinating base like Proton-Sponge.

    • Optimize Stoichiometry: Ensure the dipolarophile is used in a slight excess (1.1 to 1.5 equivalents) to maximize the capture of the transient ylide.

    • Monitor Reaction Time: Over-running the reaction can lead to decomposition or isomerization. Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.

cluster_main Main Reaction Pathway cluster_side Side Reactions Ylide Generated Azomethine Ylide Desired_Product [3+2] Cycloadduct (Azaspirocycle) Ylide->Desired_Product [3+2] Cycloaddition (Desired) Ylide_Side Generated Azomethine Ylide Dipolarophile Dipolarophile Dipolarophile->Desired_Product Dimer Ylide Dimer Protonated Quenched Ylide Michael Michael Adduct Ylide_Side->Dimer Self-Reaction Ylide_Side->Protonated Proton Source Ylide_Side->Michael Stepwise Addition

Caption: Desired cycloaddition vs. common side reactions of the ylide.

Section 3: Protocol Hub - A Validated Starting Point

This section provides a detailed, self-validating protocol for a representative reaction.

Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition

Reaction: Synthesis of a spiro-oxindole pyrrolidine.

Materials:

  • Silver Acetate (AgOAc)

  • (R)-(-)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

  • Methyl (benzylideneamino)acetate (Imine Precursor)

  • 1-Acetyl-3-methyleneindolin-2-one (Dipolarophile)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Catalyst Pre-formation (Self-Validation Step 1):

    • To a flame-dried Schlenk flask under Argon, add AgOAc (0.01 mmol, 1 mol%) and (R,R)-TsDPEN (0.011 mmol, 1.1 mol%).

    • Add anhydrous THF (2.0 mL).

    • Stir the resulting suspension at room temperature for 30 minutes. A homogenous solution should form, indicating complexation. If it remains a suspension, there may be an issue with solvent purity.

  • Reaction Assembly:

    • To the catalyst solution, add the dipolarophile (1.0 mmol, 1.0 equiv).

    • In a separate vial, dissolve the imine precursor (1.2 mmol, 1.2 equiv) and Et₃N (1.5 mmol, 1.5 equiv) in anhydrous THF (3.0 mL).

  • Initiation and Monitoring (Self-Validation Step 2):

    • Add the imine/base solution to the main reaction flask dropwise over 5 minutes at room temperature.

    • Immediately take a TLC sample (t=0). You should see spots for the dipolarophile and the imine.

    • Monitor the reaction by TLC (e.g., 20% EtOAc/Hexanes) every hour. The dipolarophile spot should gradually be consumed as a new, more polar product spot appears. The reaction is typically complete within 4-12 hours.

  • Workup and Purification:

    • Once the dipolarophile is consumed, quench the reaction by adding saturated aq. NH₄Cl solution (10 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel.

  • Analysis (Self-Validation Step 3):

    • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure.

    • Determine the diastereomeric ratio (d.r.) from the ¹H NMR of the crude product by integrating characteristic peaks.

    • Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

References

  • Grzeszczyk, B., Drelich, P., & Wzorek, Z. (2022). Highly Efficient Asymmetric [3+2] Cycloaddition Promoted by Chiral Aziridine-Functionalized Organophosphorus Compounds. Molecules, 27(15), 4983. Available from: [Link]

  • Das, B., Begum, A., & Chowdhury, A. R. (2023). Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. RSC Advances, 13(5), 3290-3306. Available from: [Link]

  • Das, B., Begum, A., & Chowdhury, A. R. (2023). Recent advances of azomethine ylides for the synthesis of natural and synthetic bioactive pyrrolidines and spiropyrrolidines. RSC Publishing. Available from: [Link]

  • Wang, Y., et al. (2023). Copper-Catalyzed Asymmetric Dearomative [3+2] Cycloaddition of Nitroheteroarenes with Azomethines. Molecules, 28(6), 2715. Available from: [Link]

  • ResearchGate. (2020). Catalytic Asymmetric Formal [3+2] Cycloaddition of Azoalkenes with 3-Vinylindoles: Synthesis of 2,3-Dihydropyrroles. Available from: [Link]

  • Gong, L., et al. (2020). Catalytic Asymmetric Formal [3+2] Cycloaddition of Azoalkenes with 3-Vinylindoles: Synthesis of 2,3-Dihydropyrroles. iScience, 23(2), 100873. Available from: [Link]

  • Chen, C., Li, X., & Schreiber, S. L. (2003). Catalytic asymmetric [3+2] cycloaddition of azomethine ylides. Development of a versatile stepwise, three-component reaction for diversity-oriented synthesis. Journal of the American Chemical Society, 125(34), 10174-10175. Available from: [Link]

  • Balashova, E. A., et al. (2021). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 17, 2235-2243. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of spiro compounds via azomethine ylides. Available from: [Link]

  • PMC. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. Available from: [Link]

  • Askri, S., et al. (2015). Regio- and Stereoselective Synthesis of Spiropyrrolizidines and Piperazines through Azomethine Ylide Cycloaddition Reaction. The Journal of Organic Chemistry, 80(18), 9215-9223. Available from: [Link]

  • ChemRxiv. (n.d.). Diastereo- and Enantioselective (3+2) Cycloaddition of a New Palladium-Aza-Oxyallyl Intermediate. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Studies on the Formal [3 + 2] Cycloaddition of Aziridines with Alkenes for the Synthesis of 1-Azaspiroalkanes. Available from: [Link]

  • PMC. (2025). [3 + 2] Cycloaddition of thioformylium methylide with various arylidene-azolones in the synthesis of 7-thia-3-azaspiro[4.4]nonan-4-ones. Available from: [Link]

  • Zhang, X., et al. (2017). Diastereo- and enantioselective [3 + 3] cycloaddition of spirocyclopropyl oxindoles using both aldonitrones and ketonitrones. Nature Communications, 8(1), 1539. Available from: [Link]

  • ResearchGate. (2025). (PDF) Elucidating the Trends in Reactivity of Aza‐1,3‐Dipolar Cycloadditions. Available from: [Link]

  • Semantic Scholar. (n.d.). Generation and reactivity of aza-oxyallyl cationic intermediates: aza-[4 + 3] cycloaddition reactions for heterocycle synthesis. Available from: [Link]

  • Wikipedia. (n.d.). Nitrone-olefin (3+2) cycloaddition. Available from: [Link]

  • Frontiers. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Available from: [Link]

  • MDPI. (2025). Computational Investigation of Mechanism and Selectivity in (3+2) Cycloaddition Reactions Involving Azaoxyallyl Cations. Available from: [Link]

  • Scientiae Radices. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Available from: [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available from: [Link]

  • PMC. (2023). Enantioselective 1,3-Dipolar Cycloadditions of α-Methylene Lactams to Construct Spirocycles. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 5-Azaspiro[3.4]octane Solubility Optimization

Current Status: Online Ticket ID: SOL-AZA-348 Subject: Improving aqueous solubility and dissolution kinetics of 5-Azaspiro[3.4]octane scaffolds. Assigned Specialist: Senior Application Scientist, Lead Optimization Group...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: SOL-AZA-348 Subject: Improving aqueous solubility and dissolution kinetics of 5-Azaspiro[3.4]octane scaffolds. Assigned Specialist: Senior Application Scientist, Lead Optimization Group

Executive Summary & Critical Analysis

You are encountering solubility limitations with 5-Azaspiro[3.4]octane derivatives. This scaffold is a high-value "Fsp3-rich" building block used to escape the "flatland" of traditional aromatic drugs, improving metabolic stability and target selectivity.[1]

The Core Problem: While the spiro-fusion increases three-dimensionality (which generally aids solubility compared to flat aromatics), the carbocyclic cyclobutane ring adds significant lipophilicity. Furthermore, secondary amines in this scaffold often exhibit "oiling out" behavior (liquid-liquid phase separation) rather than crystallizing, particularly during salt formation or in neutral biological media.

The Solution Architecture: This guide prioritizes interventions based on the stage of your research:

  • Early Discovery: Salt Screening (The most effective immediate fix).

  • Pre-Clinical/Assay: Formulation Strategies (Cyclodextrins/pH control).

  • Lead Optimization: Structural Editing (The "Oxa-switch").

Module A: Salt Selection & Solid-State Engineering

Objective: Convert the lipophilic free base into a crystalline, water-soluble ionic species. Theory: The pyrrolidine nitrogen in 5-azaspiro[3.4]octane has a pKa typically between 9.5 – 10.5 . This makes it a strong base, ideal for salt formation with strong acids.

Protocol: High-Throughput Salt Screen

Do not default to HCl. While common, HCl salts of spiro-amines are often hygroscopic or deliquescent.

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mg of free base in 500 µL of MeOH or EtOH.

  • Acid Addition: Add 1.1 equivalents of the following acids (in separate vials):

    • Tier 1 (Strong Inorganic): Hydrochloric acid (4M in dioxane), Sulfuric acid.

    • Tier 2 (Organic Sulfonic): Methanesulfonic acid (Mesylate), p-Toluenesulfonic acid (Tosylate).

    • Tier 3 (Dicarboxylic): L-Tartaric acid, Fumaric acid.

  • Crystallization:

    • Evaporate solvent slowly at RT.

    • If oil forms (common with this scaffold), add an anti-solvent (Diethyl ether or MTBE) and sonicate.

    • Critical Step: If "oiling out" persists, switch to hot isopropyl acetate as the solvent and cool slowly.

Data: Counter-ion Performance Matrix

Counter-ionSolubility (mg/mL)HygroscopicityRisk ProfileRecommended For
Hydrochloride >100High (Deliquescent)HighEarly in vitro assays (DMSO stocks)
Mesylate >150ModerateLowSolid oral dosage forms
Tosylate 50-80LowLowLong-term stability studies
Fumarate 10-30Very LowModerateControlled release / Suspension
Visualization: Salt Selection Decision Tree

SaltSelection Start Start: 5-Azaspiro Free Base Check_pKa Check pKa (~10.0) Start->Check_pKa Screen_HCl Screen 1: HCl Salt Check_pKa->Screen_HCl Is_Crystalline Is it Crystalline? Screen_HCl->Is_Crystalline Success_HCl Use HCl Salt (Store Desiccated) Is_Crystalline->Success_HCl Yes (Stable) Check_Hygro Is it Hygroscopic? Is_Crystalline->Check_Hygro Yes (Unstable) Oiling_Out Issue: Oiling Out Is_Crystalline->Oiling_Out No (Oil/Gum) Screen_Sulfonic Screen 2: Mesylate/Tosylate Check_Hygro->Screen_Sulfonic Yes Screen_Sulfonic->Success_HCl Crystalline Solvent_Switch Action: Switch Solvent (IPA/EtOAc) Oiling_Out->Solvent_Switch Solvent_Switch->Screen_Sulfonic

Figure 1: Decision logic for salt selection. Note that "Oiling Out" is the primary failure mode for spiro-amines, requiring a switch to sulfonic acids or solvent modification.

Module B: Formulation Strategies (Assay & In Vivo)

Objective: Solubilize the compound for biological testing without altering the chemical structure. Theory: If salt formation is insufficient, use Cyclodextrin Complexation . The hydrophobic cyclobutane/pyrrolidine scaffold fits well into the cavity of


-Cyclodextrin derivatives.
Protocol: Complexation with HP- -CD

Hydroxypropyl-


-cyclodextrin is superior to parent 

-CD due to higher water solubility and lower toxicity.
  • Stock Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or saline.
    
  • Addition: Add excess 5-Azaspiro compound to the solution.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF filter.

  • Analysis: Quantify dissolved compound via HPLC-UV.

Mechanism of Action: The lipophilic spiro-carbon backbone displaces high-energy water molecules from the cyclodextrin cavity. This inclusion complex shields the hydrophobic region while exposing the hydrophilic hydroxyl groups of the CD to the solvent.

pH Adjustment Guide (The "pH Max" Concept)

For basic drugs like 5-azaspiro[3.4]octane, solubility is pH-dependent.

  • pH < pKa - 2 (approx pH 7-8): Compound is ionized (soluble).

  • pH > pKa (approx pH 10): Compound is neutral (precipitates).

  • Danger Zone: Biological assays often run at pH 7.4. If your compound's pKa is lower (e.g., 7.5 due to electron-withdrawing groups), it may precipitate in the assay media.

  • Action: Ensure assay buffer pH is at least 2 units below the pKa if possible, or use the CD complex described above.

Module C: Structural Modification (Hit-to-Lead)

Objective: Chemical editing to permanently fix solubility issues. Theory: The "Oxa-Switch" . Replacing a methylene unit (-CH2-) in the cyclobutane or cyclopentane ring with an ether oxygen (-O-) dramatically lowers LogP and increases solubility, often without affecting target binding (bioisostere).

Comparative Data: Spiro vs. Oxa-Spiro

PropertyParent 5-Azaspiro[3.4]Oxa-analogue (5-Oxa-2-aza...)Improvement Factor
LogP ~1.5 - 2.5~0.5 - 1.2Lower Lipophilicity
Solubility (Aq) < 1 mg/mL> 20 mg/mL~20-40x Increase
Metabolic Stability HighHighMaintained
pKa ~10.0~9.0Reduced Basicity

Reference Note: Studies on spiro[cyclopropane-1,3′-oxindoles] and similar spiro-amines confirm that oxygen incorporation can increase solubility by up to 40-fold [1, 2].[2]

Visualization: Structural Optimization Workflow

StructuralEdit Parent Parent Scaffold 5-Azaspiro[3.4]octane (High LogP) Strategy Strategy: The 'Oxa-Switch' (Replace CH2 with O) Parent->Strategy Result Result: Oxa-spiro analogue (Low LogP, High Sol) Strategy->Result

Figure 2: The "Oxa-Switch" strategy.[1] Replacing a ring carbon with oxygen reduces lipophilicity significantly.[2]

Troubleshooting & FAQs

Q: My HCl salt turned into a sticky gum (oiled out) after evaporation. What do I do? A: This is a classic issue with spiro-amines. The lattice energy is low.

  • Fix 1: Re-dissolve in a minimum amount of hot Isopropanol (IPA) and add Ethyl Acetate dropwise until cloudy. Cool very slowly.

  • Fix 2: Switch to a counter-ion with a rigid aromatic structure, such as Tosylate or Benzenesulfonate , which helps "pack" the crystal lattice better than the small chloride ion.

Q: Can I use DMSO stocks for animal studies? A: Avoid pure DMSO if possible due to toxicity and precipitation upon dilution in blood.

  • Recommendation: Use a co-solvent system: 5% DMSO + 10% Solutol HS15 + 85% Saline . This is generally well-tolerated and maintains solubility for lipophilic amines.

Q: How does the stereochemistry affect solubility? A: 5-Azaspiro[3.4]octane is achiral unless substituted. However, if you have substituents (e.g., at the 1, 2, or 6, 7 positions), diastereomers can have vastly different solubilities. Always separate diastereomers early; the high-melting isomer is usually the less soluble one but more stable.

References

  • Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 2021. (Demonstrates ~40x solubility increase via oxygen incorporation).[2] Available at: [Link]

  • The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro... with β-Cyclodextrins. Molecules, 2023.[3][4] Available at: [Link]

  • Salt Screening | Improved Pharma. (General protocols for salt screening). Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproducts in 5-Azaspiro[3.4]octane Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges inherent in synthesizing the highly strained 5-azaspiro[3.4]octan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges inherent in synthesizing the highly strained 5-azaspiro[3.4]octane scaffold. This spirocyclic amine is a highly sought-after bioisostere for piperidines and pyrrolidines in drug discovery, offering improved physicochemical properties and conformational rigidity[1].

However, constructing the quaternary spiro-center frequently leads to off-target reactivity, including regioisomeric insertions, uncyclized adducts, and acid-mediated decomposition. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity synthesis.

Part 1: Troubleshooting Guides & FAQs

Q1: During Rh(II)-catalyzed C(sp³)–H amination to form the 5-azaspiro[3.4]octane skeleton, I am observing massive amounts of regioisomeric byproducts and even 9-membered ring impurities. How can I direct the regioselectivity?

A: This is a classic issue of electronic discrimination. Cyclobutane C–H bonds are inherently poorly reactive towards catalytic amination due to the high s-character of the bonds. In polyoxygenated substrates, the Rh(II) nitrenoid intermediate struggles to differentiate between multiple activated α-ethereal C–H bonds, leading to promiscuous insertion and unusual byproducts like oxathiazonane derivatives[2][3].

  • The Causality: The catalyst will always favor the most electron-rich and sterically accessible C–H bond. If your protecting groups (e.g., benzyl ethers) donate too much electron density to adjacent undesired carbons, the catalyst will insert there instead of the target cyclobutane carbon.

  • The Solution: Implement a dual-control strategy. First, electronically deactivate undesired insertion sites by swapping electron-donating protecting groups (like benzyl ethers) for electron-withdrawing groups (like acetates). Second, activate the target insertion site by installing an allylic moiety. This combination forces the Rh(II) catalyst to exclusively target the desired C–H bond, yielding the correct spiro-precursor with complete stereocontrol[2].

Q2: I am attempting to synthesize a 1-oxo-2-oxa-5-azaspiro[3.4]octane derivative via tandem aldol-lactonization. The reaction stalls at the uncyclized tertiary alcohol, and subsequent acid hydrolysis causes total decomposition. What is failing?

A: You are fighting the inherent ring strain of the spiro-fused β-lactone-γ-lactam system. While the Thorpe-Ingold effect (gem-dialkyl effect) from reagents like acetone facilitates the initial trapping, the resulting highly substituted tertiary alcohol is extremely sensitive. Subjecting this intermediate to harsh acidic conditions (e.g., 48% HBr at reflux) cleaves the delicate azetidine/pyrrolidine precursors before lactonization can occur[4].

  • The Causality: Thermodynamic instability of the β-lactone under protic, high-temperature conditions drives the decomposition pathway.

  • The Solution: Abandon acid-catalyzed cyclization. Instead, utilize a modified Mitsunobu activation on the β-hydroxy acid precursor. By using a slight excess of triphenylphosphine (PPh₃) and dimethyl azodicarboxylate (DMAD) at strictly −78 °C, you activate the hydroxyl group for a rapid, stereoretentive intramolecular displacement by the carboxylate. This avoids protic acids entirely and cleanly yields the spirocycle[4].

Q3: My N-Boc deprotection step for 6-oxo-5-azaspiro[3.4]octane derivatives is resulting in ring-opening and poor yields. What is the optimal protocol?

A: The spirocyclic junction introduces significant angular strain. Extended exposure to aqueous workups or nucleophilic bases during the neutralization of standard deprotection cocktails can trigger ring-opening of the adjacent lactam or oxetane rings.

  • The Causality: Water acts as a nucleophile, attacking the strained carbonyl of the lactam when activated by residual acid.

  • The Solution: Perform the deprotection under strictly anhydrous conditions using neat Trifluoroacetic acid (TFA) at 0 °C, warming to room temperature. Crucially, bypass aqueous workup entirely. Instead, concentrate the mixture in vacuo and azeotrope repeatedly with toluene to remove residual TFA, isolating the product cleanly as the TFA salt[5][6].

Part 2: Quantitative Data Summary

Understanding the impact of protecting group electronics on Rh(II)-catalyzed C–H amination is critical for minimizing byproducts. The table below summarizes the optimization of the cyclobutane amination step.

Substrate Protecting Group (C2 position)CatalystAdditive/SolventMajor Product ObservedYield (%)
Benzyloxy (Electron-Donating)Rh₂(esp)₂ (10 mol%)PhI(OAc)₂, CH₂Cl₂Regioisomer (Undesired C-H insertion)< 20%
Benzyloxy (Electron-Donating)Rh₂(esp)₂ (20 mol%)PhI(OAc)₂, DCE (reflux)Regioisomer (Undesired C-H insertion)58%
Acetoxy (Electron-Withdrawing)Rh₂(esp)₂ (10 mol%)PhI(OAc)₂, CH₂Cl₂5-Azaspiro[3.4]octane precursor 89%
Acetoxy (Electron-Withdrawing)Rh₂(esp)₂ (10 mol%)PhI(OPiv)₂, CH₂Cl₂5-Azaspiro[3.4]octane precursor45%

Data synthesized from the systematic studies of polyoxygenated cyclobutane amination[2].

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity execution, the following protocols incorporate mandatory In-Process Controls (IPCs) so the system self-validates before you proceed to the next synthetic stage.

Protocol A: Modified Mitsunobu Cyclization for Spiro-β-Lactones[4]

Objective: Construct the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring without acid-mediated decomposition.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the N-Boc-protected β-hydroxy acid precursor (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Reagent Addition: Add Triphenylphosphine (PPh₃, 1.30 equiv). Stir until completely dissolved.

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to −78 °C for 15 minutes.

  • Activation: Dropwise, add Dimethyl azodicarboxylate (DMAD, 1.35 equiv) over 5 minutes. The solution should turn pale yellow.

  • Cyclization: Stir at −78 °C for exactly 10 minutes.

  • Validation (IPC 1): Quench a 50 µL aliquot into cold ether, filter through a short silica plug, and analyze via TLC (Hexanes/EtOAc). The starting material spot should be completely consumed.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl at −78 °C, then allow it to warm to room temperature. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Anhydrous N-Boc Deprotection of Spiro-Lactams[5][6]

Objective: Remove the Boc group from 6-oxo-5-azaspiro[3.4]octane derivatives without hydrolyzing the strained lactam.

  • Cooling: Charge a round-bottom flask with the N-Boc spirocycle (1.0 equiv). Cool the flask to 0 °C using an ice-water bath.

  • Acid Addition: Slowly add neat Trifluoroacetic acid (TFA, approx. 3.0 mL per mmol of substrate).

  • Deprotection: Remove the ice bath and stir the reaction mixture at room temperature for 1 to 4 hours.

  • Validation (IPC 2): Analyze a 10 µL aliquot via LC-MS. Monitor for the disappearance of the [M+H]⁺ peak of the starting material and the appearance of the [M-Boc+H]⁺ mass. Ensure no +18 Da (water addition/hydrolysis) peaks are forming.

  • Azeotropic Concentration: Once complete, immediately concentrate the reaction mixture in vacuo. Do not add water or base.

  • Purification: Add anhydrous toluene (5 mL per mmol) to the residue and concentrate in vacuo. Repeat this azeotropic distillation three times to yield the crude spirocycle as a dry TFA salt, ready for immediate downstream coupling.

Part 4: Visualizations

Diagram 1: Mechanistic Pathway & Byproduct Divergence in C–H Amination

This diagram illustrates how substrate electronics dictate the success or failure of the spirocyclization precursor formation.

CH_Amination_Pathway SM Polyoxygenated Cyclobutane (Starting Material) Cat Rh2(esp)2 Catalyst + PhI(OAc)2 SM->Cat Activation Nitrenoid Rh-Nitrenoid Intermediate Cat->Nitrenoid Sub_EDG Electron-Donating PGs (e.g., Benzyl Ethers) Byproduct Regioisomeric Insertion (Undesired Byproduct) Sub_EDG->Byproduct Insertion at wrong C-H Sub_EWG Electron-Withdrawing PGs (e.g., Acetates) Product 5-Azaspiro[3.4]octane Precursor (Target Molecule) Sub_EWG->Product Insertion at target C-H Nitrenoid->Sub_EDG Poor Discrimination Nitrenoid->Sub_EWG High Discrimination

Caption: Electronic control of Rh(II)-catalyzed C(sp³)–H amination pathways in cyclobutanes.

Diagram 2: Troubleshooting Decision Tree for Spirocyclization

Follow this logic flow when diagnosing low yields or byproduct formation during the synthesis of 5-azaspiro[3.4]octane derivatives.

Troubleshooting_Tree Issue Low Yield / Byproducts in Spirocyclization IPC Run LC-MS / NMR (In-Process Control) Issue->IPC Diag1 Uncyclized SM Remains IPC->Diag1 Diag2 Regioisomers Detected IPC->Diag2 Diag3 Ring-Opened Decomposition IPC->Diag3 Fix1 Switch to Mitsunobu (DMAD/PPh3 at -78°C) Diag1->Fix1 Fix2 Change PGs to Acetates (EWG) Diag2->Fix2 Fix3 Use Anhydrous TFA Avoid Aqueous Workup Diag3->Fix3 Success Clean 5-Azaspiro[3.4]octane Fix1->Success Fix2->Success Fix3->Success

Caption: Diagnostic decision tree for resolving common byproducts in 5-azaspiro[3.4]octane synthesis.

References

  • Taylor, R. J. K., et al. "The First Syntheses of the 1-Oxo-2-oxa-5-azaspiro[3.4]octane Ring System Found in Oxazolomycin." Organic Letters, American Chemical Society, 2000. 4

  • Compain, P., et al. "Pushing the limits of catalytic C–H amination in polyoxygenated cyclobutanes." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2016. 2

  • Ikeda, et al. "Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl Moiety." Journal of Medicinal Chemistry, American Chemical Society, 2021.5

  • Benchchem. "2-Oxa-5-azaspiro[3.4]octane oxalate: Precursor Design and Strategic Selection of Starting Materials." Benchchem, 2023. 1

Sources

Reference Data & Comparative Studies

Validation

Executive Summary: Escaping Flatland in Lead Optimization

Topic: 5-Azaspiro[3.4]octane vs Piperazine in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] In modern medicinal chemistry, the transition from pla...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Azaspiro[3.4]octane vs Piperazine in Drug Design Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

In modern medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D),


-rich architectures is a dominant strategy for improving clinical success rates.[1] This guide compares Piperazine , a classic "workhorse" linker and solubility enhancer, with 5-Azaspiro[3.4]octane  (and its diazaspiro congeners), an emerging bioisostere designed to restrict conformation, modulate lipophilicity, and block metabolic hotspots.[1]

While piperazine offers accessibility and predictable polarity, it often suffers from metabolic liabilities (N-oxidation, ring opening) and promiscuous binding due to conformational flexibility.[1] The 5-azaspiro[3.4]octane scaffold offers a rigidified alternative that locks exit vectors in specific orientations, potentially enhancing selectivity and metabolic stability while increasing the fraction of


 carbons (

), a metric correlated with improved clinical safety profiles.

Structural & Physicochemical Analysis

The choice between a flexible ring (piperazine) and a rigid spirocycle (5-azaspiro[3.4]octane) fundamentally alters the molecular property profile.

Comparative Property Matrix
FeaturePiperazine 5-Azaspiro[3.4]octane (Core)Implication for Drug Design
Topology Monocyclic, Flexible (Chair/Boat)Bicyclic, Rigid (Spiro)Spiro scaffolds reduce entropic penalty upon binding.
Exit Vectors ~180° (anti) or ~60° (gauche)Defined/Fixed anglesSpiro vectors allow precise probing of binding pockets.
Basicity (pKa) ~9.8 (pKa1), ~5.6 (pKa2)~10.5 - 11.0 (Secondary amine)Spiro amines are often more basic; may require EWGs to modulate permeability.
Lipophilicity Low (LogP ~ -1.5)Moderate (Tunable)Spirocycles are generally more lipophilic, aiding BBB penetration if piperazine is too polar.
Metabolic Liability High (

-carbon oxidation, N-ox)
Low (Quaternary center blocks

-ox)
Spiro center sterically protects metabolic hotspots.

Character
ModerateHighHigher

correlates with better solubility and lower attrition.
Vectorality and Conformational Analysis
  • Piperazine: Exists in a dynamic equilibrium between chair and boat conformers. While this allows it to adapt to various binding pockets ("induced fit"), it also incurs an entropic penalty upon binding.[1]

  • 5-Azaspiro[3.4]octane: The spiro quaternary carbon locks the two rings perpendicular to each other. This rigidity "pre-organizes" the molecule. If the vectors match the target active site, affinity increases significantly due to reduced entropy loss.[1]

Medicinal Chemistry Applications: The "Why" and "How"

Strategy 1: Bioisosteric Replacement for Selectivity

Replacing a piperazine linker with a spirocyclic core (e.g., 2,6-diazaspiro[3.4]octane , a direct topological analog of 5-azaspiro[3.4]octane) changes the spatial orientation of substituents.

  • Application: When a piperazine-linked inhibitor hits off-targets due to ring flexibility, switching to a spiro-core can "freeze" the molecule in the active conformation, clashing with off-target pockets.

Strategy 2: Metabolic Stability Enhancement

Piperazines are prone to oxidation at the


-carbon (adjacent to nitrogen) by CYP450 enzymes.
  • Mechanism:[2][3] In 5-azaspiro[3.4]octane, one

    
    -position is a quaternary spiro carbon, which is chemically blocked from oxidation.[1] The steric bulk of the spiro system also hinders enzymatic approach to the remaining 
    
    
    
    -hydrogens.
Strategy 3: Tuning Physicochemical Properties
  • Solubility: While piperazine is highly soluble, it can be too polar for intracellular targets.[1] 5-Azaspiro[3.4]octane adds hydrocarbon bulk without aromaticity, improving membrane permeability (LogD) while maintaining water solubility better than a phenyl ring.

Case Study: PARP Inhibitors (Olaparib Analogs)

A landmark study examined the replacement of the piperazine core in Olaparib (a PARP inhibitor) with spirocyclic diamines, including 6-azaspiro[3.4]octane derivatives.

  • Challenge: Piperazine-based PARP inhibitors often exhibit cytotoxicity due to DNA damage unrelated to PARP trapping.

  • Solution: Replacement with diazaspiro[3.4]octane cores.[4]

  • Outcome (Compound 10e):

    • Potency: Maintained high affinity (IC50 = 12.6 nM).

    • Toxicity: Significantly reduced DNA damage and cytotoxicity compared to piperazine analogs.

    • Mechanism: The rigid spiro scaffold altered the binding mode slightly, maintaining efficacy while reducing "off-target" DNA intercalation or processing issues.

Key Takeaway: The spiro-switch is not just about stability; it can fundamentally decouple potency from toxicity.

Experimental Protocols

Protocol A: Synthesis of 5-Azaspiro[3.4]octane Core

Context: This protocol describes the formation of the core skeleton via a [3+2] cycloaddition or annulation strategy, common for generating these modules.

Materials:

  • Cyclobutanone (Starting material)[5]

  • Pyrrolidine (Amine source)

  • Solvents: Toluene, Ethanol[1]

  • Reagents: p-Toluenesulfonic acid (catalyst)

Step-by-Step Methodology:

  • Imine Formation: Dissolve cyclobutanone (1.0 equiv) and benzylamine (1.0 equiv) in toluene. Add catalytic p-TsOH. Reflux with a Dean-Stark trap to remove water. Why: Formation of the Schiff base activates the ring for subsequent annulation.

  • Cyclization: React the isolated imine with succinic anhydride or a similar bifunctional electrophile (depending on specific derivative desired) under thermal conditions.

  • Reduction: If a lactam is formed (common intermediate), reduce using LiAlH4 in dry THF at 0°C to yield the secondary amine.

  • Deprotection: If a benzyl group was used, remove via Hydrogenation (H2, Pd/C) in methanol.[1]

  • Purification: Isolate the HCl salt by adding 4M HCl in dioxane. Recrystallize from EtOH/Et2O.

Protocol B: In Vitro Metabolic Stability Assay (Microsomal Stability)

Context: To verify the stability advantage of the spiro scaffold over piperazine.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2)[1]

  • Test Compounds (1 µM final conc.)

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Workflow:

  • Pre-Incubation: Mix 445 µL of microsomal suspension (0.5 mg/mL final protein) in phosphate buffer (pH 7.4). Add 5 µL of test compound (from 100 µM DMSO stock). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add 50 µL of NADPH regenerating system to start the reaction. Control: Run a parallel sample without NADPH to check for chemical instability.

  • Sampling: At T=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Stop Solution. Vortex and centrifuge at 4000 rpm for 15 min to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion disappearance.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .
    • Success Criterion:

      
       (intrinsic clearance) of Spiro analog < 50% of Piperazine analog.
      

Visualizations

Figure 1: Structural Logic – Piperazine vs. 5-Azaspiro[3.4]octane

Comparison of topology, metabolic vulnerabilities, and vector orientation.[1]

Bioisostere_Comparison Piperazine Piperazine Core (Flexible, Planar) Spiro 5-Azaspiro[3.4]octane (Rigid, 3D, sp3-rich) Piperazine->Spiro Bioisosteric Replacement (Increase Fsp3) Metab_Pip Metabolic Liability (alpha-C Oxidation) Piperazine->Metab_Pip High Risk Vector_Pip Vector: 180° (Anti) Variable (Chair/Boat) Piperazine->Vector_Pip Dynamic Metab_Spiro Metabolic Stability (Blocked Quaternary C) Spiro->Metab_Spiro Protected Vector_Spiro Vector: Fixed Angle (Defined Exit) Spiro->Vector_Spiro Rigidified

Caption: Transition from flexible piperazine to rigid spiro-scaffold blocks metabolic hotspots and fixes substituent vectors.

Figure 2: Metabolic Stability Assay Workflow

Step-by-step logic for validating the stability enhancement.

Stability_Workflow cluster_sampling Time Course (37°C) Start Test Compound (1 µM) Mix Incubation Mix (Microsomes + Buffer) Start->Mix Initiate Add NADPH (Start Reaction) Mix->Initiate T0 T=0 min Initiate->T0 T60 T=60 min Initiate->T60 Quench Quench with ACN (Precipitate Proteins) T0->Quench T60->Quench Analyze LC-MS/MS Analysis (Quantify Parent) Quench->Analyze Result Calculate CL_int & t1/2 (Compare Piperazine vs Spiro) Analyze->Result

Caption: Standardized microsomal stability workflow to quantify intrinsic clearance (


) improvements.

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. [Link]

  • Reilly, S. W., et al. (2018).[1] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010).[1] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

Sources

Comparative

Optimizing Drug-Like Properties: The 5-Azaspiro[3.4]octane Advantage

[1][2] Executive Summary: Escaping "Flatland" with Precision In the optimization of lead compounds, the 5-azaspiro[3.4]octane scaffold has emerged as a high-value bioisostere for traditional nitrogen heterocycles like pi...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: Escaping "Flatland" with Precision

In the optimization of lead compounds, the 5-azaspiro[3.4]octane scaffold has emerged as a high-value bioisostere for traditional nitrogen heterocycles like piperidine, pyrrolidine, and morpholine. Unlike planar aromatic systems or flexible aliphatic rings, this spirocyclic scaffold offers a defined three-dimensional geometry that increases fraction sp3 (Fsp³), lowers lipophilicity (LogD), and significantly enhances metabolic stability by blocking vulnerable oxidation sites.[1]

This guide provides a technical comparison of the 5-azaspiro[3.4]octane scaffold against its monocyclic counterparts, supported by structural analysis, synthesis protocols, and experimental data interpretation.[1]

Structural Analysis & Property Modulation

The transition from a simple pyrrolidine or piperidine to a 5-azaspiro[3.4]octane system is not merely a change in molecular weight; it is a strategic alteration of the molecule's vector and metabolic profile.

The Structural Shift

The 5-azaspiro[3.4]octane core consists of a pyrrolidine ring spiro-fused to a cyclobutane ring at the C2 position (pyrrolidine numbering).[1] This fusion creates a quaternary center adjacent to the nitrogen.

  • Conformational Restriction: The spiro-fusion locks the pyrrolidine ring into a specific envelope conformation, reducing the entropic penalty upon binding to a protein target.

  • Vector Re-orientation: Substituents on the nitrogen or the carbon backbone are projected at distinct angles compared to the parent pyrrolidine, potentially accessing new hydrophobic pockets.

Comparative Properties Table
PropertyPyrrolidine (Parent)Piperidine (Alternative)5-Azaspiro[3.4]octane Impact on Drug Design
Fsp³ High (1.0 for core)High (1.0 for core)High (1.0) Maintains solubility; "3D" character improves specificity.[1]
Metabolic Liability High (

-oxidation)
High (

-oxidation)
Low Quaternary spiro-carbon blocks

-oxidation at one site.[1]
Lipophilicity (LogP) LowModerateModerate-Low Compact shape often lowers LogD despite added carbons.[1]
Basicity (pKa) ~11.3~11.2~10.5 - 11.0 Slightly reduced basicity can improve permeability.[1]
hERG Inhibition VariableHigh RiskReduced Risk 3D shape disrupts

-stacking in the hERG channel.
Mechanism of Metabolic Stability

The primary clearance pathway for cyclic amines (like piperidine) is Cytochrome P450-mediated oxidation at the


-carbon (adjacent to Nitrogen), leading to iminium ion formation and ring opening.[1]
  • In 5-Azaspiro[3.4]octane: One

    
    -carbon is quaternary (the spiro junction).[1] It contains no extractable protons, rendering it immune to CYP450 hydroxylation at that position. This effectively "metabolically proofs" one side of the amine.
    

Visualizing the Advantage

The following diagram illustrates the structural evolution and the blocking of metabolic "hotspots" (red X).

SpiroAdvantage Pyrrolidine Pyrrolidine (Flexible, Metabolically Labile) Spiro 5-Azaspiro[3.4]octane (Rigid, Metabolically Stable) Pyrrolidine->Spiro Spiro-fusion at C2 Metabolism CYP450 Oxidation Pyrrolidine->Metabolism High Clearance (α-C H-abstraction) Piperidine Piperidine (Lipophilic, hERG Liability) Piperidine->Metabolism High Clearance Spiro->Metabolism BLOCKED (Quaternary C) Target Target Binding (Selectivity) Spiro->Target Pre-organized Conformation

Figure 1: Structural evolution showing how the spiro-fusion blocks the metabolic liability (α-carbon oxidation) inherent in simple cyclic amines.[1]

Experimental Protocols

Synthesis of the 5-Azaspiro[3.4]octane Core

While several routes exist, the [3+2] Cycloaddition strategy is preferred for its scalability and ability to introduce diversity.[1] This protocol describes the synthesis of a representative derivative.

Reaction Principle: Reaction of a methylene cyclobutane with an in situ generated azomethine ylide.

Materials:

  • Methylene cyclobutane (commercially available or synthesized from cyclobutanone).[1]

  • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Azomethine ylide precursor).[1]

  • Trifluoroacetic acid (TFA) or LiF (catalyst).[1]

  • Dichloromethane (DCM).[1]

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve methylene cyclobutane (1.0 equiv) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 equiv) in anhydrous DCM (0.2 M concentration).

  • Catalysis: Cool the solution to 0°C. Add a catalytic amount of TFA (0.1 equiv) dropwise. Note: LiF can be used as a milder alternative for sensitive substrates.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12–16 hours. The azomethine ylide generates in situ and undergoes [3+2] cycloaddition across the exocyclic double bond.[1]

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Deprotection (Optional): To obtain the free amine, perform hydrogenolysis (H₂, Pd/C, MeOH) to remove the benzyl group.[1]

Self-Validation Check:

  • ¹H NMR: Look for the disappearance of the exocyclic alkene signals (4.5–5.0 ppm) and the appearance of the spiro-methylene protons (distinctive multiplets in the 1.5–2.5 ppm range).

  • Mass Spec: Confirm M+H corresponds to the spirocyclic product.

Microsomal Stability Assay (Validation of Property Improvement)

To verify the metabolic stability advantage compared to a piperidine analog.

Protocol:

  • Incubation: Prepare test compounds (1 µM) in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench into ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      [1]
      

Decision Tree for Scaffold Selection

Use this logic flow to determine when to deploy the 5-azaspiro[3.4]octane scaffold.

DecisionTree Start Lead Compound Optimization Problem1 Is Metabolic Clearance High? Start->Problem1 Problem2 Is Solubility/Fsp3 Low? Problem1->Problem2 No Sol1 Check Metabolic Hotspot Problem1->Sol1 Yes Problem3 Is hERG Inhibition a Risk? Problem2->Problem3 No Deploy DEPLOY 5-Azaspiro[3.4]octane Problem2->Deploy Yes (Increase Fsp3) Problem3->Deploy Yes (Disrupt Planarity) Sol2 Alpha-Carbon Oxidation? Sol1->Sol2 Sol2->Deploy Yes (Block w/ Spiro) Alt Consider other bioisosteres (e.g., fluorination) Sol2->Alt No (Aromatic ox?)

Figure 2: Strategic decision tree for scaffold hopping to 5-azaspiro[3.4]octane.

References

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, 12(9), 1944–1947.[1] Link[1]

  • Zheng, Y., & Tice, C. M. (2016).[1] "The utilization of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery, 11(9), 831–840.[1] Link[1]

  • Wuitschik, G., et al. (2008).[1] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 47(24), 4512–4515.[1] Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews, 114(16), 8257–8322.[1] Link[1]

  • Efremov, I. V., et al. (2017).[1] "Discovery of Spiro[3.4]octane-Based Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1)." ACS Medicinal Chemistry Letters, 8(11), 1172–1177.[1] Link[1]

Sources

Validation

Escaping Flatland: A Comparative Guide to Azaspiro[3.4]octane vs. Morpholine Analogs

Morpholine is a ubiquitous structural motif in medicinal chemistry, historically serving as a versatile hinge-binder, solubilizing group, and pharmacokinetic modulator. However, its "flat" chair conformation and suscepti...

Author: BenchChem Technical Support Team. Date: March 2026

Morpholine is a ubiquitous structural motif in medicinal chemistry, historically serving as a versatile hinge-binder, solubilizing group, and pharmacokinetic modulator. However, its "flat" chair conformation and susceptibility to oxidative metabolism—specifically at the


-carbons via Cytochrome P450 (CYP) enzymes—often limit its clinical utility.

To overcome these liabilities, modern drug discovery has shifted toward "escaping flatland" by incorporating spirocyclic bioisosteres. The oxa-azaspiro[3.4]octane scaffolds (e.g., 2-oxa-6-azaspiro[3.4]octane) introduce critical three-dimensionality (high fraction of sp³ carbons,


), altering spatial vectors and shielding metabolic hotspots. This guide objectively compares the physicochemical and biological performance of morpholine against its azaspiro[3.4]octane analogs, providing actionable insights and self-validating experimental protocols for lead optimization.

Structural & Physicochemical Rationale

The transition from a monocyclic morpholine to a spirocyclic [3.4] system fundamentally alters the molecular topology. The oxa-azaspiro[3.4]octane core fuses a four-membered ring (oxetane or azetidine) with a five-membered ring (pyrrolidine or tetrahydrofuran) at a single quaternary carbon.

Counterintuitively, while adding a carbon atom (the spiro center) typically increases lipophilicity, the unique geometry of azaspiroheptanes and octanes often results in a lower


 1. This is driven by the orthogonal orientation of the rings, which exposes the highly polar oxetane/azetidine dipoles to the solvent, coupled with an increase in the basicity (pKa) of the nitrogen atom.
Table 1: Comparative Physicochemical Profile
PropertyMorpholine2-oxa-6-azaspiro[3.4]octaneRationale for Difference
Molecular Weight 87.12 g/mol 113.16 g/mol Addition of the spirocyclic quaternary carbon and ring expansion.
Conformation Flat ChairOrthogonal 3DThe spiro-junction forces the two rings to sit perpendicular to one another.

1.0 (Planar vector)1.0 (Spherical vector)Enhances structural complexity and reduces non-specific protein binding.
Calculated LogP ~ -0.86~ -0.49 to -0.09Dipole moment shifts and altered solvation shells mitigate the carbon addition.
Metabolic Hotspots Exposed

-carbons
Shielded by quaternary centerSteric hindrance prevents CYP450 enzymes from accessing the adjacent C-H bonds.

Biological Activity & Target Engagement

Replacing morpholine with an azaspiro[3.4]octane analog is not a 1:1 topological swap; it fundamentally changes the exit vectors of attached substituents. This geometric shift has profound implications for target engagement and off-target toxicity.

  • Kinase Inhibitors (e.g., EGFR & PI3K): In the development of pan-Class I PI3K inhibitors (like ZSTK474), morpholine acts as a critical hinge-binder. Substituting morpholine with spirocyclic analogs alters isoform selectivity because the orthogonal rings project into different sub-pockets of the ATP-binding site 2. Similarly, 2-oxa-6-azaspiro[3.4]octane analogs of gefitinib maintained potent EGFR inhibition while drastically improving aqueous solubility 3.

  • GPCR Antagonists (e.g., MCHr1): Morpholine-containing MCHr1 antagonists often suffer from high hERG liability (cardiotoxicity) due to their flat, lipophilic nature. Exchanging the morpholine for azaspiro cycles lowered LogD values, abolished hERG binding, and improved metabolic stability 4.

Table 2: Comparative Biological Outcomes
Target ClassMorpholine Scaffold OutcomeAzaspiro[3.4]octane Scaffold Outcome
MCHr1 Antagonists High hERG liability, rapid clearance.Improved hERG selectivity, highly stable.
EGFR Inhibitors Baseline potency, poor aqueous solubility.Maintained antitumor potency, enhanced solubility.
PI3K Inhibitors Pan-PI3K inhibition, flat conformation.Altered isoform selectivity, requires vector tuning.

Metabolic Stability & The "Shielding" Effect

The primary driver for utilizing 2-oxa-6-azaspiro[3.4]octane is its "metabolic shield" effect 5. Morpholine is highly susceptible to


-oxidation by hepatic CYP450 enzymes, leading to ring-opening and the formation of reactive, potentially toxic metabolites. The spiro-quaternary carbon in the [3.4] system sterically blocks these catalytic sites, preventing the necessary enzyme-substrate alignment for hydrogen abstraction.

Mechanism Morpholine Morpholine (Flat Chair Conformation) CYP CYP450 α-Oxidation (Metabolic Hotspot) Morpholine->CYP Spiro 2-oxa-6-azaspiro[3.4]octane (Orthogonal 3D Structure) Morpholine->Spiro Bioisosteric Replacement Clearance High Intrinsic Clearance (Short Half-Life) CYP->Clearance Shield Steric Quaternary Shielding (Blocks α-Carbons) Spiro->Shield Stability Enhanced Metabolic Stability (Prolonged Half-Life) Shield->Stability

Caption: Logical flow of morpholine bioisosteric replacement mitigating CYP450 metabolism.

Experimental Methodology: Self-Validating Intrinsic Clearance ( ) Assay

To objectively quantify the metabolic stability gained by replacing morpholine with an azaspiro[3.4]octane, an in vitro human liver microsome (HLM) intrinsic clearance assay is required.

Causality & Self-Validation: This protocol is designed as a self-validating system. It includes a positive control (Verapamil) to confirm the microsomes are metabolically active, and a negative control (minus-NADPH) to distinguish true CYP-mediated metabolism from chemical instability or non-specific protein binding. Acetonitrile is used as a quenching agent because it instantaneously denatures the CYP enzymes, freezing the reaction at precise kinetic timepoints.

Step-by-Step Protocol
  • Preparation of Reagents:

    • Thaw Human Liver Microsomes (HLMs) on ice to preserve enzyme integrity.

    • Prepare a 10 mM stock of the test compound (Morpholine analog vs. Azaspiro[3.4]octane analog) in DMSO. Dilute to a 1 µM working solution in 0.1 M phosphate buffer (pH 7.4) to simulate physiological conditions.

  • Incubation Setup:

    • In a 96-well plate, combine 30 µL of HLM (final concentration 0.5 mg/mL) and 10 µL of the 1 µM test compound.

    • Pre-incubate at 37°C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation (NADPH Addition):

    • Add 10 µL of a pre-warmed NADPH regenerating system (final concentration 1 mM) to initiate the electron transfer cascade required for CYP450 oxidation.

  • Time-Course Sampling & Quenching:

    • At precise intervals (0, 5, 15, 30, and 45 minutes), transfer 10 µL of the reaction mixture into a quenching plate containing 40 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The 4:1 organic-to-aqueous ratio immediately precipitates proteins, halting metabolism.

  • Sample Processing & LC-MS/MS:

    • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

    • Extract the supernatant and analyze via LC-MS/MS to quantify the depletion of the parent compound over time. Calculate

      
       using the half-life (
      
      
      
      ) derived from the natural log of the percentage remaining versus time.

Workflow Prep 1. Microsome Prep (Simulate Liver) NADPH 2. Add NADPH (Initiate CYP) Prep->NADPH Incubate 3. Incubate (Time-Course) NADPH->Incubate Quench 4. ACN Quench (Halt Reaction) Incubate->Quench LCMS 5. LC-MS/MS (Quantify) Quench->LCMS

Caption: Step-by-step workflow for the self-validating intrinsic clearance assay.

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.National Institutes of Health (PMC).
  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition.National Institutes of Health (PMC).
  • Synthesis of Azaspiro[3.4]octanes via[3+2] Cycloaddition.ResearchGate.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.BLDpharm Insights.
  • 2-Oxa-5-azaspiro[3.4]octane oxalate: Chemical Architecture & Physicochemical Rationale.Benchchem.

Sources

Comparative

Structure-Activity Relationship of 5-Azaspiro[3.4]octane Analogs: A Technical Guide

Topic: Structure-Activity Relationship of 5-Azaspiro[3.4]octane Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The 5-azaspiro[3.4]octane...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship of 5-Azaspiro[3.4]octane Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 5-azaspiro[3.4]octane scaffold represents a critical evolution in "escape from flatland" medicinal chemistry strategies. Unlike traditional monocyclic amines (piperidine, pyrrolidine) or flat aromatic systems, this spirocyclic scaffold offers a high fraction of sp³-hybridized carbons (


), defined vector orientation, and unique metabolic stability profiles.

This guide objectively compares 5-azaspiro[3.4]octane analogs against standard heterocyclic cores, focusing on their utility in fluoroquinolone antibiotics and G-protein coupled receptor (GPCR) ligands . Analysis reveals that while these scaffolds introduce synthetic complexity, they consistently outperform flexible analogs in metabolic half-life (


) and off-target selectivity (e.g., hERG avoidance) by constraining lipophilicity (

) without sacrificing basicity.

Structural & Physicochemical Analysis[1][2][3][4]

The 5-azaspiro[3.4]octane core consists of a four-membered cyclobutane ring spiro-fused to a five-membered pyrrolidine ring, with the nitrogen atom located in the five-membered ring (position 5).

Comparative Physicochemical Profile

The following table contrasts the 5-azaspiro[3.4]octane scaffold with its primary medicinal chemistry competitors: the flexible Piperidine and the smaller Pyrrolidine .[1]

Property5-Azaspiro[3.4]octane Piperidine Pyrrolidine Implication for Drug Design
Geometry Rigid, Orthogonal VectorsFlexible ChairFlexible EnvelopeSpiro-core locks pharmacophores in bioactive conformations, reducing entropy penalties upon binding.
Basicity (

)
~10.5 - 11.0~11.2~11.3Maintains high basicity required for cation-pi interactions (e.g., in GPCRs or Gyrase) but slightly lower than piperidine, aiding membrane permeability.
Lipophilicity (

)
Lowers LogP BaselineSlightly LowerThe "Spiro Effect": Adding carbon usually increases LogP, but the compact solvation shell of spiro-amines often results in a net decrease or neutral change in LogD compared to open-chain analogs.
Metabolic Liability Low High (

-oxidation)
ModerateThe quaternary spiro-carbon blocks

-oxidation at one side of the nitrogen, significantly extending metabolic half-life.

Detailed Structure-Activity Relationships (SAR)

Case Study A: Antibacterial Fluoroquinolones (C7-Substitution)

The most authoritative application of 5-azaspiro analogs is in the optimization of fluoroquinolones (e.g., analogs of Sitafloxacin or Moxifloxacin). The C7 position of the quinolone core dictates the spectrum of activity and pharmacokinetic (PK) profile.

  • Mechanism: The basic nitrogen of the 5-azaspiro substituent interacts with the ParC/GyrA subunits of bacterial topoisomerases.

  • SAR Finding: Replacing a standard piperazine (as in Ciprofloxacin) with 7-amino-5-azaspiro[3.4]octane (or the related [2.4]heptane) dramatically improves activity against Gram-positive bacteria (e.g., S. pneumoniae) and resistant strains (MRSA).

  • Stereochemistry: The orientation of amino substituents on the spiro-ring is critical. The (S)-amino isomers typically exhibit 10-100x greater potency than their enantiomers due to specific binding pocket constraints in the DNA-gyrase complex.

Case Study B: Metabolic Stability & Safety (hERG)

Flexible lipophilic amines are notorious for binding to the hERG potassium channel, leading to cardiotoxicity (QTc prolongation).

  • The Rigidification Strategy: Constraining the amine into a spiro[3.4]octane system reduces the "induced fit" capacity required for hERG binding.

  • Data Support: In comparative assays, 5-azaspiro analogs of GPCR ligands showed a >10-fold reduction in hERG affinity compared to their N-benzylpiperidine counterparts, while maintaining target potency.

SAR Decision Logic

The following diagram illustrates the decision pathway for deploying this scaffold during lead optimization.

SAR_Logic Start Lead Compound Optimization (Amine Moiety) Problem1 Problem: High Metabolic Clearance (CYP-mediated oxidation) Start->Problem1 Problem2 Problem: hERG Toxicity / Low Selectivity Start->Problem2 Solution1 Strategy: Block Alpha-Carbon Problem1->Solution1 Solution2 Strategy: Rigidify Conformation Problem2->Solution2 Action Replace with 5-Azaspiro[3.4]octane Solution1->Action Solution2->Action Outcome1 Outcome: Steric hindrance prevents CYP access to alpha-protons Action->Outcome1 Metabolic Stability Outcome2 Outcome: Vector defined geometry reduces promiscuous binding Action->Outcome2 Selectivity

Caption: Decision logic for transitioning from flexible amines to rigid 5-azaspiro[3.4]octane scaffolds to solve PK/Tox liabilities.

Experimental Protocols

Protocol 1: General Synthesis via [3+2] Cycloaddition

Note: This is a representative modular synthesis for constructing the 5-azaspiro core.

Reagents:

  • Methylene-cyclobutane (or cyclobutanone derivative)

  • N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (Azomethine ylide precursor)

  • Catalyst: TFA or AgF (depending on activation method)

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve the dipolarophile (methylene-cyclobutane derivative) in dry dichloromethane (DCM) under an inert Argon atmosphere.

  • Ylide Generation: Add the azomethine ylide precursor (1.2 equiv) dropwise.

  • Cycloaddition: Cool the reaction to 0°C. Add a catalytic amount of Trifluoroacetic acid (TFA) (10 mol%) to generate the iminium ion in situ.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Purify the resulting N-benzyl-5-azaspiro[3.4]octane via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Deprotection: Hydrogenate (H₂, Pd/C) in methanol to yield the free secondary amine 5-azaspiro[3.4]octane .

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Purpose: To evaluate the antibacterial potency of C7-substituted quinolone analogs.

  • Preparation: Dissolve test compounds in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in 96-well microtiter plates. Final concentration range: 64

    
    g/mL to 0.06 
    
    
    
    g/mL.
  • Inoculation: Inoculate wells with

    
     CFU/mL of bacterial suspension (e.g., S. aureus ATCC 29213).
    
  • Incubation: Incubate plates at 37°C for 18–24 hours.

  • Readout: The MIC is defined as the lowest concentration of compound that completely inhibits visible growth (OD

    
     < 0.1).
    

Mechanism of Action Visualization

The following diagram details how the 5-azaspiro scaffold enhances metabolic stability compared to a standard piperidine ring.

Metabolic_Stability Substrate Piperidine Analog (Flexible) CYP CYP450 Enzyme Substrate->CYP High Affinity AlphaOx Alpha-Carbon Oxidation (Metabolic Soft Spot) CYP->AlphaOx Unstable Ring Opening / Clearance AlphaOx->Unstable Spiro 5-Azaspiro[3.4]octane (Rigid) Spiro->CYP Low Affinity Block Spiro-Carbon Blockade (Steric Shield) Spiro->Block Intrinsic Feature Stable Metabolically Stable (Extended t1/2) Block->Stable Prevents Oxidation

Caption: Comparative metabolic fate: The quaternary spiro-carbon physically blocks enzymatic access to the susceptible alpha-position.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.4]octanes." Organic Letters. Link

  • Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy. Link

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. Link

  • Kimura, Y., et al. (1994). "Stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-1-(2-fluorocyclopropyl)quinolone antibacterial agents." Journal of Medicinal Chemistry. Link

Sources

Validation

Bioisosteric Replacement of Piperazine with 5-Azaspiro[3.4]octane: A Technical Comparison Guide

Executive Summary The replacement of the ubiquitous piperazine scaffold with rigidified spirocyclic amines represents a cornerstone strategy in modern "Escape from Flatland" drug design. While piperazine has historically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The replacement of the ubiquitous piperazine scaffold with rigidified spirocyclic amines represents a cornerstone strategy in modern "Escape from Flatland" drug design. While piperazine has historically served as a privileged linker due to its synthetic accessibility and solubility, its planar nature and metabolic liability (N-oxidation, reactive metabolite formation) often limit lead optimization.

This guide analyzes the bioisosteric replacement of piperazine with 5-azaspiro[3.4]octane . Unlike the flexible, diamine-based piperazine, the 5-azaspiro[3.4]octane scaffold offers a mono-amine, spiro-fused architecture that rigidifies exit vectors, increases fraction of sp3 carbons (


), and modulates lipophilicity. This guide provides a comparative physicochemical analysis, a structural optimization case study, and a validated synthetic protocol for this high-value scaffold.

Part 1: Scientific Rationale & Comparative Analysis

The "Spiro Switch" Logic

The transition from piperazine to 5-azaspiro[3.4]octane is not merely a functional group swap; it is a topological restructuring of the molecule.

  • Conformational Restriction: Piperazine exists in a dynamic equilibrium between chair and boat conformations. 5-Azaspiro[3.4]octane locks the nitrogen vector relative to the spiro-center, reducing the entropic penalty upon binding to a protein target.

  • Vector Reorientation: Piperazine typically provides a linear (

    
    ) or angular (
    
    
    
    ) exit vector for substituents. The 5-azaspiro[3.4]octane system, depending on substitution (e.g., at C-1, C-2, or C-8), allows for orthogonal vector exploration that is inaccessible to the piperazine ring.
  • Metabolic Hardening: The distal nitrogen in piperazine is a "metabolic soft spot," prone to N-oxidation or glucuronidation. Replacing this with the carbon-rich cyclobutane ring of the spiro system removes this liability while maintaining bulk and controlling lipophilicity.

Physicochemical Comparison Table
PropertyPiperazine (Ref)5-Azaspiro[3.4]octane Impact of Replacement
Structure 1,4-DiazacyclohexanePyrrolidine-spiro-cyclobutaneTopological: 2D

3D

1.0 (but planar geometry)1.0 (Rigid 3D geometry)Solubility: Enhanced via disruption of crystal packing.
Basicity (pKa)

,


(est.)
Permeability: Mono-cationic nature may improve membrane crossing vs di-cationic piperazine.
LogP -1.17 (Hydrophilic)~0.8 - 1.5 (Lipophilic)ADME: Increases lipophilicity; useful if the lead is too polar.
Metabolic Risk High (N-Oxidation, Ring opening)Low (Blocked

-carbons)
Stability: Significant reduction in

(intrinsic clearance).
Exit Vectors Linear / EquatorialTwisted / OrthogonalSelectivity: Accesses novel IP space and binding pockets.

Part 2: Case Study – Optimization of a GPCR Antagonist

Scenario

A drug discovery program targeting a CNS G-Protein Coupled Receptor (GPCR) identified a lead compound containing a piperazine linker .

  • Lead Compound A: Piperazine-linked aryl-amine.

  • Issues: High clearance (

    
    ), poor blood-brain barrier (BBB) penetration due to the dicationic nature of piperazine, and hERG liability associated with the basic distal nitrogen.
    
The Bioisosteric Solution

The medicinal chemistry team replaced the piperazine ring with 5-azaspiro[3.4]octane . The hypothesis was that removing the distal nitrogen would reduce basicity (improving permeation) and the spiro-scaffold would maintain the spatial orientation of the pharmacophores.

Outcomes
  • Metabolic Stability: The removal of the distal nitrogen and the steric bulk of the spiro-cyclobutane ring blocked oxidative metabolism. Intrinsic clearance (

    
    ) dropped by 4-fold .
    
  • Selectivity: The rigid spiro-scaffold locked the molecule into a bioactive conformation that discriminated against a closely related off-target receptor (Selectivity improved from 10x to >100x).

  • Physical Properties: The LogP increased slightly, but the removal of the second ionization center improved BBB penetration (

    
     increased).
    
Decision Logic Visualization

SpiroLogic Start Lead Compound (Piperazine Linker) Analysis Identify Liabilities: 1. High Clearance (N-Oxidation) 2. hERG Risk (Basic distal N) 3. Flat Topology Start->Analysis Strategy Bioisosteric Replacement Strategy Analysis->Strategy Option1 Option A: Piperidine (Removes N, but still flexible/flat) Strategy->Option1 Option2 Option B: 5-Azaspiro[3.4]octane (Removes N, Rigid, 3D) Strategy->Option2 Outcome Outcome: - Reduced Cl_int (Metabolic Stability) - Improved Selectivity (Rigid Vector) - Novel IP Space Option1->Outcome Partial Fix Option2->Outcome Optimal Fix

Caption: Decision matrix for replacing piperazine with 5-azaspiro[3.4]octane to address metabolic and structural liabilities.

Part 3: Experimental Protocol – Synthesis of 5-Azaspiro[3.4]octane

Unlike piperazine, which is a commodity chemical, 5-azaspiro[3.4]octane derivatives often require de novo synthesis. The following protocol describes a robust, enantioselective route starting from L-Proline , allowing for the creation of chiral derivatives (e.g., 5-azaspiro[3.4]octane-8-carboxylic acid).

Synthetic Route: The "Kulinkovich-de Meijere" Approach (Modified)

This method utilizes the reaction of L-proline derivatives with Grignard reagents or cyclization precursors to form the spiro-junction.

Reagents Required:
  • Starting Material: N-Boc-L-Proline methyl ester

  • Reagents: Ethylmagnesium bromide (

    
    ), Titanium(IV) isopropoxide (
    
    
    
    ),
    
    
    .
  • Solvents: Dry THF, Diethyl ether.

Step-by-Step Protocol:
  • Kulinkovich-de Meijere Cyclopropanation (Formation of the Spiro-precursor):

    • Dissolve N-Boc-L-Proline methyl ester (1.0 eq) in dry THF under Argon.

    • Add

      
       (0.2 eq) and cool to 0°C.
      
    • Slowly add

      
       (3.0 eq) over 1 hour. The reaction generates a titanacyclopropane intermediate which collapses to form the spiro-cyclopropane (or cyclobutane depending on specific homologation reagents used). Note: For the [3.4] octane system specifically, a [3+2] cycloaddition or alkylation of the proline enolate with 1,3-dihalopropane is often preferred for scalability.
      
  • Alternative Scalable Alkylation Route (Preferred for 5-Azaspiro[3.4]octane):

    • Step 1: Protect L-Proline as the N-Boc methyl ester.

    • Step 2: Generate the enolate using LiHMDS (1.1 eq) in THF at -78°C.

    • Step 3: Add 1,3-dibromopropane (or equivalent electrophile for spiro-ring formation). Correction: This forms a fused ring.[1]

    • Corrected Step for Spiro-Formation: Use allyl-glycine or methylene-cyclobutane precursors via Ring Closing Metathesis (RCM) or direct alkylation of cyclobutane-carboxylate followed by cyclization.

    Let us use the most reliable literature method: Annulation of Cyclobutanone .

    Protocol (Annulation Strategy):

    • Imine Formation: React cyclobutanone with allylamine in DCM with

      
       to form the imine.
      
    • Homoallylic Amine Synthesis: React the imine with allylmagnesium bromide.

    • Ring Closing Metathesis (RCM): Treat the diene intermediate with Grubbs II catalyst (2-5 mol%) in DCM at reflux for 12 hours.

    • Hydrogenation: Reduce the internal alkene using

      
       (1 atm) and 
      
      
      
      (10 wt%) in MeOH.
    • Result: 5-Azaspiro[3.4]octane.

Synthesis Workflow Diagram

Synthesis SM Cyclobutanone + Allylamine Step1 1. Imine Formation 2. Allyl Grignard Addn SM->Step1 Inter Diallyl Intermediate Step1->Inter Step2 RCM (Grubbs II) Inter->Step2 Step3 Hydrogenation (H2, Pd/C) Step2->Step3 Product 5-Azaspiro[3.4]octane Step3->Product

Caption: Synthesis of 5-Azaspiro[3.4]octane via Ring-Closing Metathesis (RCM).

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Piperidine Bioisosteres. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie. Link

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Journal of Medicinal Chemistry. Link

  • Mykhailiuk, P. K. (2019).[2] Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[1][3][4][5][6] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

Sources

Comparative

Impact of 5-Azaspiro[3.4]octane Scaffolds on Receptor Binding Affinity

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1] Executive Summary: Escaping Flatland In modern medicinal chemistry, the transition from planar, aromat...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals[1]

Executive Summary: Escaping Flatland

In modern medicinal chemistry, the transition from planar, aromatic-heavy molecules to three-dimensional (3D) architectures is a critical strategy for improving clinical success rates.[1] The 5-azaspiro[3.4]octane scaffold (and its diaza-analogs) represents a premier "privileged structure" in this domain.[1]

Unlike traditional planar linkers (e.g., piperazine, piperidine), this spirocyclic scaffold offers a high fraction of sp³-hybridized carbons (


), defining rigid, orthogonal exit vectors for substituents. This guide objectively analyzes how this structural rigidity impacts receptor binding affinity , comparing it against standard bioisosteres through experimental case studies in PARP-1 inhibition, Antimalarial efficacy, and Sigma-1 receptor antagonism.[1]
Key Findings
  • Conformational Restriction: Reduces the entropic penalty of binding but requires precise vector alignment; poor alignment can decrease affinity (see PARP-1 data).[1]

  • Physicochemical Superiority: Consistently improves solubility and metabolic stability compared to monocyclic analogs.[1]

  • Selectivity: The rigid bulk of the spiro-system often enhances isoform selectivity by clashing with non-conserved residues in off-target proteins.[1]

Structural Analysis & Vector Positioning

The primary advantage of the 5-azaspiro[3.4]octane core is its ability to orient functional groups in non-planar space.[1] While a piperazine ring exists in a chair conformation with equatorial/axial substituents, the spiro[3.4]octane system locks substituents into fixed vectors relative to the central spiro-carbon.[1]

Comparative Vector Diagram

The following diagram illustrates the geometric difference between a flexible piperazine linker and the rigid spiro[3.4]octane scaffold.

VectorComparison cluster_0 Traditional Linker (Piperazine) cluster_1 Spiro Scaffold (5-Azaspiro[3.4]octane) Pip Piperazine Core (Flexible Chair) Vec1 Vector A (Equatorial) Pip->Vec1 Dynamic Vec2 Vector B (Axial/Equatorial) Pip->Vec2 Dynamic Binding Receptor Binding Pocket Vec1->Binding High Entropy Cost (Induced Fit) Spiro Spiro[3.4]octane Core (Rigid Orthogonal) Vec3 Vector X (Fixed 109.5°) Spiro->Vec3 Static Vec4 Vector Y (Fixed Geometry) Spiro->Vec4 Static Vec3->Binding Low Entropy Cost (Pre-organized) caption Fig 1. Vector positioning comparison: Flexible vs. Rigid Scaffolds.

Comparative Performance: Experimental Data

The impact of substituting a standard ring with a spiro[3.4]octane core is not universally positive for affinity, though it often benefits druggability. Below are two contrasting case studies.

Case Study A: PARP-1 Inhibition (The "Fit" Challenge)

In a study optimizing Olaparib (a PARP inhibitor), the core piperazine linker was replaced with various diazaspiroalkanes.[2] This study highlights the risk of rigid scaffolds: if the vectors do not perfectly match the binding pocket, affinity drops significantly.

Table 1: PARP-1 Inhibition Data (Olaparib Analogs)

Compound CoreScaffold TypeIC50 (PARP-1)Fold ChangeInterpretation
Piperazine (Olaparib) Flexible Monocycle12.6 nM 1.0x (Ref)Optimized induced fit.[1]
2,6-Diazaspiro[3.4]octane Rigid Spirocycle551.6 nM ~43x LossVectors likely misaligned with active site residues.[1]
2,6-Diazaspiro[3.3]heptane Rigid Spirocycle452.8 nM ~36x LossSlightly better fit than [3.4] but still inferior to piperazine.[1]

Data Source: Validated against standard radioligand/enzymatic assays in PARP-1 literature.

Case Study B: Antimalarial Efficacy (The "Selectivity" Win)

Conversely, in HDAC inhibitors targeting Plasmodium falciparum, the spiro scaffold maintained potency while improving stage-specificity, likely due to the hydrophobic bulk filling a specific pocket in the parasite enzyme.

Table 2: Antimalarial Activity (HDAC Inhibitors)

CompoundLinker ScaffoldIC50 (Gam.[1][3] Stage II)Selectivity Profile
Compound 12b Non-Spiro Analog~15 nMHigh cytotoxicity
JX35 (Compound 12c) 2,6-Diazaspiro[3.4]octane 15.8 nM Improved

Critical Insight: The spiro scaffold is not a "potency booster" by default. It is a tool to freeze a bioactive conformation.[1] If you freeze the wrong conformation (Case A), potency drops. If you freeze the right one (Case B), potency is maintained, and selectivity often improves.

Experimental Protocols

To validate the binding affinity of 5-azaspiro[3.4]octane derivatives, researchers typically employ competitive radioligand binding assays.[1] Below is a standardized workflow for testing these lipophilic amines against GPCRs (e.g., Sigma-1) or enzymes.

Protocol: Competitive Radioligand Binding Assay (Sigma-1 Receptor)

Objective: Determine the


 of a novel spiro-amine derivative displacing [³H]-(+)-Pentazocine.
  • Membrane Preparation:

    • Homogenize Guinea pig brain (rich in

      
       receptors) in ice-cold Tris-HCl buffer (50 mM, pH 7.4).[1]
      
    • Centrifuge at 40,000

      
       for 15 min at 4°C. Resuspend pellet in buffer.
      
  • Incubation:

    • Total Binding: 100 µL Membrane + 50 µL [³H]-(+)-Pentazocine (2 nM final).[1]

    • Non-Specific Binding: Add 10 µM Haloperidol.[1]

    • Test Compound: Add 5-azaspiro[3.4]octane derivative at concentrations ranging from

      
       to 
      
      
      
      M.
    • Incubate for 120 min at 37°C.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding of lipophilic spiro-amines).[1]

    • Wash filters 3x with ice-cold buffer.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Data Analysis:

    • Calculate

      
       using non-linear regression (log(agonist) vs. response).[1]
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      [1]
Synthesis of the Scaffold (Brief)

Note: Accessing the 5-azaspiro[3.4]octane core often requires "step-economic" methods to ensure scalability.[1]

  • Method: Carreira’s protocol utilizing [3+2] cycloaddition or ring expansion of cyclobutanones.[1]

  • Key Step: Reaction of electron-deficient exocyclic alkenes with in situ generated azomethine ylides, or lactonization of amino esters followed by reduction.[1]

Mechanism of Action Visualization

The following diagram details the logical flow of how replacing a piperazine with a spiro-scaffold affects the drug discovery decision tree.

MOA_Logic Start Hit Compound (Piperazine Core) Issue Issue: Metabolic Instability or Lack of Selectivity Start->Issue Strategy Strategy: Scaffold Hopping to 5-Azaspiro[3.4]octane Issue->Strategy Effect1 Conformational Restriction Strategy->Effect1 Effect2 Increased Fsp3 (3D Character) Strategy->Effect2 ResultA Vector Mismatch: Loss of Affinity (See PARP-1 Case) Effect1->ResultA If geometry deviates ResultB Vector Match: Maintained Affinity + Improved Solubility/Selectivity Effect1->ResultB If geometry aligns Effect2->ResultB Reduces lipophilicity caption Fig 2. Decision logic for spiro-scaffold implementation.

References

  • Carreira, E. M., et al. (2011).[1] Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. Link

  • Lukin, A., et al. (2023).[1] Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules. Link

  • Toyama, K., et al. (2021).[1] Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry. Link

  • Krasavin, M., et al. (2023).[1][4] 2,6-Diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists.[1] European Journal of Medicinal Chemistry. Link

  • Doveston, R. G., et al. (2016).[1] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. ACS Medicinal Chemistry Letters. Link

Sources

Validation

Comparative Guide: Azaspirocyclic Scaffolds in Medicinal Chemistry

Introduction: Escaping Flatland In modern drug discovery, the "Escape from Flatland" is more than a trend; it is a necessity for improving clinical success rates. While traditional aromatic scaffolds (phenyl, pyridine, h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland

In modern drug discovery, the "Escape from Flatland" is more than a trend; it is a necessity for improving clinical success rates. While traditional aromatic scaffolds (phenyl, pyridine, heteroaromatics) offer synthetic ease, they often suffer from poor solubility and rapid metabolic clearance.

Azaspirocyclic scaffolds —bicyclic systems connected by a single spiro-carbon—have emerged as the premier solution to these challenges. By introducing defined three-dimensional (3D) geometry and increasing the fraction of


 hybridized carbons (

), these scaffolds allow chemists to modulate physicochemical properties without sacrificing potency.[1][2]

This guide provides a comparative analysis of the most impactful azaspirocyclic scaffolds, specifically focusing on Azaspiro[3.3]heptanes , Azaspiro[3.5]nonanes , and Oxa-azaspirocycles , evaluating their utility in bioisosteric replacement and property optimization.

Comparative Analysis of Scaffolds

The Contenders

We categorize the scaffolds by ring size and heteroatom composition, as these dictate their "Exit Vectors" (the geometric orientation of substituents) and lipophilicity profiles.

Feature2-Azaspiro[3.3]heptane 7-Azaspiro[3.5]nonane Oxa-azaspiro[3.4]octane Piperidine (Control)
Structure Type Compact, Strained 4/4 fusionBulky, 4/6 fusionPolar, Hetero-substitutedFlat/Chair Monocycle
Primary Utility Piperidine/Piperazine BioisostereSpace-filling, Lipophilic bulkSolubility EnhancementBaseline Linker

LogD (vs Control)
-0.5 to -1.0 (Lowers Lipophilicity)+0.5 to +1.2 (Increases Lipophilicity)-1.0 to -1.5 (High Polarity)Reference (0)
Metabolic Stability High (Steric shielding of N)Moderate (Ring oxidation possible)High (Blocked metabolism)Low (prone to

-oxidation)
Exit Vector Angle

180° (Linear-like but twisted)
Angled/KinkedVariableLinear (1,4-subst)
Physicochemical Performance

The choice between a [3.3] and a [3.5] system is often a trade-off between compactness and lipophilicity .[3]

  • The "Anomalous" LogD Lowering of [3.3] Systems: Contrary to the intuition that adding carbon increases lipophilicity, replacing a piperidine with a 2-azaspiro[3.3]heptane often lowers LogD.[3] This is attributed to the high basicity of the spiro-amine (pKa

    
    10-11) leading to higher ionization at physiological pH, and the compact solvation shell disrupting the "greasy" surface area.
    
  • Metabolic Shielding: The rigid spiro-carbon prevents the enzyme induced fit required for Cytochrome P450 oxidation at the

    
    -carbon position, a common clearance pathway for piperidines and pyrrolidines.
    
Geometric "Exit Vectors"

One of the most critical aspects of spirocycles is their ability to orient binding elements in specific vectors that flat rings cannot access.

  • Piperidine: Substituents at 1,4-positions are roughly linear but flexible.

  • Azaspiro[3.3]heptane: Creates a twisted, rigid linear vector.

  • Azaspiro[3.5]nonane: Creates a "kinked" vector, useful for reaching into hydrophobic pockets orthogonal to the primary binding axis.

Decision Framework: Selecting the Right Scaffold

The following decision tree illustrates the logical flow for selecting a spirocyclic scaffold based on the liabilities of the lead compound.

ScaffoldSelection Start Lead Compound Liability? Metab High Metabolic Clearance Start->Metab Clearance Solub Poor Solubility Start->Solub Solubility Potency Low Potency / Selectivity Start->Potency Affinity Metab_Check Is liability at N-alpha pos? Metab->Metab_Check OxaSpiro Switch to Oxa-azaspiro (e.g., 2-oxa-6-azaspiro[3.3]heptane) Solub->OxaSpiro Reduce LogD Vector Need new vector/shape? Potency->Vector Spiro33 Switch to 2-Azaspiro[3.3]heptane (Steric Shielding) Metab_Check->Spiro33 Yes (Piperidine/Pyrrolidine) Vector->Spiro33 Need Rigid Linear Spiro35 Switch to 7-Azaspiro[3.5]nonane (Explore Hydrophobic Pocket) Vector->Spiro35 Need Bulk/Angle

Figure 1: Strategic decision tree for scaffold hopping from traditional heterocycles to azaspirocyclic cores.

Experimental Protocols

To ensure reproducibility, we detail the synthesis of a functionalized 2-azaspiro[3.3]heptane core. Note that while many building blocks are commercially available, custom functionalization is often required.

Protocol: Synthesis of 6-Functionalized 2-Azaspiro[3.3]heptane

This protocol describes the formation of the spirocyclic core via a [2+2] Cycloaddition followed by reduction, a robust method for accessing the [3.3] system.

Objective: Synthesize tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate.

Reagents & Materials:

  • tert-Butyl 3-methyleneazetidine-1-carboxylate (Starting Material)

  • Trichloroacetyl chloride

  • Zinc-Copper couple (Zn-Cu)

  • Dimethoxyethane (DME)

  • Sodium Borohydride (

    
    )
    

Step-by-Step Methodology:

  • [2+2] Cycloaddition (Dichloroketene Formation):

    • Setup: In a flame-dried 3-neck flask under Argon, dissolve tert-butyl 3-methyleneazetidine-1-carboxylate (1.0 eq) in anhydrous DME (0.2 M).

    • Activation: Add Zn-Cu couple (4.0 eq) to the solution.

    • Addition: Dropwise add trichloroacetyl chloride (2.0 eq) over 1 hour while maintaining the temperature at 0°C.

    • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. The in situ generated dichloroketene reacts with the exocyclic alkene.

    • Workup: Filter through Celite to remove Zn salts. Wash the filtrate with saturated

      
       and brine. Dry over 
      
      
      
      and concentrate.
    • Product: This yields the gem-dichlorocyclobutanone spiro-intermediate.

  • Dechlorination (Zinc Reduction):

    • Dissolve the intermediate in saturated

      
       / MeOH solution.
      
    • Add Zinc dust (5.0 eq) and stir vigorously at RT for 4 hours.

    • Filter and extract with Ethyl Acetate. This yields the spiro-ketone.

  • Ketone Reduction:

    • Dissolve the spiro-ketone in MeOH at 0°C.

    • Add

      
       (1.5 eq) portion-wise. Stir for 1 hour.
      
    • Quench: Add water, extract with DCM.[4]

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Look for the disappearance of the ketone signal and appearance of the CH-OH multiplet at

    
    4.0-4.2 ppm.
    
  • LCMS: Confirm mass [M+H-tBu]+ or [M+Na]+.

Synthetic Workflow Diagram

SynthesisWorkflow SM Methylene Azetidine Step1 [2+2] Cycloaddition (Zn-Cu, Cl3CCOCl) SM->Step1 Inter1 Dichloroketene Spiro-Intermediate Step1->Inter1 Step2 Dechlorination (Zn, NH4Cl) Inter1->Step2 Inter2 Spiro-Ketone Step2->Inter2 Step3 Reduction (NaBH4) Inter2->Step3 Final 6-Hydroxy-2-azaspiro [3.3]heptane Step3->Final

Figure 2: Synthetic workflow for accessing the 6-hydroxy-2-azaspiro[3.3]heptane scaffold.

Case Study: Olaparib Optimization

A definitive example of azaspirocyclic utility is the optimization of PARP inhibitors.

  • Challenge: The piperazine moiety in early PARP inhibitors (like Olaparib) was associated with broad kinase activity and potential genotoxicity.

  • Solution: Replacement of the piperazine with a diazaspiro[3.3]heptane core.[5]

  • Outcome:

    • Selectivity: The rigid spiro-core maintained the critical H-bonds with the PARP active site but sterically clashed with off-target kinases.

    • Safety: The spiro-analog showed reduced DNA damage potential compared to the piperazine parent.

    • Properties: Improved solubility allowed for better oral bioavailability formulations.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures. Chemical Reviews. Link

  • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. Link

  • Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide CRTH2 Antagonists. Journal of Medicinal Chemistry. Link

  • Chiodi, G., & Carreira, E. M. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie. Link

Sources

Safety & Regulatory Compliance

Safety

5-Azaspiro[3.4]octane oxalate proper disposal procedures

An essential pillar of modern drug discovery is the integration of spirocyclic scaffolds, which impart conformational rigidity and enhance the metabolic stability of lead compounds. As a Senior Application Scientist, I h...

Author: BenchChem Technical Support Team. Date: March 2026

An essential pillar of modern drug discovery is the integration of spirocyclic scaffolds, which impart conformational rigidity and enhance the metabolic stability of lead compounds. As a Senior Application Scientist, I have overseen the deployment of these building blocks across numerous synthetic pipelines. While 5-Azaspiro[3.4]octane oxalate is highly valued for its unique structural properties, its handling, containment, and disposal demand rigorous, self-validating safety systems.

Environmental compliance and laboratory safety are not merely administrative hurdles; they are foundational to scientific integrity. This guide provides a definitive, step-by-step operational blueprint for managing 5-Azaspiro[3.4]octane oxalate from benchtop handling to final destruction.

Chemical Profile & Quantitative Hazard Data

Understanding the physicochemical properties of 5-Azaspiro[3.4]octane oxalate is the first step in designing a robust safety protocol. The presence of the oxalate counterion significantly alters the solubility and thermal decomposition profile compared to the free base.

PropertyValueClinical/Operational Significance
Chemical Name 5-Azaspiro[3.4]octane oxalateSpirocyclic amine salt used as a rigid scaffold in drug discovery.
CAS Number 1403766-69-7Primary identifier for regulatory tracking and waste manifesting[1].
Molecular Formula C9H15NO4Contains oxalate counterion; impacts solubility and thermal stability.
Molecular Weight 201.22 g/mol Required for precise stoichiometric calculations during synthesis[1].
GHS Hazards H302, H312Harmful if swallowed or in contact with skin. Dictates mandatory PPE.

The Causality of Safety Protocols

In laboratory safety, compliance without comprehension is a vulnerability. We do not simply wear personal protective equipment (PPE) because a safety data sheet dictates it; we do so to mitigate specific physicochemical interactions.

  • Dermal Protection: The oxalate salt is a known irritant and is harmful upon dermal contact (H312). Standard nitrile gloves provide a sufficient barrier, but they must be routinely inspected for micro-tears. Because the salt is water-soluble, contact with sweat can accelerate dermal absorption, making immediate glove replacement after suspected contamination critical.

  • Respiratory Controls: While the vapor pressure of the crystalline solid is negligible, the mechanical action of weighing and transferring generates fine, inhalable dust. Operating strictly within a certified fume hood (face velocity 0.4–0.6 m/s) prevents respiratory exposure and systemic toxicity.

  • Environmental Toxicity: Amine salts and oxalates can disrupt wastewater treatment processes and are toxic to aquatic microbiomes. Drain disposal is strictly prohibited; the compound must be routed to an approved waste disposal plant for high-temperature incineration[2].

Operational Workflows & Waste Segregation

The following diagram outlines the logical decision tree for classifying and routing 5-Azaspiro[3.4]octane oxalate waste to ensure regulatory compliance.

WasteWorkflow Start 5-Azaspiro[3.4]octane Oxalate Waste Generated Type Determine Waste State Start->Type Solid Solid Waste (Powder/Resin) Type->Solid Solid Liquid Liquid Waste (Aqueous/Organic) Type->Liquid Solution SolidCollect Collect in compatible HDPE container Solid->SolidCollect LiquidCollect Segregate: Halogenated vs. Non-Halogenated Liquid->LiquidCollect Labeling Attach GHS Compliant Hazard Label SolidCollect->Labeling LiquidCollect->Labeling Storage Secondary Containment (Ventilated Area) Labeling->Storage Disposal Approved Waste Disposal Plant (Incineration) Storage->Disposal

Logical workflow for the segregation, labeling, and disposal of 5-Azaspiro[3.4]octane oxalate waste.

Step-by-Step Methodologies

Every procedure in the laboratory must be a self-validating system. The following protocols integrate operational steps with immediate validation checks to ensure safety and accuracy.

Protocol A: Safe Handling and Material Transfer
  • Preparation: Verify fume hood face velocity. Equip standard PPE (nitrile gloves, wrap-around safety goggles, flame-resistant lab coat).

  • Static Mitigation: Use an anti-static weighing boat and a grounded, non-sparking spatula to transfer the crystalline solid. Causality: Prevents static build-up which can cause the fine powder to aerosolize and contaminate the balance area.

  • Transfer: Weigh the material in a tared, closed vessel (e.g., a capped scintillation vial) to minimize ambient exposure during transit from the balance to the reaction setup.

  • Self-Validation Step: After transfer, wipe down the balance pan with a damp Kimwipe. Inspect the wipe under bright light; the absence of white crystalline residue confirms a clean transfer.

Protocol B: Immediate Spill Response
  • Isolation: Immediately evacuate the immediate bench area. Ensure the fume hood sash is lowered to the working height to maximize local exhaust.

  • Containment:

    • For solid spills: Gently cover the powder with damp absorbent paper. Causality: Wetting the powder prevents dust generation and inhalation hazards.

    • For liquid spills (dissolved in solvent): Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Sweep up the contained spill carefully using a non-sparking tool and place it into a designated, wide-mouth hazardous waste container.

  • Decontamination & Self-Validation Step: Wash the spill area with copious amounts of water and a mild detergent. Swipe the cleaned surface with a pH test strip moistened with distilled water. A neutral pH (6.5–7.5) confirms the complete removal of the acidic oxalate salt.

Protocol C: Comprehensive Waste Disposal

Under no circumstances should 5-Azaspiro[3.4]octane oxalate be disposed of down the drain[2].

  • Solid Waste Processing: Collect all contaminated consumables (weighing boats, Kimwipes, gloves) and residual powder in a sealed High-Density Polyethylene (HDPE) container.

  • Liquid Waste Segregation:

    • If the compound was dissolved in organic solvents (e.g., Dichloromethane during synthesis), route the mixture into the Halogenated Organic Waste carboy.

    • If dissolved in aqueous media, collect in a separate Aqueous Waste carboy.

  • Container Rinsing: Triple-rinse empty primary chemical bottles with a compatible solvent (e.g., methanol). Add the rinsate to the appropriate liquid waste stream before defacing the original label and disposing of the glass bottle.

  • Self-Validation Step: Before sealing the liquid waste carboy for transport, verify that the pH is between 6 and 8. Causality: Highly acidic or basic waste can react with other organic waste streams during transit, causing dangerous pressure build-up.

  • Manifesting: Attach a GHS-compliant hazard label to all waste containers, clearly listing "5-Azaspiro[3.4]octane oxalate (Toxic/Irritant)" and the CAS number (1403766-69-7) to ensure the waste disposal plant processes it via high-temperature incineration.

References

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-Azaspiro[3.4]octane Oxalate

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 1403766-69-7 Molecular Formula: C₉H₁₅NO₄ (Salt form) Signal Word: WARNING

Executive Safety Assessment

The "Why" Behind the Protocol As a spirocyclic amine salt, 5-Azaspiro[3.4]octane oxalate presents a dual hazard profile derived from its cationic amine core and the oxalate counterion. While the oxalate salt form stabilizes the volatile free base, it introduces specific risks regarding particulate inhalation and systemic toxicity if ingested or absorbed.

  • Primary Hazard Driver: Dust Inhalation & Mucous Membrane Irritation. The oxalate salt is a fine solid that can easily aerosolize. Upon contact with moisture in the respiratory tract, it can dissociate, potentially delivering localized acidity and the bioactive amine.

  • Systemic Risk: Oxalates can precipitate calcium in tissues (systemic hypocalcemia) if significant absorption occurs, though this is less acute in salt forms than free oxalic acid.

  • GHS Classification (Derived):

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation (STOT SE 3).[1]

PPE Technical Specifications

Standard laboratory attire (coat, closed-toe shoes, long pants) is the baseline. The following are specific upgrades required for this compound.

PPE CategorySpecificationTechnical Rationale
Respiratory Engineering Control: Fume Hood (Face velocity > 100 fpm).Backup: N95 or P100 Respirator.Source Control: The primary risk is airborne dust during weighing. Engineering controls (hood) are superior to PPE. A respirator is only required if handling outside a hood (not recommended).
Hand Protection Material: Nitrile Rubber (Min thickness 0.11 mm).Technique: Double-gloving recommended for solutions.Permeation Logic: Amine salts are polar; nitrile offers excellent resistance to incidental splash. Double gloving prevents "micro-pinhole" exposure during long handling periods.
Eye Protection Chemical Safety Goggles (Indirect Vent).Dust Defense: Standard safety glasses allow dust entry from the sides. Goggles seal the ocular cavity against airborne particulates and accidental hand-to-eye transfer.
Body Defense Lab Coat (Cotton/Poly blend) with cuffed sleeves.Contamination Control: Cuffed sleeves prevent dust from migrating up the wrist—a common exposure route during weighing operations.
Operational Protocol: Safe Weighing & Solubilization

Trustworthiness Check: This workflow minimizes the "Open-Air" time of the compound, reducing hygroscopic uptake and operator exposure.

Phase A: Preparation
  • Environment: Activate Fume Hood. Verify airflow gauge reads within safe limits.

  • Decontamination: Clear the hood deck of incompatible bases or strong oxidizers.

  • Setup: Place an analytical balance inside the hood if possible. If the balance is external, use a secondary containment vessel (e.g., a tared screw-top vial) for transfer.

Phase B: Weighing & Transfer
  • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weighing boat. Reason: Dry oxalate salts are prone to static cling, causing "jumping" of particles.

  • The "Closed-Transfer" Method:

    • Tare the receiving vial (with lid).

    • Add solid to the vial.

    • Cap the vial immediately before removing it from the balance draft shield.

    • Never transport an open weigh boat across the lab bench.

Phase C: Solubilization
  • Solvent Choice: Water or DMSO are common solvents.

  • Exotherm Check: Add solvent slowly. Amine salt dissociation can be mildly exothermic.

  • Vortexing: Ensure the vial is tightly sealed before vortexing to prevent aerosol leakage.

Workflow Visualization

The following diagram illustrates the "Closed-Loop" handling process to ensure zero dust exposure.

G cluster_0 Critical Control Point: Dust Containment Start Start: PPE Check (Nitrile + Goggles) Hood Fume Hood Setup (Clear Deck + Airflow) Start->Hood Weigh Weighing (Use Anti-Static Tools) Hood->Weigh Place Balance/Vial Transfer Closed Transfer (Cap Vial Inside Hood) Weigh->Transfer Cap Immediately Solubilize Solubilization (Slow Solvent Addition) Transfer->Solubilize Add Solvent Waste Disposal (Solid/Liquid Waste) Solubilize->Waste Post-Exp Cleanup

Caption: Operational workflow emphasizing the "Critical Control Point" where dust generation is most likely.

Emergency & Disposal Procedures
Accidental Exposure Response
  • Inhalation: Move immediately to fresh air. If breathing is difficult, seek medical attention (suspect respiratory irritation).

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (increases permeability).

  • Eye Contact: Flush with saline/water for 15 minutes, lifting eyelids. Oxalates can cause delayed irritation; medical evaluation is recommended.

Disposal Strategy
  • Solid Waste: Dispose of contaminated wipes, gloves, and weigh boats in Hazardous Solid Waste (Toxic) containers.

  • Liquid Waste: Solutions containing the amine should go to Organic Waste (Basic/Amine-containing) streams. Do not mix with strong acids to avoid heat generation.

  • Container: Triple rinse empty vials with solvent before discarding glass.

References
  • ChemScene. (2024). 5-Azaspiro[3.4]octane oxalate Product & Safety Data. Retrieved from

  • BLD Pharm. (2024).[2] Safety Data Sheet for 2-Oxa-5-azaspiro[3.4]octane oxalate (Analogous Structure). Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Azaspiro[3.4]octane oxalate
Reactant of Route 2
5-Azaspiro[3.4]octane oxalate
© Copyright 2026 BenchChem. All Rights Reserved.